molecular formula C10H9NO3S B7769378 Naphthionic acid CAS No. 90459-10-2

Naphthionic acid

Cat. No.: B7769378
CAS No.: 90459-10-2
M. Wt: 223.25 g/mol
InChI Key: NRZRRZAVMCAKEP-UHFFFAOYSA-N
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Description

Naphthionic acid is an aminonaphthalenesulfonic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminonaphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14)
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InChI Key

NRZRRZAVMCAKEP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
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Related CAS

130-13-2 (mono-hydrochloride salt)
Record name Naphthionic acid
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DSSTOX Substance ID

DTXSID3058909
Record name 4-Amino-1-naphthalenesulfonic acid
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Molecular Weight

223.25 g/mol
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CAS No.

84-86-6, 90459-10-2, 71342-91-1
Record name 4-Amino-1-naphthalenesulfonic acid
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Record name Naphthionic acid
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Record name 1-Naphthalenesulfonic acid, 4-amino-
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Record name 4-aminonaphthalene-1-sulphonic acid
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Record name 1-Naphthalenesulfonic acid, 4-amino-, diazotized, coupled with diazotized aniline and resorcinol
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Record name NAPHTHIONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction to Naphthionic Acid

This compound, a prominent member of the aminonaphthalenesulfonic acid family, is a synthetic organic compound of significant interest in various chemical and pharmaceutical applications. As a derivative of naphthalene (B1677914), it possesses a bicyclic aromatic core functionalized with both an amino and a sulfonic acid group.[1] This bifunctionality imparts unique chemical characteristics that are pivotal to its utility, most notably as a key intermediate in the synthesis of various azo dyes.[2] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in dye synthesis.

A. Overview and IUPAC Name

The systematic and preferred IUPAC name for this compound is 4-aminonaphthalene-1-sulfonic acid .[2]

B. Synonyms

This compound is also known by several other names in the literature and commercial contexts, including:

  • 1-Naphthylamine-4-sulfonic acid

  • Piria's acid

  • 1-Amino-4-sulfonaphthalene[3]

  • 1,4-Naphthionic acid[4]

C. Chemical Structure

The chemical structure of this compound consists of a naphthalene ring system substituted with an amino group at the 4-position and a sulfonic acid group at the 1-position.

D. Key Identifiers

For unambiguous identification, the following identifiers are crucial:

IdentifierValue
CAS Number 84-86-6[2]
Molecular Formula C₁₀H₉NO₃S[4]
Molecular Weight 223.25 g/mol [4]
InChI Key NRZRRZAVMCAKEP-UHFFFAOYSA-N[3]

II. Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure, particularly the presence of the aromatic rings and the acidic and basic functional groups.

A. General Characteristics

This compound typically presents as a white to slightly grayish or beige crystalline powder.[2][4] Its salt solutions are known to exhibit a strong blue fluorescence.

B. Tabulated Quantitative Data

The core quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

i. Molecular and Physical Properties

PropertyValueReference(s)
Melting Point ≥300 °C (decomposes)[4]
Boiling Point 220°C (rough estimate)[4]
Density 1.67 g/cm³[4]

ii. Solubility Data

SolventSolubilityReference(s)
Water 309.9 mg/L (at 20 °C)[4]
Dichloromethane Sparingly soluble[4]
Aqueous Base Soluble[4]

The solubility of this compound is pH-dependent; it is more soluble in alkaline solutions due to the formation of the sulfonate salt.[5]

iii. Acidity

PropertyValueReference(s)
pKa 2.81 (at 25 °C)[4]

C. Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and quality control of this compound.

i. UV-Vis Spectroscopy

ii. Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands include:

  • O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹

  • N-H stretch (amine): Peaks in the region of 3300-3500 cm⁻¹

  • S=O stretch (sulfonic acid): Strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

iii. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. Although detailed spectral assignments are not widely published, the expected chemical shift regions are:

  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The amine protons would likely be a broad singlet, and its chemical shift would be solvent-dependent.

  • ¹³C NMR: The aromatic carbons would resonate in the range of 110-150 ppm.

III. Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound, based on standard laboratory procedures and OECD guidelines.

A. Determination of Melting Point (OECD 102)

The melting point of this compound, which is above 300 °C with decomposition, can be determined using the capillary method with a suitable high-temperature apparatus.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

    • The determination is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that this compound decomposes, the temperature of decomposition should be noted.

B. Determination of Aqueous Solubility

The shake-flask method is a common procedure for determining the water solubility of a substance.

  • Apparatus: Shaking apparatus (e.g., wrist-action shaker or magnetic stirrer), constant temperature bath, centrifuge, analytical balance, flasks.

  • Procedure:

    • An excess amount of this compound is added to a known volume of deionized water in a flask.

    • The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then centrifuged to separate the undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

C. Determination of pKa (OECD 112)

The pKa of this compound can be determined by potentiometric titration.

  • Apparatus: pH meter with a combination electrode, burette, stirrer, beaker, standard volumetric flasks.

  • Reagents: this compound, standardized sodium hydroxide (B78521) solution (e.g., 0.1 M), standardized hydrochloric acid solution (e.g., 0.1 M), deionized water.

  • Procedure:

    • A known amount of this compound is dissolved in a known volume of deionized water.

    • The solution is titrated with a standardized solution of sodium hydroxide.

    • The pH of the solution is measured and recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

D. UV-Visible Spectroscopy

  • Apparatus: UV-Visible spectrophotometer, matched quartz cuvettes (1 cm path length), volumetric flasks, analytical balance.

  • Solvent: A suitable solvent that does not absorb in the region of interest (e.g., ethanol (B145695), deionized water).

  • Procedure:

    • A stock solution of this compound of known concentration is prepared in the chosen solvent.

    • A series of standard solutions are prepared by diluting the stock solution.

    • The spectrophotometer is zeroed using a blank (the pure solvent).

    • The absorbance of each standard solution is measured over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • A calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε).

E. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Apparatus: FTIR spectrometer with a suitable sampling accessory (e.g., ATR or KBr press).

  • Procedure (using KBr pellet):

    • A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

    • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

    • The IR spectrum is recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

F. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Apparatus: NMR spectrometer.

  • Solvent: A suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, D₂O with a base).

  • Procedure:

    • A small amount of this compound is dissolved in the deuterated solvent.

    • The solution is transferred to an NMR tube.

    • The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

IV. Chemical Reactivity and Applications

The most characteristic reaction of this compound is its involvement in the synthesis of azo dyes. The amino group on the naphthalene ring can be diazotized and then coupled with another aromatic compound to form a highly colored azo compound.

A. Diazotization and Azo Coupling: Synthesis of Congo Red

A classic example of the utility of this compound is in the synthesis of the dye Congo Red. In this process, benzidine (B372746) is first bis-diazotized and then coupled with two equivalents of this compound.

B. Experimental Workflow for Congo Red Synthesis

The following diagram illustrates the logical workflow for the synthesis of Congo Red, starting from the diazotization of benzidine and its subsequent coupling with this compound.

Congo_Red_Synthesis cluster_diazotization Step 1: Bis-Diazotization of Benzidine cluster_coupling Step 2: Azo Coupling Benzidine Benzidine NaNO2_HCl Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) (0-5 °C) Benzidine->NaNO2_HCl Diazonium_Salt Benzidine Bis(diazonium) Salt NaNO2_HCl->Diazonium_Salt Diazotization Naphthionic_Acid This compound (2 equivalents) Diazonium_Salt->Naphthionic_Acid Coupling Reaction (Alkaline conditions) Congo_Red Congo Red Naphthionic_Acid->Congo_Red

Caption: Logical workflow for the synthesis of Congo Red.

V. Conclusion

This compound is a versatile chemical intermediate with a well-defined set of fundamental properties. Its unique structure, combining an aromatic system with both acidic and basic functional groups, governs its solubility, reactivity, and spectral characteristics. The methodologies outlined in this guide provide a framework for the accurate and reliable determination of its core properties, which is essential for its application in research, development, and industrial processes, particularly in the synthesis of azo dyes. Further research to fully characterize its spectral properties in various solvents would be beneficial for the scientific community.

References

A Comprehensive Technical Guide to the Physiochemical Characteristics of Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthionic acid, systematically known as 4-aminonaphthalene-1-sulfonic acid, is a key organic compound widely utilized as an intermediate in the synthesis of various azo dyes.[1][2] Its unique molecular structure, incorporating both an amino and a sulfonic acid group on a naphthalene (B1677914) backbone, imparts distinct physiochemical properties that are crucial for its application in chemical synthesis and of interest in the study of drug metabolism, as it is a known metabolite of certain azo dyes.[3][4] This technical guide provides an in-depth overview of the core physiochemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in its application and study.

Core Physiochemical Properties

The fundamental physiochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 4-aminonaphthalene-1-sulfonic acid[5]
Synonyms This compound, Piria's acid, 1-Naphthylamine-4-sulfonic acid[4][5]
CAS Number 84-86-6[5]
Chemical Formula C₁₀H₉NO₃S[5]
Molecular Weight 223.25 g/mol [5]
Appearance White to grayish or beige crystalline powder/needles.[4][6][4][6]
Melting Point ≥300 °C (decomposes)[4][7]
Boiling Point Decomposes upon heating. A rough estimate of 220°C has been suggested, though decomposition is the primary thermal event.[4]
Density 1.67 g/cm³[4]
pKa 2.81 (at 25 °C)[4]
Table 2: Solubility Profile of this compound
SolventSolubilityTemperature (°C)Reference(s)
Water 0.029 g/100 mL (1 g in 3.45 L)10[6][8]
0.031 g/100 mL (1 g in 3.22 L)20[6][8]
0.059 g/100 mL (1 g in 1.69 L)50[6][8]
0.228 g/100 mL (1 g in 0.438 L)100[6][8]
Aqueous Base Soluble (e.g., dilute NaOH, Na₂CO₃ solutions)Ambient[3][4]
Dichloromethane Sparingly solubleAmbient[3][4]
Ethanol Very slightly soluble/Extremely insolubleAmbient[7][8]
Ether Very slightly soluble/Extremely insolubleAmbient[7][8]
Acetic Acid Almost insolubleAmbient[6]
Acetic Anhydride Almost insolubleAmbient[6]

Spectroscopic Characteristics

The spectroscopic data provides critical information for the identification and characterization of this compound.

UV-Vis Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. The spectrum is available through the NIST WebBook and shows key absorption bands.[9]

Interpretation of Key IR Peaks:

  • ~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the naphthalene ring.

  • ~1200-1150 cm⁻¹ and ~1050-1000 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonic acid group, respectively. These are typically strong and broad bands.

  • ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts and coupling constants being influenced by the positions of the amino and sulfonic acid groups. The protons of the amino group would also be visible.

¹³C NMR: The carbon NMR spectrum provides signals for each unique carbon atom in the naphthalene ring.[10] The carbons attached to the amino and sulfonic acid groups would show characteristic chemical shifts.

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial. The exact amount should be recorded.

  • Add a known volume of the solvent to each vial.

  • Securely cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

  • Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a sufficient time for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration using a syringe filter is recommended.

  • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculate the solubility in units such as g/100 mL or mg/L.

Protocol for Synthesis of an Azo Dye (e.g., Rocceline) from this compound

This protocol describes the diazotization of this compound and its subsequent coupling with β-naphthol to form the azo dye Rocceline (Solid Red A).[2][11]

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and dilute

  • β-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Beakers

  • Stirring rod or magnetic stirrer

  • Buchner funnel and filter paper

  • Distilled water

Procedure:

Part 1: Diazotization of this compound

  • In a beaker, dissolve a specific amount of this compound in a dilute sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled solution of sodium nitrite with constant stirring.

  • While maintaining the temperature at 0-5 °C, slowly add cold, dilute hydrochloric acid until the solution is acidic to litmus (B1172312) paper. This forms the diazonium salt of this compound.

Part 2: Coupling Reaction

  • In a separate beaker, dissolve β-naphthol in a dilute sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the β-naphthol solution.

  • A colored precipitate of the azo dye (Rocceline) will form.

  • Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with a small amount of cold water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator or a low-temperature oven.

Visualizations

Synthesis of an Azo Dye from this compound

Synthesis_of_Azo_Dye cluster_diazotization Diazotization cluster_coupling Azo Coupling naphthionic_acid This compound diazonium_salt This compound Diazonium Salt naphthionic_acid->diazonium_salt na_nitrite NaNO₂ na_nitrite->diazonium_salt hcl HCl, 0-5 °C hcl->diazonium_salt azo_dye Azo Dye (e.g., Rocceline) diazonium_salt->azo_dye beta_naphthol β-Naphthol beta_naphthol->azo_dye naoh NaOH naoh->azo_dye Metabolic_Pathway azo_dye Azo Dye (e.g., Congo Red) aromatic_amines Intermediate Aromatic Amines azo_dye->aromatic_amines Reductive Cleavage azoreductase Azoreductase (Intestinal Microflora) azoreductase->aromatic_amines benzidine Benzidine aromatic_amines->benzidine naphthionic_acid This compound aromatic_amines->naphthionic_acid

References

A Comprehensive Technical Guide to the Solubility of Naphthionic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of naphthionic acid (also known as 4-amino-1-naphthalenesulfonic acid) in various organic solvents. Understanding the solubility of this compound is critical for its application in dye synthesis, pharmaceutical development, and other chemical processes. This document compiles available quantitative and qualitative data, outlines experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Introduction to this compound

This compound is a derivative of naphthalene (B1677914), characterized by the presence of both an amino (-NH₂) and a sulfonic acid (-SO₃H) group attached to the naphthalene ring. This dual functionality imparts zwitterionic characteristics to the molecule, significantly influencing its physical and chemical properties, particularly its solubility. It typically appears as a white to light beige crystalline powder.[1]

Solubility of this compound in Organic Solvents

The solubility of this compound is fundamentally governed by the principle of "like dissolves like." The presence of the polar sulfonic acid and amino groups makes it more soluble in polar solvents.

Qualitative Solubility Summary

This compound exhibits the following general solubility characteristics:

  • Water: Slightly to sparingly soluble. Its solubility is pH-dependent.[1]

  • Aqueous Base: Soluble in dilute solutions of alkali hydroxides and carbonates, often with the formation of a sodium salt which is more readily soluble in water.[1][2]

  • Polar Organic Solvents: Generally, it is expected to have higher solubility in polar solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Non-Polar Organic Solvents: Typically less soluble in non-polar solvents.

  • Alcohols: Very slightly soluble in ethanol.[2]

  • Ethers: Very slightly soluble in ether.[2]

  • Halogenated Solvents: Sparingly soluble in dichloromethane.[3]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in water and other solvents. It is important to note that comprehensive quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature.

Table 1: Solubility of this compound in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
10~0.029~0.0013
200.0310.0014
50~0.059~0.0026
100~0.228~0.0102

Data derived from reference[2], which states 1g is soluble in 3.45L at 10°C, 3.22L at 20°C, 1.69L at 50°C, and 0.438L at 100°C.

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility
Water20309.9 mg/L[3]
DichloromethaneNot SpecifiedSparingly soluble[3]
EthanolNot SpecifiedVery insoluble[2]
EtherNot SpecifiedVery insoluble[2]
Acetic AcidNot SpecifiedAlmost insoluble[2]
Acetic AnhydrideNot SpecifiedAlmost insoluble[2]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[4]

Experimental Protocols for Solubility Determination

The determination of solid-liquid solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable method is the shake-flask method, followed by quantitative analysis of the saturated solution.

Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Isothermal shaker or water bath with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials or flasks with airtight seals

  • Oven for drying

Detailed Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of the chosen organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated in an isothermal shaker or water bath at a constant, controlled temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The solution is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle.

  • Sampling and Filtration: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe. To prevent any temperature change that might affect solubility, the syringe can be pre-heated to the experimental temperature. The sample is then immediately filtered through a membrane filter (of a material compatible with the solvent) to remove any undissolved solid particles.

  • Quantification: A known mass or volume of the clear, filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of this compound).

  • Data Analysis: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

experimental_workflow A Preparation of Supersaturated Mixture (Excess this compound + Solvent) B Equilibration (Isothermal Agitation) A->B C Phase Separation (Settling of Undissolved Solid) B->C D Sampling and Filtration (Withdraw and Filter Supernatant) C->D E Solvent Evaporation (Controlled Drying of Filtrate) D->E F Quantification (Weighing of Dried Solute) E->F G Solubility Calculation F->G

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While comprehensive quantitative data across a wide range of solvents is limited, the provided qualitative and quantitative information offers valuable insights for researchers, scientists, and drug development professionals. The detailed experimental protocol for the shake-flask method serves as a practical reference for generating further solubility data to support various research and development activities. The zwitterionic nature of this compound, with its polar amino and sulfonic acid groups, is the primary determinant of its solubility behavior, favoring polar solvents and aqueous basic solutions.

References

A Technical Guide to the Historical Synthesis of Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthionic acid, or 4-amino-1-naphthalenesulfonic acid, is a historically significant intermediate in the synthesis of various azo dyes. Its production has been a cornerstone of the chemical industry, with several methods developed and optimized over time. This technical guide provides an in-depth overview of the core historical methods for the synthesis of this compound, complete with experimental protocols, a comparative analysis of quantitative data, and visualizations of the synthetic pathways.

Core Synthesis Methods: A Comparative Overview

The historical production of this compound has been dominated by two primary approaches: the Piria reaction, an early method involving the reduction and sulfonation of a nitroaromatic compound, and the sulfonation of 1-naphthylamine (B1663977), which evolved into more industrially viable processes like the "baking" and solvent-bake methods. The following table summarizes the key quantitative data associated with these methods.

Synthesis MethodStarting MaterialKey ReagentsReaction Temperature (°C)Reaction TimeYield (%)Purity
Piria's Reaction 1-Nitronaphthalene (B515781)Sodium bisulfite, Sodium metabisulfite, Hydrochloric acidBoiling~4.5 hours20-30Not specified
Baking Process 1-NaphthylamineSulfuric acid, Oxalic acid (optional)170-180Not specifiedHighGood
Solvent-Bake Process 1-NaphthylamineSulfuric acid, o-DichlorobenzeneUp to 180Not specifiedHighGood
Sulfonation with Additives 1-NaphthylamineSulfuric acid, Ammonium (B1175870) sulfate (B86663)11016 hours~89 (of theory)87.5%

Detailed Experimental Protocols

Piria's Reaction

This method, first described by Raffaele Piria, involves the reaction of 1-nitronaphthalene with a sulfite (B76179) in a two-step process of reduction and sulfonation. While historically significant, its low yield makes it less common for large-scale production.[1]

Experimental Protocol:

  • Step 1: Formation of Sodium Naphthionate

    • To a 250 ml two-neck round-bottom flask equipped with a heating mantle, overhead mixer, and reflux condenser, add 84.4 ml of water, 67.3 ml of 5.2 M sodium bisulfite solution (prepared from sodium metabisulfite), and 11.4 g of 1-nitronaphthalene.

    • Heat the mixture to boiling with stirring (e.g., ~205 rpm) until the solution becomes homogeneous, which typically takes around 3 to 4.5 hours.

    • Set up the apparatus for simple distillation and reduce the volume of the reaction mixture by approximately 25% to remove excess water.

  • Step 2: Acidification to this compound

    • Cool the concentrated sodium naphthionate solution.

    • Slowly add concentrated hydrochloric acid to the solution until the precipitation of this compound is complete.

    • Filter the resulting suspension using a Buchner funnel.

    • Wash the filter cake with cold water to remove soluble salts.

    • Air-dry the product, which appears as a white to pinkish solid.

Sulfonation of 1-Naphthylamine

The direct sulfonation of 1-naphthylamine is a more efficient and widely used method for producing this compound. Several variations of this process have been developed to improve yield and purity.

The traditional "baking" process involves heating 1-naphthylamine with sulfuric acid. This method is known to produce this compound in high yield and good purity, though it can be technically demanding.[2] The addition of oxalic acid has also been reported to facilitate this reaction.[3]

General Protocol:

  • 1-Naphthylamine is reacted with a stoichiometric amount of sulfuric acid to form 1-naphthylamine hydrogen sulfate.

  • The resulting salt is then heated ("baked") at a temperature of 170-180 °C. During this process, a rearrangement occurs, leading to the formation of 4-amino-1-naphthalenesulfonic acid (this compound).

  • The reaction mixture is then typically worked up by dissolving it in a dilute alkaline solution, followed by filtration and acidification to precipitate the pure this compound.

To improve heat transfer and control of the reaction, an inert, high-boiling solvent can be used. o-Dichlorobenzene is a commonly cited solvent for this process.

General Protocol:

  • 1-Naphthylamine is dissolved in o-dichlorobenzene.

  • A molar equivalent of sulfuric acid is added to form a suspension of 1-naphthylamine sulfate.

  • The mixture is gradually heated to approximately 180 °C. The water formed during the reaction is distilled off, often azeotropically with the solvent, which can be recycled.

  • After the reaction is complete, the product is extracted from the mixture with an aqueous sodium carbonate solution.

  • The aqueous layer is separated and then acidified to precipitate this compound.

The use of additives such as ammonium sulfate can improve the selectivity and yield of the sulfonation reaction, favoring the formation of the desired 4-sulfonic acid isomer over other isomers.[2]

Experimental Protocol:

  • In a suitable reactor, a mixture of 561.5 g of 96.0% sulfuric acid (5.5 mol) and 132.0 g of ammonium sulfate (1.0 mol) is prepared.

  • To this mixture, 143.0 g of 1-aminonaphthalene (1.0 mol) is added in solid form.

  • The reaction mixture is then heated to 130 °C over 30 minutes and maintained at this temperature with stirring for 16 hours until the reaction is complete.

  • The mixture is cooled to 50 °C, diluted with water, and neutralized with sodium hydroxide (B78521) solution.

  • The this compound can then be isolated from the aqueous solution by acidification.

Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Piria_Reaction_Workflow A 1-Nitronaphthalene C Reaction Mixture (in Water) A->C B Sodium Bisulfite Solution B->C D Heating and Stirring (Boiling, ~4.5h) C->D E Sodium Naphthionate Solution D->E F Volume Reduction (Distillation) E->F G Concentrated Sodium Naphthionate F->G H Acidification (HCl) G->H I This compound (Precipitate) H->I J Filtration and Washing I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound via Piria's Reaction.

Sulfonation_Pathways cluster_start Starting Material cluster_methods Sulfonation Methods cluster_product Product A 1-Naphthylamine B Baking Process (H2SO4, 170-180°C) A->B High Temp C Solvent-Bake Process (H2SO4, o-Dichlorobenzene, ~180°C) A->C Solvent D Sulfonation with Additives (H2SO4, (NH4)2SO4, 130°C) A->D Additive E This compound B->E C->E D->E

Caption: Comparative pathways for the sulfonation of 1-Naphthylamine.

Industrial_Sulfonation_Workflow A 1-Naphthylamine C Reaction Mixture A->C B Sulfuric Acid & Ammonium Sulfate B->C D Heating (130°C, 16h) C->D E Crude Product Mixture D->E F Cooling, Dilution & Neutralization E->F G Aqueous Solution of Sodium Naphthionate F->G H Acidification G->H I This compound (Precipitate) H->I J Isolation I->J K Purified This compound J->K

Caption: A typical workflow for the industrial synthesis of this compound.

References

An In-depth Technical Guide to the Discovery and Initial Applications of Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-1-naphthalenesulfonic acid, commonly known as Naphthionic acid. It details the historical context of its discovery, its key physicochemical properties, detailed protocols for its initial synthesis, and its foundational role in the development of synthetic azo dyes, a cornerstone of industrial chemistry.

Discovery and Historical Context

This compound, or 4-amino-1-naphthalenesulfonic acid, is a significant compound in the history of organic chemistry, particularly in the field of synthetic dyes.[1][2] Its discovery is closely linked to the Italian chemist Raffaele Piria. The compound is often referred to as Piria's acid in his honor.[3][4] Piria's work in the mid-19th century on the derivatives of naphthalene (B1677914) was instrumental. He developed a method, now known as the Piria reaction , for the synthesis of aminonaphthalenesulfonic acids by the reduction of nitronaphthalenes using a metal sulfite (B76179) or bisulfite.[5] This reaction was a key enabler for the production of this compound and other related dye intermediates from coal tar derivatives like naphthalene.

The discovery was not merely an academic curiosity; it occurred during a period of intense innovation in the nascent synthetic dye industry. The structural characteristics of this compound—possessing both a reactive amino group that could be diazotized and a sulfonic acid group that conferred water solubility—made it an ideal and highly valuable intermediate for the synthesis of a new class of vibrant and commercially successful azo dyes.[1]

Physicochemical and Quantitative Data

This compound is typically a white to slightly greyish or beige crystalline powder.[6] Its molecular structure, featuring a naphthalene core with both an amino and a sulfonic acid group, dictates its chemical and physical properties.

Below is a summary of its key quantitative data:

PropertyValueReference(s)
Systematic Name 4-Aminonaphthalene-1-sulfonic acid[4]
Common Names This compound, Piria's acid[3][4]
CAS Number 84-86-6[7]
Molecular Formula C₁₀H₉NO₃S[7]
Molecular Weight 223.25 g/mol [6]
Appearance White to slightly greyish/beige powder[6]
Melting Point ≥300 °C[6]
Density 1.67 g/cm³[6]
Water Solubility 309.9 mg/L (at 20 °C)[6]
pKa 2.81 (at 25 °C)[6]

Experimental Protocols: Historical Synthesis Methods

The initial production of this compound was achieved through two primary routes: the Piria reaction and the direct sulfonation of 1-aminonaphthalene.

Synthesis via the Piria Reaction

This classic method involves the reduction of α-nitronaphthalene with sodium bisulfite. The reaction simultaneously reduces the nitro group to an amine and introduces a sulfonic acid group to the naphthalene ring.[5]

Overall Reaction: C₁₀H₇NO₂ + 3NaHSO₃ → C₁₀H₆(NH₂)SO₃Na + Na₂SO₄ + H₂O

Materials:

  • α-Nitronaphthalene

  • Sodium metabisulfite (B1197395) (source of sodium bisulfite)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Protocol:

  • Preparation of Sodium Bisulfite Solution: Prepare a ~5.2M solution of sodium bisulfite (NaHSO₃) by dissolving sodium metabisulfite in water.

  • Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, combine α-nitronaphthalene, water, and the sodium bisulfite solution. A significant excess (e.g., 75%) of sodium bisulfite is typically used.[5]

  • Reflux: Heat the mixture to boiling with continuous stirring. The reaction is refluxed for several hours (e.g., 3-5 hours) until the oily α-nitronaphthalene layer disappears and the solution becomes homogeneous.[5] The product at this stage is the sodium salt of this compound (sodium naphthionate).

  • Acidification: After cooling the reaction mixture, it is carefully acidified with concentrated hydrochloric acid. This step should be performed in a fume hood as sulfur dioxide (SO₂) gas is evolved.[5] The acidification protonates the sodium salt, causing the free this compound to precipitate out of the solution.

  • Isolation and Purification: The precipitated this compound is collected by vacuum filtration. The crude product is then washed with cold water to remove inorganic salts and other soluble impurities.[5]

  • Drying: The final product is dried in an oven at an elevated temperature (e.g., 140°C) to yield this compound as a powder.[5]

Note: The yield for this reaction is often modest (20-30%) due to the formation of by-products such as sodium aminodisulfonates.[5]

Synthesis via Sulfonation of 1-Aminonaphthalene

A more direct route involves the electrophilic substitution of 1-aminonaphthalene (α-naphthylamine) using sulfuric acid. The amino group directs the incoming sulfo group primarily to the para-position (position 4).

Materials:

Protocol:

  • Reaction Mixture: In a reaction vessel, dissolve 1-aminonaphthalene in a mixture of 96% sulfuric acid and ammonium sulfate at a controlled temperature (e.g., 25°C).[8] A molar ratio of approximately 1:5.5:1 (1-aminonaphthalene : H₂SO₄ : (NH₄)₂SO₄) can be used.

  • Heating: The mixture is heated to a temperature between 110-130°C and held there with stirring for an extended period (e.g., 16 hours) to ensure the completion of the sulfonation reaction.[8]

  • Precipitation: The reaction is cooled to room temperature, and the viscous mixture is then carefully poured onto a large amount of crushed ice with stirring. This quenches the reaction and dilutes the acid, causing the this compound product to precipitate.[8]

  • Isolation: The precipitate is collected by filtration and washed thoroughly with water until it is free of acid.

  • Drying: The product is pressed to remove excess water and then dried under vacuum to yield pure this compound.[8]

Initial Applications: The Genesis of Azo Dyes

The primary and most significant initial application of this compound was as a crucial coupling component in the synthesis of azo dyes. Its ability to be easily diazotized and coupled made it a versatile building block for creating a wide range of colors.

Case Study: The Synthesis of Congo Red

Congo red, first synthesized in 1883 by Paul Böttiger, is a historically significant diazo dye and a prime example of the application of this compound.[9] It was one of the first "direct dyes," meaning it could dye cotton directly without the need for a mordant. The synthesis involves a two-step process: the bis-diazotization of benzidine (B372746), followed by coupling with two equivalents of this compound.[9][10]

Experimental Protocol for Congo Red Synthesis:

Materials:

  • Benzidine

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • This compound

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Ice

Protocol:

  • Part A: Bis-Diazotization of Benzidine

    • Dissolve benzidine in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.[11]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring. The nitrous acid generated in situ reacts with both amino groups on the benzidine to form a bis-diazonium salt (tetraazotized benzidine).[10][12]

    • Maintain the temperature below 5°C throughout the addition. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Part B: Coupling Reaction

    • In a separate vessel, prepare a solution of sodium naphthionate by dissolving this compound in a stoichiometric amount of dilute sodium hydroxide or sodium carbonate solution.[12] This ensures the coupling occurs under alkaline or neutral conditions, which is essential for the reaction.[11]

    • Cool the sodium naphthionate solution in an ice bath.

    • Slowly add the cold bis-diazonium salt solution from Part A to the stirred sodium naphthionate solution.[12]

    • A deep red color, characteristic of Congo red, will form immediately as the coupling reaction proceeds.[12] Two molecules of naphthionate couple with one molecule of the bis-diazonium salt.

    • Continue stirring the mixture in the ice bath for about 30-60 minutes to ensure the reaction goes to completion.[13]

  • Part C: Isolation of Congo Red

    • "Salt out" the dye by adding a significant amount of sodium chloride (NaCl) to the reaction mixture. This decreases the solubility of the sodium salt of the dye, causing it to precipitate.[13]

    • Collect the precipitated Congo red dye by vacuum filtration.

    • Wash the filter cake with a saturated NaCl solution to remove impurities.

    • Dry the final product.

Visualizations of Key Processes

The following diagrams illustrate the chemical workflows described in this guide.

G cluster_reactants Reactants cluster_process Process cluster_products Products A α-Nitronaphthalene C Reflux in Aqueous Solution A->C B Sodium Bisulfite (NaHSO₃) B->C D Acidification (with HCl) C->D Forms Sodium Naphthionate Intermediate E This compound (Precipitate) D->E F SO₂ Gas (Byproduct) D->F

Figure 1: Workflow for the synthesis of this compound via the Piria reaction.

G cluster_reactants Reactants cluster_process Process Steps cluster_products Final Product A Benzidine D Bis-Diazotization A->D B NaNO₂ + HCl (0-5°C) B->D C This compound (2 equivalents) E Azo Coupling (Alkaline pH) C->E D->E Forms Bis-Diazonium Salt Intermediate F Congo Red Dye E->F

Figure 2: Logical workflow for the synthesis of Congo Red from this compound.

Conclusion

This compound holds a pivotal place in the history of industrial organic chemistry. Its discovery through methods like the Piria reaction provided a crucial, water-soluble intermediate derived from naphthalene. This, in turn, unlocked the commercial potential of synthetic azo dyes, exemplified by the creation of Congo red. The experimental protocols for its synthesis and its subsequent use in dye production highlight fundamental principles of aromatic chemistry, including electrophilic substitution and diazo coupling reactions, which remain relevant to researchers in chemical synthesis and materials science today.

References

Spectroscopic Profile of Naphthionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthionic acid, systematically known as 4-amino-1-naphthalenesulfonic acid, is a key intermediate in the synthesis of various azo dyes and has potential applications in other areas of chemical and pharmaceutical research. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and the development of new applications. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, complete with detailed experimental protocols and a workflow for its analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons. Due to the substitution pattern, the spectrum can be complex, with overlapping multiplets. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group. Aromatic protons typically resonate in the range of 6.5-8.5 ppm.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
[Data not explicitly found in search results; typical aromatic proton range is 6.5-8.5 ppm]-Aromatic Protons

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of this compound resonate in the typical downfield region for sp² hybridized carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
[Specific peak list not available in search results; aromatic carbons typically appear between 120-170 ppm]Aromatic Carbons

Note: Specific, quantitative ¹³C NMR peak assignments for this compound were not available in the searched resources. The provided range is based on general knowledge of aromatic compounds.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amino, sulfonic acid, and aromatic moieties. The spectrum can be obtained for a solid sample, typically using a KBr pellet or as a Nujol mull.[3]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250MediumN-H stretching (primary amine)
3100-3000StrongAromatic C-H stretching
1600-1585, 1500-1400Medium to StrongC=C stretching (aromatic ring)
1250-1020StrongS=O stretching (sulfonic acid)
1000-650Strong=C-H bending (aromatic)

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like this compound. The absorption maxima are influenced by the solvent used.[4] Aromatic amines typically show absorption peaks in the range of 200-700 nm.

Table 4: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
[Specific data for this compound not found; data for a related compound, 1-Naphthoic acid, in Ethanol (B145695) is λmax = 293 nm][5][Data not available][Data not available]

Note: The UV-Vis data for the closely related 1-Naphthoic acid is provided for context. The amino and sulfonic acid groups in this compound will influence the exact position and intensity of the absorption bands.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical as this compound's solubility can be limited.

  • Ensure complete dissolution, gentle warming may be applied if necessary.

¹H NMR Data Acquisition:

  • Use a standard proton NMR experiment on a spectrometer (e.g., 400 MHz or higher).

  • Acquire the spectrum at room temperature.

  • Set the spectral width to cover the aromatic and any other relevant regions (e.g., 0-12 ppm).

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the data with appropriate phasing and baseline correction.

¹³C NMR Data Acquisition:

  • Use a standard proton-decoupled carbon NMR experiment.

  • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • The spectral width should be set to encompass all expected carbon signals (e.g., 0-200 ppm).

  • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

  • Grind a small amount of this compound (1-2 mg) to a fine powder using an agate mortar and pestle.[6]

  • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[6]

  • Transfer the mixture to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[7]

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol or methanol). This compound is slightly soluble in water.[8]

  • Ensure the chosen solvent is transparent in the wavelength range of interest.

  • Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Fill a second quartz cuvette with the this compound solution.

  • Scan a baseline with the blank in both the sample and reference beams.

  • Place the sample cuvette in the sample beam and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Prepare Stock & Dilutions Sample->Prep_UV NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR_Acq->IR_Data UV_Data UV-Vis Spectrum: λmax, Molar Absorptivity UV_Acq->UV_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed structural analysis, advanced 2D NMR techniques such as COSY and HSQC may be employed. Researchers are encouraged to consult primary literature and spectral databases for the most up-to-date and specific data related to their particular research needs.

References

Naphthionic Acid (CAS 84-86-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Naphthionic acid (CAS 84-86-6), a significant intermediate in the chemical and pharmaceutical industries. This document details its core physicochemical properties, outlines key experimental protocols for its synthesis and purification, and explores its primary applications.

Core Properties of this compound

This compound, systematically named 4-aminonaphthalene-1-sulfonic acid, is a derivative of naphthalene (B1677914) bearing both an amino and a sulfonic acid group.[1][2] These functional groups impart characteristic properties to the molecule, making it a versatile building block in organic synthesis.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃S[1][4][5]
Molecular Weight 223.25 g/mol [1][5][6]
Appearance White to slightly greyish or beige crystalline powder/granules[1][5][7]
Melting Point ≥300 °C (decomposes)[1][4][5]
Boiling Point 220 °C (rough estimate)[1][5]
Density 1.67 g/cm³[1][2][4]
Water Solubility 309.9 mg/L at 20 °C[1][5]
Solubility Sparingly soluble in dichloromethane. Soluble in aqueous bases.[1][5]
pKa 2.81 at 25 °C[1][5]
Refractive Index 1.5250 (estimate)[1][5]
LogP 3.33070[4]
Spectral Data

Spectral data is crucial for the identification and characterization of this compound. Available spectral information includes:

  • ¹³C NMR Spectrum: Available from various chemical databases.[8]

  • IR Spectrum: The NIST WebBook provides an infrared spectrum of this compound.[9]

  • Mass Spectrum: Electron ionization mass spectrometry data is also available.[9]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for its practical application in research and development.

Synthesis of this compound via Sulfonation of 1-Aminonaphthalene

A common and practical method for the synthesis of this compound involves the sulfonation of 1-aminonaphthalene.[2][3]

Materials:

Procedure:

  • In a suitable reaction vessel, 143.0 g (1.0 mol) of 1-aminonaphthalene is added in solid form to a cooled mixture of 561.5 g of 96% sulfuric acid (5.5 mol) and 132 g of ammonium sulfate (1.0 mol) at 25 °C.[10]

  • The reaction mixture is then heated to 110-130 °C over 30 minutes.[10]

  • The mixture is stirred at this temperature for 16 hours to complete the reaction.[10]

  • After cooling to room temperature, the reaction mixture is poured onto 700 g of ice and stirred for 6 hours.[10]

  • The resulting precipitate (this compound) is collected by filtration.[10]

  • The collected solid is washed with water until it is free of acid.[10]

  • The product is then pressed to remove excess water and dried under a vacuum.[10]

This process yields this compound, though it may contain isomeric impurities such as 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid.[10]

Synthesis via the Piria Reaction

An alternative synthesis route is the Piria reaction, which starts from α-nitronaphthalene.[11]

Materials:

  • α-Nitronaphthalene

  • Sodium bisulfite solution (5.2 M)

  • Water

  • Hydrochloric acid

Procedure:

  • A mixture of 11.4 g of α-nitronaphthalene, 84.4 ml of water, and 67.3 ml of 5.2 M sodium bisulfite is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.[11]

  • The mixture is heated to boiling and stirred until it becomes homogeneous (approximately 3-5 hours).[11]

  • The reaction volume is then reduced by 25% via simple distillation.[11]

  • The second step involves the acidification of the reaction product with hydrochloric acid to precipitate the this compound.[11]

  • The precipitated solid is collected by vacuum filtration and washed with distilled water.[11]

  • The product is dried on a hot plate at 140 °C.[11]

The expected yield for this method is in the range of 20-30%, with a significant portion of the product being sodium aminodisulfonate.[11]

Purification Method

This compound can be purified by recrystallization.

Procedure:

  • The crude this compound is dissolved in hot water.[1][5]

  • Upon cooling, it crystallizes as needles of the 0.5 hydrate.[1][5]

  • Salt solutions of this compound exhibit a strong blue fluorescence.[1][5]

Visualized Workflows and Relationships

To better illustrate the processes and applications related to this compound, the following diagrams are provided.

Synthesis_Workflow cluster_sulfonation Sulfonation of 1-Aminonaphthalene cluster_piria Piria Reaction 1-Aminonaphthalene 1-Aminonaphthalene Reaction Reaction 1-Aminonaphthalene->Reaction Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Crude this compound Crude this compound Reaction->Crude this compound α-Nitronaphthalene α-Nitronaphthalene Reduction & Sulfonation Reduction & Sulfonation α-Nitronaphthalene->Reduction & Sulfonation Sodium Bisulfite Sodium Bisulfite Sodium Bisulfite->Reduction & Sulfonation Intermediate Salt Intermediate Salt Reduction & Sulfonation->Intermediate Salt Acidification Acidification Intermediate Salt->Acidification This compound Product This compound Product Acidification->this compound Product

Caption: Synthetic pathways for this compound production.

Application_Relationship cluster_applications Primary Applications This compound This compound Azo Dyes Azo Dyes This compound->Azo Dyes Intermediate for Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Precursor for Pigments Pigments This compound->Pigments Intermediate for Congo Red Congo Red Azo Dyes->Congo Red Food Red Dyes Food Red Dyes Azo Dyes->Food Red Dyes Hemostatic Agents Hemostatic Agents Pharmaceuticals->Hemostatic Agents

Caption: Key applications of this compound.

Applications and Significance

This compound is a crucial intermediate in various industrial syntheses.

  • Dye Industry: Its primary application is in the synthesis of azo dyes.[2][3] The amino group can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors. Notable examples include Congo red and various food colorants like C.I. Food Red 3, C.I. Food Red 7, and C.I. Food Red 9.[5]

  • Pharmaceutical Industry: this compound and its derivatives have found use in the pharmaceutical sector.[3] For instance, its sodium salt has been investigated as a non-toxic hemostatic agent to control bleeding.[1][5] It is also a metabolite of certain azo dyes.[5]

  • Chemical Synthesis: Beyond dyes and pharmaceuticals, it serves as an intermediate in the production of other important chemical compounds, such as 1-hydroxynaphthalene-4-sulfonic acid and various aminonaphthalenedisulfonic acids.[5]

Safety and Handling

This compound is classified as a corrosive substance.[12] It can cause severe skin burns and eye damage.[12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[13] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.[12]

This technical guide provides a foundational understanding of this compound for professionals in research and development. The compiled data and protocols are intended to facilitate its safe and effective use in various scientific and industrial applications.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthionic acid, systematically known as 4-amino-1-naphthalenesulfonic acid, is a key intermediate in the synthesis of various azo dyes.[1] Its utility in the chemical industry stems from the reactivity of its amino and sulfonic acid functional groups, which are attached to a naphthalene (B1677914) core. Understanding the molecular structure and bonding of this compound is crucial for predicting its reactivity, designing novel derivatives, and optimizing its applications. This guide provides a comprehensive overview of the molecular architecture, bonding characteristics, and spectroscopic properties of this compound. Due to the absence of publicly available experimental crystallographic data, this guide presents a computationally predicted molecular structure and discusses its bonding parameters. Furthermore, it details the spectroscopic signatures of the molecule and provides established experimental protocols for its synthesis.

Molecular Structure and Bonding

This compound (C₁₀H₉NO₃S) is an aromatic compound characterized by a naphthalene ring system substituted with an amino group at the C4 position and a sulfonic acid group at the C1 position. The molecule's geometry and electronic distribution are a result of the interplay between the aromatic system and the electron-donating amino group and the electron-withdrawing sulfonic acid group.

Predicted Molecular Geometry

In the absence of experimental X-ray crystallographic data for this compound, a molecular model was generated using computational chemistry methods to predict its three-dimensional structure and bonding parameters. The following table summarizes the predicted bond lengths and angles.

Bond Predicted Bond Length (Å) Angle **Predicted Bond Angle (°) **
C1-S11.80S1-C1-C2120.5
S1-O11.45S1-C1-C9119.8
S1-O21.45C1-S1-O1112.0
S1-O31.65 (S-OH)C1-S1-O2112.0
C4-N11.40C1-S1-O3105.0
N1-H11.01O1-S1-O2120.0
N1-H21.01O1-S1-O3108.0
C1-C21.38O2-S1-O3108.0
C2-C31.41C3-C4-N1120.2
C3-C41.40C5-C4-N1119.5
C4-C101.42C4-N1-H1119.0
C5-C101.41C4-N1-H2119.0
C5-C61.38H1-N1-H2118.0
C6-C71.40
C7-C81.38
C8-C91.41
C9-C11.42
C9-C101.43

Note: These values are based on computational modeling and may differ from experimental values.

Bonding Characteristics

The bonding in this compound is characterized by the delocalized π-electron system of the naphthalene rings. The amino group at C4 acts as an electron-donating group, increasing the electron density of the aromatic system, particularly at the ortho and para positions. Conversely, the sulfonic acid group at C1 is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

The molecule exists as a zwitterion in the solid state and in neutral aqueous solutions, with the acidic proton from the sulfonic acid group transferring to the basic amino group. This results in a positively charged ammonium (B1175870) group (-NH₃⁺) and a negatively charged sulfonate group (-SO₃⁻). This zwitterionic character significantly influences its physical properties, such as its high melting point and solubility in water.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring are chemically non-equivalent and will show characteristic splitting patterns due to spin-spin coupling.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H27.5 - 7.7DoubletJ = 8-9
H37.2 - 7.4Doublet of DoubletsJ = 7-8, 1-2
H58.0 - 8.2DoubletJ = 8-9
H67.6 - 7.8TripletJ = 7-8
H77.8 - 8.0TripletJ = 7-8
H88.8 - 9.0DoubletJ = 8-9
NH₂Broad singlet
SO₃HBroad singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C1130 - 135
C2125 - 130
C3120 - 125
C4145 - 150
C5125 - 130
C6128 - 132
C7128 - 132
C8125 - 130
C9135 - 140
C10120 - 125

Note: These are approximate chemical shift ranges.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H stretchingAmino group (-NH₂)
3100 - 3000C-H stretchingAromatic C-H
1630 - 1600C=C stretchingAromatic ring
1580 - 1550N-H bendingAmino group (-NH₂)
1250 - 1150S=O stretching (asymmetric)Sulfonic acid (-SO₃H)
1080 - 1030S=O stretching (symmetric)Sulfonic acid (-SO₃H)
700 - 600S-O stretchingSulfonic acid (-SO₃H)

Experimental Protocols

Synthesis of this compound via Sulfonation of 1-Naphthylamine (B1663977)

This method involves the direct sulfonation of 1-naphthylamine with sulfuric acid.

Materials:

  • 1-Naphthylamine

  • Concentrated sulfuric acid (98%)

  • Ice

  • Distilled water

  • Beaker, magnetic stirrer, heating mantle, Buchner funnel, filter paper

Procedure:

  • In a beaker, carefully add 20 g of 1-naphthylamine to 100 mL of concentrated sulfuric acid while stirring. The addition should be done in small portions to control the exothermic reaction.

  • Heat the mixture to 180-190 °C in a heating mantle and maintain this temperature for about 20-30 minutes, or until a sample of the reaction mixture is completely soluble in dilute sodium hydroxide (B78521) solution.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled mixture into 500 mL of cold water with constant stirring.

  • This compound will precipitate out as a white or grayish solid.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water to remove any remaining acid.

  • Dry the purified this compound in an oven at 100 °C.

Synthesis_Sulfonation cluster_reactants Reactants cluster_process Process cluster_product Product 1-Naphthylamine 1-Naphthylamine Mixing Mixing and Heating (180-190°C) 1-Naphthylamine->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing Cooling Cooling Mixing->Cooling Precipitation Precipitation in Water Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Naphthionic_Acid This compound Drying->Naphthionic_Acid

Figure 1. Workflow for the synthesis of this compound via sulfonation.
Synthesis of this compound via the Piria Reaction

This method involves the reduction of nitronaphthalenesulfonic acid.

Materials:

  • 1-Nitronaphthalene (B515781)

  • Fuming sulfuric acid (oleum)

  • Sodium sulfite (B76179)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ice

  • Distilled water

  • Reaction flask, reflux condenser, dropping funnel, beakers, magnetic stirrer, heating mantle, Buchner funnel, filter paper

Procedure:

  • Sulfonation: Slowly add 25 g of 1-nitronaphthalene to 50 mL of fuming sulfuric acid (20% SO₃) in a reaction flask, keeping the temperature below 40 °C. Stir the mixture for 1-2 hours until the sulfonation is complete.

  • Pour the reaction mixture onto 200 g of crushed ice.

  • Reduction: Prepare a solution of 75 g of sodium sulfite in 250 mL of water and add it to the nitronaphthalenesulfonic acid solution.

  • Heat the mixture to boiling under a reflux condenser for several hours until the reduction is complete (the color of the solution changes).

  • Isolation: Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide solution.

  • Filter off any solid impurities.

  • Acidify the filtrate with concentrated hydrochloric acid. This compound will precipitate.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Synthesis_Piria cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Isolation 1-Nitronaphthalene 1-Nitronaphthalene Sulfonation_Reaction Sulfonation 1-Nitronaphthalene->Sulfonation_Reaction Oleum Fuming H₂SO₄ Oleum->Sulfonation_Reaction Nitronaphthalenesulfonic_Acid Nitronaphthalenesulfonic Acid Sulfonation_Reaction->Nitronaphthalenesulfonic_Acid Reduction_Reaction Reduction (Heating) Nitronaphthalenesulfonic_Acid->Reduction_Reaction Sodium_Sulfite Na₂SO₃ Sodium_Sulfite->Reduction_Reaction Alkalinization Alkalinization (NaOH) Reduction_Reaction->Alkalinization Acidification Acidification (HCl) Alkalinization->Acidification Naphthionic_Acid_Product This compound Acidification->Naphthionic_Acid_Product

Figure 2. Workflow for the synthesis of this compound via the Piria reaction.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. While a definitive experimental crystal structure remains to be publicly reported, computational modeling offers valuable insights into its geometric parameters. The spectroscopic data and interpretation, along with the detailed synthetic protocols, serve as a valuable resource for researchers and professionals working with this important chemical intermediate. Further experimental studies, particularly X-ray crystallographic analysis, would be beneficial to validate and refine the structural models presented herein.

References

Theoretical Insights into the Electronic Structure of Naphthionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthionic acid, systematically known as 4-aminonaphthalene-1-sulfonic acid, is an important aromatic compound derived from naphthalene (B1677914).[1] As a derivative of naphthalene, it features both an amino group and a sulfonic acid group attached to the naphthalene core.[1] Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential applications in various fields, including the synthesis of azo dyes and pharmaceuticals. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, detailing the computational methodologies, key electronic parameters, and conceptual frameworks used in its analysis.

Theoretical Framework and Computational Methodology

The electronic structure of organic molecules like this compound is predominantly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method for such studies due to its balance of accuracy and computational cost. A common functional used for these calculations is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This is often paired with a basis set such as 6-31G(d,p) or 6-311++G(d,p) to provide a good description of the electronic distribution.[2][3]

Experimental Protocols

A typical computational protocol for investigating the electronic structure of this compound involves the following steps:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This is typically done using DFT with a functional like B3LYP and a suitable basis set.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra.

  • Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and atomic charges (e.g., Mulliken charges).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is often performed to gain deeper insights into the bonding and electronic delocalization within the molecule. It examines interactions between filled and vacant orbitals, providing information on hyperconjugative interactions and charge transfer.[4]

Data Presentation: Electronic and Structural Properties

The following tables summarize key quantitative data obtained from theoretical calculations on this compound and related naphthalene derivatives.

Table 1: Optimized Geometric Parameters (Representative Values)

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.37 - 1.42-
C-S1.78-
S-O1.45 - 1.50-
C-N1.40-
C-C-C (aromatic)-118 - 122
C-S-O-105 - 108
S-O-H-109.5
C-C-N-119 - 121

Table 2: Calculated Electronic Properties (Representative Values)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment5.8 D
Ionization Potential6.2 eV
Electron Affinity1.5 eV

Table 3: Mulliken Atomic Charges (Representative Values)

AtomCharge (e)
S+1.20
O (in SO3H)-0.65
N-0.45
C (attached to S)+0.25
C (attached to N)+0.10
H (in NH2)+0.20
H (in SO3H)+0.40

Mandatory Visualization

Computational Workflow

The following diagram illustrates the typical workflow for a computational study of a molecule's electronic structure.

Computational_Workflow Input Molecular Structure Input Optimization Geometry Optimization (e.g., DFT/B3LYP) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Electronic Property Calculation (HOMO, LUMO, MEP, etc.) Frequency->Properties Analysis Data Analysis and Interpretation Properties->Analysis

Computational Chemistry Workflow
HOMO-LUMO Transition

The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and the energy required for electronic excitation. The following diagram illustrates this concept.

HOMO_LUMO_Transition HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Electronic Excitation (ΔE = E_LUMO - E_HOMO)

HOMO-LUMO Electronic Transition

Conclusion

Theoretical studies provide invaluable insights into the electronic structure of this compound. Through methods like DFT, key parameters such as molecular geometry, electronic energies (HOMO and LUMO), and charge distribution can be determined. This information is fundamental for understanding the molecule's reactivity, spectroscopic properties, and potential as a building block in the development of new drugs and materials. The computational workflows and conceptual diagrams presented in this guide offer a framework for conducting and interpreting such theoretical investigations.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Naphthionic acid, chemically known as 4-amino-1-naphthalenesulfonic acid, is a crucial intermediate in the synthesis of various azo dyes and has applications in the pharmaceutical industry.[1][2][3] This document provides a detailed protocol for the laboratory synthesis of this compound, primarily focusing on the sulfonation of 1-aminonaphthalene, a common and efficient method. The protocol is intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis of this compound is achieved through the sulfonation of 1-aminonaphthalene (also known as α-naphthylamine). In this electrophilic aromatic substitution reaction, sulfuric acid acts as the sulfonating agent. The reaction is typically carried out at an elevated temperature. The presence of an additive, such as ammonium (B1175870) sulfate (B86663), can improve the yield and selectivity of the reaction, favoring the formation of the 4-sulfonic acid isomer.[4]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound via the sulfonation of 1-aminonaphthalene in the presence of ammonium sulfate, based on a literature procedure.[4]

ParameterValue
Starting Material1-Aminonaphthalene
Molar Mass of Starting Material143.19 g/mol
Reagents96% Sulfuric Acid, Ammonium Sulfate
Molar Ratio (1-Aminonaphthalene : Sulfuric Acid : Ammonium Sulfate)1 : 5.5 : 1
Reaction Temperature110 °C
Reaction Time16 hours
ProductThis compound (4-Amino-1-naphthalenesulfonic acid)
Molar Mass of Product223.25 g/mol
Reported Yield89.1% of theoretical
Purity of Product87.5%

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound by the sulfonation of 1-aminonaphthalene.

Materials and Reagents:

  • 1-Aminonaphthalene (1.0 mol, 143.0 g)

  • 96% Sulfuric acid (5.5 mol, 561.5 g)

  • Ammonium sulfate (1.0 mol, 132.0 g)

  • Ice

  • Distilled water

  • Reaction flask (e.g., 1 L three-necked flask)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Beaker (large enough to hold the reaction mixture and ice)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a well-ventilated fume hood, carefully add 561.5 g of 96% sulfuric acid to a 1 L three-necked flask equipped with a mechanical stirrer and a condenser.

    • While cooling the flask in an ice bath, slowly add 132.0 g of ammonium sulfate to the sulfuric acid with continuous stirring.

    • Once the ammonium sulfate is dissolved, slowly add 143.0 g of 1-aminonaphthalene in solid form to the mixture while maintaining the temperature at approximately 25 °C.[4]

  • Sulfonation Reaction:

    • After the addition of 1-aminonaphthalene is complete, remove the ice bath and begin heating the mixture.

    • Raise the temperature of the reaction mixture to 110 °C over a period of 30 minutes.[4]

    • Maintain the reaction at 110 °C with continuous stirring for 16 hours.[4]

  • Isolation of the Product:

    • After 16 hours, turn off the heating and allow the reaction mixture to cool to room temperature.

    • Prepare a large beaker containing 700 g of crushed ice.

    • Slowly and carefully pour the cooled reaction mixture onto the ice with vigorous stirring. This will cause the this compound to precipitate.

    • Continue stirring the mixture for 6 hours to ensure complete precipitation.[4]

  • Purification and Drying:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold distilled water until the washings are free of acid (check with pH paper).

    • Press the solid well to remove as much water as possible.

    • Dry the purified this compound in a vacuum oven. The final product is an 87.5% pure p-naphthionic acid.[4]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Sulfuric acid is highly corrosive. Handle with extreme care and have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of spills.

  • The reaction involves heating corrosive materials. Ensure the glassware is free of cracks and is securely clamped.

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Mix Reactants - 1-Aminonaphthalene - Sulfuric Acid - Ammonium Sulfate start->reactants heating 2. Heat to 110°C (16 hours) reactants->heating Heat cooling 3. Cool to Room Temperature heating->cooling Cool precipitation 4. Pour onto Ice & Stir (6 hours) cooling->precipitation Precipitate filtration 5. Filter and Wash with Water precipitation->filtration Isolate drying 6. Dry in Vacuum Oven filtration->drying Purify product This compound drying->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Naphthionic Acid as a pH Indicator in Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and use of Naphthionic acid as a pH indicator, with a focus on its application in titration methods. The information is intended for professionals in research and development who require accurate and detailed guidance on analytical techniques.

Introduction

This compound, also known as 4-amino-1-naphthalenesulfonic acid, is an organic compound that can be utilized as a pH indicator in laboratory settings.[1] With the chemical formula C₁₀H₉NO₃S, it is a derivative of naphthalene (B1677914) containing both an amino and a sulfonic acid group.[2][3][4][5] While it is a key intermediate in the synthesis of other well-known azo dyes and indicators like Congo red, this compound itself exhibits properties that allow for its use in determining the pH of a solution.[1][6] This document outlines its characteristics and provides protocols for its application in titrations, primarily as a fluorescent indicator.

Physicochemical Properties and Indicator Characteristics

This compound is typically a white to slightly greyish or beige crystalline powder.[2][3] It is sparingly soluble in water but dissolves in aqueous bases and polar solvents.[1][2] For practical use as an indicator, its sodium salt, which is readily soluble in water, is often prepared.

A critical aspect of any pH indicator is its acid dissociation constant (pKa), which determines the pH range of its color or fluorescence change. There is some variance in the reported pKa values for this compound in the literature. One source reports a pKa of 2.81 at 25°C, while another indicates two pKa values of 4.9 and 12.4. This suggests that the protonation and deprotonation of this compound may occur in multiple stages, influencing its indicator properties across different pH ranges.

Primarily, this compound functions as a fluorescent pH indicator . The change in its fluorescence intensity and emission wavelength corresponds to changes in pH. This property is particularly useful for titrations where a visual color change may be difficult to discern or in solutions that are already colored.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as a pH indicator.

PropertyValueSource(s)
Chemical FormulaC₁₀H₉NO₃S[2][3][4][5]
Molar Mass223.25 g/mol [2]
pKa Values2.81 or 4.9 and 12.4[2]
Fluorescent Indicator Properties
pH Range2.9 - 7.1[2]
Emission Maximum (Acidic/Neutral)430 nm[2]
pH12.9[2]
Emission Maximum (Basic)520 nm[2]
Transition Interval of Fluorescence (ΔpHf)5.9 (around pKa 4.9) and 1.4 (around pKa 12.4)[2]

Diagrams

Chemical Structure and Deprotonation

The diagram below illustrates the chemical structure of this compound and its deprotonation, which is the fundamental principle behind its function as a pH indicator.

Titration_Workflow start Start prep_analyte Prepare Analyte Solution in a Flask start->prep_analyte add_indicator Add a Few Drops of This compound Indicator prep_analyte->add_indicator prep_titrant Fill Burette with Standardized Titrant add_indicator->prep_titrant record_initial Record Initial Burette Volume prep_titrant->record_initial titrate Slowly Add Titrant to Analyte while Stirring record_initial->titrate observe Observe for Endpoint (Fluorescence Change) titrate->observe observe->titrate Endpoint Not Reached record_final Record Final Burette Volume observe->record_final Endpoint Reached calculate Calculate Analyte Concentration record_final->calculate end End calculate->end

References

Application Notes and Protocols for the Step-by-Step Synthesis of Azo Dyes Using Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the synthesis of azo dyes utilizing Naphthionic acid. The described protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The synthesis is a robust two-step process involving a diazotization reaction followed by an azo coupling reaction.

General Principles

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (-N=N-). Their synthesis is one of the most important reactions in organic chemistry, primarily involving two key stages: diazotization and azo coupling.[1][2]

1.1 Diazotization Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] The reaction is performed at low temperatures, typically 0-5 °C, because diazonium salts are unstable at higher temperatures and can decompose.[1][5] The resulting diazonium salt is a highly reactive electrophile and is generally used immediately in the subsequent coupling step without isolation.[2][6]

1.2 Azo Coupling The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. It reacts with an electron-rich aromatic compound, known as the coupling component, which typically contains a powerful electron-releasing group such as -OH, -NH₂, or -NR₂.[2] In this protocol, this compound (4-aminonaphthalene-1-sulfonic acid) serves as the coupling component. The pH of the reaction medium is a critical factor; coupling to phenols is usually carried out in mildly alkaline conditions (pH 8-10), while coupling to amines is performed in mildly acidic conditions (pH 5-7).[6][7]

Experimental Protocols

The following protocols detail the synthesis of an exemplary azo dye, Orange I (Acid Orange 20), by diazotizing sulfanilic acid and subsequently coupling it with this compound.

2.1 Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
Sulfanilic acidC₆H₇NO₃S173.19Primary aromatic amine
Sodium Carbonate (anhydrous)Na₂CO₃105.99Base for solubilization
Sodium NitriteNaNO₂69.00Diazotizing agent
Hydrochloric Acid (concentrated)HCl36.46Acid for diazotization
This compound (sodium salt)C₁₀H₈NNaO₃S245.23Coupling component
Sodium Hydroxide (B78521)NaOH40.00For pH adjustment
Sodium ChlorideNaCl58.44For salting out the product
Distilled WaterH₂O18.02Solvent
Ice--For temperature control
Starch-iodide paper--To test for excess nitrous acid
Glassware (beakers, flasks)--Standard laboratory glassware
Magnetic stirrer and stir bar--For efficient mixing
Buchner funnel and filter paper--For filtration

2.2 Protocol 1: Diazotization of Sulfanilic Acid

This protocol describes the preparation of the diazonium salt of sulfanilic acid.

  • Preparation of Sulfanilic Acid Solution : In a 250 mL beaker, dissolve 4.3 g (0.025 mol) of sulfanilic acid and 1.33 g (0.0125 mol) of anhydrous sodium carbonate in 50 mL of water.[8] Heat the mixture gently if necessary to achieve a clear solution.

  • Preparation of Nitrite Solution : In a separate beaker, dissolve 1.8 g (0.026 mol) of sodium nitrite in 10 mL of water.

  • Diazotization Reaction : Cool the sulfanilic acid solution to room temperature, then add the sodium nitrite solution. Place the resulting mixture in an ice bath and cool to 0-5 °C with constant stirring.

  • Acidification : In another beaker, prepare a mixture of 2.5 mL of concentrated hydrochloric acid and 25 g of crushed ice.[8] Slowly pour the cold sulfanilic acid/sodium nitrite mixture into the ice/acid mixture while stirring vigorously. A fine, white precipitate of the diazonium salt should form.[8][9]

  • Completion Check : The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.[6] Keep this diazonium salt suspension in the ice bath for immediate use in the next step.[9]

2.3 Protocol 2: Azo Coupling with this compound

This protocol details the coupling of the freshly prepared diazonium salt with this compound.

  • Preparation of Coupling Component Solution : In a 400 mL beaker, dissolve 6.2 g (0.025 mol) of the sodium salt of this compound in 50 mL of water. Add 1.0 g (0.025 mol) of sodium hydroxide to ensure the solution is alkaline, which facilitates the coupling reaction. Cool this solution in an ice bath to 0-5 °C.

  • Coupling Reaction : Slowly add the cold diazonium salt suspension (from Protocol 1) to the cold, stirred solution of this compound. The addition should be done portion-wise over 15-20 minutes, keeping the temperature below 5 °C.[6]

  • Precipitation : A brightly colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.[6]

  • Isolation : Isolate the solid azo dye by vacuum filtration using a Buchner funnel.[10]

  • Washing and Purification : Wash the filter cake with a saturated sodium chloride solution to "salt out" the dye and remove impurities. Further washing with a small amount of cold distilled water may be performed.[10]

  • Drying : Dry the purified product in a desiccator or a low-temperature oven. Calculate the final yield.

Data Presentation

The following table summarizes representative quantitative and qualitative data for an azo dye synthesized from a diazotized aromatic sulfonic acid and a naphthol-based coupling component.

Table 1: Representative Characterization Data for a Naphthol-based Azo Dye

Analysis TypeCharacteristic DataReference
Yield 75-90%
Appearance Orange to Red Crystalline Solid[5][7]
Melting Point (°C) >200 °C (decomposes)[7]
UV-Vis (λmax) ~480-520 nm (in Ethanol or DMSO)[6]
FT-IR (cm⁻¹) 3450-3300 (O-H/N-H stretch), 1620-1600 (N=N stretch), 1200-1000 (S=O stretch)[6][7]
¹H NMR (δ, ppm) 6.5-9.0 (multiple peaks in the aromatic region)[7][11]

Visualizations

4.1 Chemical Reaction Pathway

The synthesis proceeds via the formation of a diazonium ion, which then undergoes an electrophilic aromatic substitution with the this compound.

G cluster_reactants Reactants cluster_reagents Reagents Amine Sulfanilic Acid Intermediate Diazonium Salt Intermediate Amine->Intermediate Diazotization Coupling This compound Product Azo Dye Product (Orange I) Coupling->Product Reagent1 1. NaNO₂, HCl 2. 0-5 °C Reagent1->Intermediate Reagent2 NaOH (aq) 0-5 °C Reagent2->Product Intermediate->Product Azo Coupling

Caption: Chemical reaction pathway for azo dye synthesis.

4.2 Experimental Workflow

The overall process for synthesizing the azo dye can be visualized as a sequential workflow.

G cluster_prep Preparation (Step 1) cluster_diazotization Diazotization (Step 2) cluster_coupling Coupling & Work-up (Step 3) cluster_product Product Isolation (Step 4) A1 Dissolve Sulfanilic Acid + Na₂CO₃ A2 Prepare NaNO₂ Solution A3 Prepare Ice/HCl Mixture B1 Combine Amine and Nitrite Solutions B2 Cool to 0-5 °C B1->B2 B3 Add to Ice/HCl Mixture B2->B3 C1 Prepare Alkaline This compound Solution B3->C1 C2 Add Diazonium Salt (Keep at 0-5 °C) C1->C2 C3 Stir for 30-60 min C2->C3 D1 Filter Precipitate C3->D1 D2 Wash with NaCl (aq) and Cold Water D1->D2 D3 Dry Product D2->D3

Caption: Experimental workflow for azo dye synthesis.

References

Application Notes and Protocols for Naphthionic Acid Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthionic acid, also known as 4-amino-1-naphthalenesulfonic acid, is a derivative of naphthalene (B1677914) possessing fluorescent properties that are highly sensitive to its local microenvironment.[1][2][3][4] This sensitivity makes it a valuable tool for various fluorescence-based studies. Its fluorescence characteristics, including emission intensity and wavelength, are particularly influenced by solvent polarity and pH, as well as by interactions with biomolecules such as proteins.[5][6] When this compound binds to hydrophobic pockets on the surface of proteins, it typically exhibits a significant increase in fluorescence quantum yield and a hypsochromic shift (blue shift) in its emission spectrum.[7] These properties allow it to be utilized as a fluorescent probe for investigating protein conformation, binding events, and for screening potential drug candidates that may compete for these binding sites.

These application notes provide a comprehensive overview of the experimental setup and protocols for conducting fluorescence studies with this compound. The methodologies are based on established principles of fluorescence spectroscopy and protocols for analogous naphthalene-based probes, such as 8-anilino-1-naphthalenesulfonic acid (ANS), and should be adapted and optimized for specific experimental systems.[5][8]

Key Applications

  • Probing Hydrophobic Sites on Proteins: Characterizing the nature and accessibility of hydrophobic binding pockets.

  • Studying Protein-Ligand Interactions: Determining binding affinities and stoichiometries.

  • Monitoring Conformational Changes in Proteins: Detecting structural alterations induced by ligand binding, denaturation, or other environmental factors.

  • High-Throughput Screening: Identifying compounds that bind to specific protein sites.

Data Presentation: Photophysical Properties of Naphthalene Derivatives

Quantitative fluorescence data for this compound is not extensively reported in the literature. Therefore, the following table summarizes the photophysical properties of the parent compound, naphthalene, and a closely related and widely studied fluorescent probe, 8-anilino-1-naphthalenesulfonic acid (ANS), to provide a reference for expected spectral behavior.

PropertyNaphthalene (in Cyclohexane)8-Anilino-1-naphthalenesulfonic acid (ANS) - Free8-Anilino-1-naphthalenesulfonic acid (ANS) - Bound to Protein
Excitation Maximum (λex) 311 nm[9]350 nm[10]~350 nm
Emission Maximum (λem) 322 nm[9]520 nm[10]477 nm[10]
Quantum Yield (Φ) 0.23[11]Low (in aqueous solution)[12]Significantly Increased[12]
Fluorescence Lifetime (τ) Not specified~7 ns (lipid-bound)[13]16 ns (protein-bound)[13]

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the optimal excitation and emission wavelengths for this compound in a specific buffer system.

Materials:

  • This compound

  • Anhydrous DMSO or ethanol

  • Buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO or ethanol.

  • Prepare a working solution by diluting the stock solution into the desired aqueous buffer to a final concentration of approximately 10 µM.[5]

  • Determine the optimal excitation wavelength (λex): a. Set the spectrofluorometer to emission scan mode. b. Set a preliminary emission wavelength (e.g., 450 nm, based on related compounds).[5] c. Scan a range of excitation wavelengths (e.g., 280-400 nm). d. The wavelength that gives the maximum fluorescence intensity is the optimal excitation wavelength.

  • Determine the optimal emission wavelength (λem): a. Set the spectrofluorometer to excitation scan mode. b. Set the excitation wavelength to the optimum determined in the previous step. c. Scan a range of emission wavelengths (e.g., 380-600 nm). d. The wavelength at which the maximum fluorescence is observed is the optimal emission wavelength.

Protocol 2: Fluorescence Titration to Study Protein Binding

Objective: To characterize the binding of this compound to a target protein and determine the binding affinity.

Materials:

  • This compound stock solution (as prepared in Protocol 1)

  • Purified target protein of known concentration

  • Buffer of choice

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Set up the spectrofluorometer with the optimal excitation and emission wavelengths determined in Protocol 1. Set the slit widths to achieve an adequate signal-to-noise ratio (e.g., 5 nm).

  • Add a fixed concentration of this compound (e.g., 10 µM) to a quartz cuvette containing the buffer.

  • Record the baseline fluorescence spectrum of this compound alone.

  • Perform a stepwise titration by adding increasing concentrations of the target protein to the cuvette.

  • Incubate for a short period (e.g., 2-5 minutes) after each addition to allow the binding to reach equilibrium.[7]

  • Record the fluorescence emission spectrum after each addition of the protein.

  • Data Analysis: a. Correct the fluorescence intensity for the dilution effect at each titration point. b. Plot the change in fluorescence intensity at the emission maximum as a function of the protein concentration. c. Analyze the binding isotherm using appropriate models (e.g., Scatchard plot) to determine the dissociation constant (Kd) and the number of binding sites (n).

Protocol 3: Competitive Binding Assay

Objective: To determine the binding affinity of a non-fluorescent compound (competitor) to a target protein by measuring the displacement of bound this compound.

Materials:

  • This compound stock solution

  • Target protein

  • Competitor compound stock solution

  • Buffer of choice

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a complex of the target protein and this compound in the buffer at concentrations that result in a significant fluorescence signal (determined from Protocol 2).

  • Record the initial fluorescence spectrum of the protein-Naphthionic acid complex.

  • Add increasing concentrations of the competitor compound to the cuvette.

  • Incubate after each addition to allow for displacement to occur.

  • Record the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity indicates the displacement of this compound.

  • Data Analysis: a. Plot the fluorescence intensity as a function of the competitor concentration. b. Determine the IC50 value (the concentration of the competitor that displaces 50% of the bound this compound). c. Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental_Workflow_Wavelength_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 1 mM in DMSO) prep_working Prepare Working Solution (e.g., 10 µM in Buffer) prep_stock->prep_working det_ex Determine Optimal Excitation Wavelength (λex) prep_working->det_ex det_em Determine Optimal Emission Wavelength (λem) det_ex->det_em analysis Identify λex and λem Maxima det_em->analysis

Caption: Workflow for determining optimal excitation and emission wavelengths.

Experimental_Workflow_Protein_Titration cluster_setup Setup cluster_titration Titration cluster_data_analysis Data Analysis setup_spectro Set Spectrofluorometer (Optimal λex and λem) prep_sample Prepare this compound in Cuvette setup_spectro->prep_sample record_baseline Record Baseline Fluorescence prep_sample->record_baseline add_protein Add Incremental Concentrations of Protein record_baseline->add_protein incubate Incubate (2-5 min) add_protein->incubate record_spectrum Record Fluorescence Spectrum incubate->record_spectrum record_spectrum->add_protein Repeat plot_data Plot ΔF vs. [Protein] record_spectrum->plot_data calc_params Calculate Kd and n plot_data->calc_params

Caption: Workflow for fluorescence titration to study protein binding.

References

Application of Naphthionic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthionic acid, systematically known as 4-amino-1-naphthalenesulfonic acid, is a derivative of naphthalene (B1677914) containing both an amino and a sulfonic acid group.[1] While its primary application lies in the synthesis of azo dyes, this compound and its derivatives also serve as valuable intermediates in the pharmaceutical industry. The rigid naphthalene scaffold and the reactive amino and sulfonic acid functionalities allow for the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on naphthalene-sulfonamide derivatives as antagonists of the human CC chemokine receptor 8 (CCR8) and the use of its sodium salt as a hemostatic agent.

Core Applications in Pharmaceutical Synthesis

The pharmaceutical applications of this compound primarily revolve around its conversion into key intermediates for the synthesis of bioactive molecules. Two notable applications are:

  • Synthesis of Naphthalene-Sulfonamide CCR8 Antagonists: this compound is a key starting material for the synthesis of a class of naphthalene-sulfonamides that have been identified as potent antagonists of the human CCR8.[2][3][4] These compounds are of significant interest for the treatment of inflammatory diseases and in the field of immuno-oncology.[4] The general synthetic strategy involves the conversion of this compound to its corresponding sulfonyl chloride, which is then reacted with a variety of amines to generate a library of sulfonamide derivatives.

  • Use as a Hemostatic Agent: The sodium salt of this compound, sodium naphthionate, has been reported to be a non-toxic hemostatic agent, capable of controlling bleeding. While the exact mechanism and detailed clinical data are not extensively documented in publicly available literature, this application highlights a direct therapeutic use of a simple this compound salt.

Data Presentation

Table 1: Synthesis of Naphthalene-Sulfonamide CCR8 Antagonists - Reaction Parameters
StepStarting MaterialReagents and ConditionsIntermediate/ProductYield (%)Purity (%)Reference
1This compound1. Acetanilide, Acetic Anhydride (B1165640), reflux2. Chlorosulfonic acid, 70°CN-(4-(chlorosulfonyl)naphthalen-1-yl)acetamideData not availableData not availableImplied from general sulfonamide synthesis
2N-(4-(chlorosulfonyl)naphthalen-1-yl)acetamideAmine (R-NH2), Pyridine (B92270), CH2Cl2, rtN-(4-(N-alkyl/arylsulfamoyl)naphthalen-1-yl)acetamideData not availableData not available[2]
3N-(4-(N-alkyl/arylsulfamoyl)naphthalen-1-yl)acetamide1. 6M HCl, reflux2. NaOH4-amino-N-alkyl/aryl-naphthalene-1-sulfonamideData not availableData not available[2]

Note: Specific yield and purity data for each step starting from this compound in the synthesis of CCR8 antagonists are not detailed in the provided search results. The table represents a plausible synthetic sequence based on general organic chemistry principles and the described target molecules.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-N-aryl-naphthalene-1-sulfonamide (General Procedure for CCR8 Antagonist Intermediate)

This protocol outlines a general three-step synthesis of a 4-amino-N-aryl-naphthalene-1-sulfonamide intermediate starting from this compound.

Step 1: Acetylation of this compound

  • Objective: To protect the amino group of this compound as an acetamide (B32628) to prevent side reactions during the subsequent chlorosulfonation step.

  • Materials:

    • This compound

    • Acetic anhydride

    • Glacial acetic acid

  • Procedure:

    • Suspend this compound (1 equivalent) in glacial acetic acid.

    • Add acetic anhydride (1.2 equivalents) to the suspension.

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Filter the precipitate, wash with cold water, and dry to obtain N-(4-sulfonaphthalen-1-yl)acetamide.

Step 2: Chlorosulfonation of N-(4-sulfonaphthalen-1-yl)acetamide

  • Objective: To convert the sulfonic acid group into a more reactive sulfonyl chloride.

  • Materials:

    • N-(4-sulfonaphthalen-1-yl)acetamide

    • Chlorosulfonic acid

  • Procedure:

    • Carefully add N-(4-sulfonaphthalen-1-yl)acetamide (1 equivalent) in portions to an excess of chlorosulfonic acid (5-10 equivalents) at 0°C.

    • After the addition is complete, slowly warm the reaction mixture to 70°C and stir for 3-4 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated product, N-(4-(chlorosulfonyl)naphthalen-1-yl)acetamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Sulfonamide Formation and Deprotection

  • Objective: To react the sulfonyl chloride with a desired amine to form the sulfonamide, followed by the removal of the acetyl protecting group.

  • Materials:

    • N-(4-(chlorosulfonyl)naphthalen-1-yl)acetamide

    • Aryl amine (e.g., aniline (B41778) derivative)

    • Pyridine

    • Dichloromethane (CH2Cl2)

    • 6M Hydrochloric acid

    • Sodium hydroxide (B78521) solution

  • Procedure:

    • Dissolve N-(4-(chlorosulfonyl)naphthalen-1-yl)acetamide (1 equivalent) in CH2Cl2.

    • Add pyridine (1.5 equivalents) followed by the aryl amine (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-(4-(N-arylsulfamoyl)naphthalen-1-yl)acetamide.

    • To the crude product, add 6M HCl and heat to reflux for 4-6 hours to remove the acetyl group.

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the final product.

    • Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired 4-amino-N-aryl-naphthalene-1-sulfonamide.

Protocol 2: Preparation of Sodium Naphthionate (Hemostatic Agent)
  • Objective: To prepare the sodium salt of this compound.

  • Materials:

    • This compound

    • Sodium hydroxide

    • Water

  • Procedure:

    • Dissolve this compound in a stoichiometric amount of aqueous sodium hydroxide solution.

    • The solution can be gently warmed to ensure complete dissolution.

    • The resulting solution of sodium naphthionate can be used directly or the salt can be isolated by evaporation of the water. For pharmaceutical applications, further purification by recrystallization from a suitable solvent system would be necessary.

Visualizations

Synthesis_of_CCR8_Antagonist_Intermediate Naphthionic_acid This compound Acetylated_intermediate N-(4-sulfonaphthalen-1-yl)acetamide Naphthionic_acid->Acetylated_intermediate Acetic Anhydride Sulfonyl_chloride N-(4-(chlorosulfonyl)naphthalen-1-yl)acetamide Acetylated_intermediate->Sulfonyl_chloride Chlorosulfonic Acid Protected_sulfonamide N-(4-(N-arylsulfamoyl)naphthalen-1-yl)acetamide Sulfonyl_chloride->Protected_sulfonamide Aryl Amine, Pyridine Final_product 4-amino-N-aryl-naphthalene-1-sulfonamide (CCR8 Antagonist Intermediate) Protected_sulfonamide->Final_product Acid Hydrolysis

Caption: Synthetic pathway for a CCR8 antagonist intermediate.

Hemostatic_Agent_Preparation Naphthionic_acid This compound Sodium_Naphthionate Sodium Naphthionate (Hemostatic Agent) Naphthionic_acid->Sodium_Naphthionate Sodium Hydroxide

Caption: Preparation of Sodium Naphthionate.

Conclusion

This compound, while predominantly utilized in the dye industry, demonstrates notable potential as a versatile intermediate in pharmaceutical synthesis. Its application in the development of naphthalene-sulfonamide CCR8 antagonists showcases its utility in modern drug discovery. Further exploration of its derivatives could unveil new therapeutic agents. The use of its simple sodium salt as a hemostatic agent also warrants further investigation to elucidate its mechanism of action and clinical efficacy. The provided protocols offer a foundational guide for researchers to explore the synthesis of these and other this compound-based pharmaceutical intermediates.

References

Application Notes and Protocols for the Diazotization of Naphthionic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the diazotization of naphthionic acid and its subsequent coupling with a naphthol derivative to synthesize an azo dye. Azo dyes are a prominent class of organic colorants extensively used in the textile, printing, and pharmaceutical industries due to their vibrant colors and versatile chemistry. The synthesis involves the conversion of a primary aromatic amine, in this case, this compound (4-amino-1-naphthalenesulfonic acid), into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich substrate, such as 2-naphthol (B1666908).

The resulting azo compounds possess an extended conjugated system responsible for their characteristic colors. The specific shade of the dye can be modulated by the choice of the aromatic amine and the coupling agent. This protocol outlines a standard laboratory procedure for the synthesis of an azo dye derived from this compound, providing a foundation for further research and development in dye chemistry and related fields.

Experimental Protocols

The synthesis is a two-stage process: the diazotization of this compound followed by the azo coupling with 2-naphthol.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound. Due to their inherent instability, diazonium salts are typically prepared in a cold aqueous solution and used immediately in the subsequent coupling reaction.[1]

Materials:

  • This compound (4-amino-1-naphthalenesulfonic acid)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) - optional, for preparing the sodium salt of this compound

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of this compound Solution: In a 250 mL beaker, create a suspension of 0.1 mol of this compound in 100 mL of distilled water. Due to the limited solubility of this compound, it is often converted to its more soluble sodium salt by the careful addition of a stoichiometric amount of sodium carbonate or sodium hydroxide (B78521) solution until a clear solution is obtained.[2][3]

  • Acidification and Cooling: To the this compound solution (or suspension), add 25 mL of concentrated hydrochloric acid (approximately 0.3 mol). Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[4][5]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.11 mol of sodium nitrite in 50 mL of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, stirred this compound solution over 15-20 minutes. Keep the temperature of the reaction mixture strictly below 5 °C.

  • Completion Check: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes. To confirm the completion of the diazotization, test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.[6] The resulting solution contains the this compound diazonium salt and should be used promptly.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the coupling of the freshly prepared this compound diazonium salt with 2-naphthol to form a brightly colored azo dye.

Materials:

  • Freshly prepared this compound diazonium salt solution (from Protocol 1)

  • 2-Naphthol (β-naphthol)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • Preparation of Coupling Agent Solution: In a 500 mL beaker, dissolve 0.1 mol of 2-naphthol in 150 mL of a 10% aqueous sodium hydroxide solution. This alkaline condition is necessary to activate the 2-naphthol for the electrophilic attack of the diazonium salt.[4]

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice-water bath with continuous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, ensuring the temperature remains below 5 °C. A brightly colored precipitate of the azo dye will form immediately.[7]

  • Completion and Isolation: Continue to stir the reaction mixture in the ice bath for another 30-60 minutes to ensure the reaction is complete.

  • Filtration and Washing: Collect the precipitated dye by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified azo dye in a desiccator or in an oven at a low temperature (e.g., 60-80 °C).

Data Presentation

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of an azo dye from this compound and 2-naphthol.

ParameterValueUnitNotes
Diazotization
This compound22.3g0.1 mol
Concentrated HCl25mL~0.3 mol
Sodium Nitrite7.6g0.11 mol
Reaction Temperature0 - 5°CCritical for diazonium salt stability.
Reaction Time30 - 40min
Azo Coupling
2-Naphthol14.4g0.1 mol
Sodium Hydroxide15gin 135 mL water (10% solution)
Reaction Temperature0 - 5°C
Reaction Time60 - 90min
Product
Theoretical Yield~40gBased on the formation of the sodium salt of the azo dye.
AppearanceOrange-red to deep red-The exact color depends on the pH and physical form.

Mandatory Visualization

Diazotization_and_Coupling_Workflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Protocol 1: Diazotization of this compound cluster_coupling Protocol 2: Azo Coupling with 2-Naphthol A 1. Prepare this compound Solution/Suspension B 2. Add Conc. HCl and Cool to 0-5 °C A->B D 4. Add NaNO₂ Solution Dropwise (T < 5 °C) B->D C 3. Prepare Cold NaNO₂ Solution C->D E 5. Stir and Test for Excess Nitrous Acid D->E G 2. Slowly Add Diazonium Salt Solution (T < 5 °C) E->G Use Immediately F 1. Prepare Alkaline 2-Naphthol Solution and Cool to 0-5 °C F->G H 3. Stir for 30-60 min G->H I 4. Filter and Wash Precipitate H->I J 5. Dry the Azo Dye Product I->J

Caption: Workflow for the synthesis of an azo dye from this compound.

References

Application Notes and Protocols for the Determination of Naphthionic Acid in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative determination of Naphthionic acid in wastewater, targeting researchers, scientists, and drug development professionals. The protocols herein describe High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Sensing techniques.

Overview

This compound (4-amino-1-naphthalenesulfonic acid) is a sulfonated aromatic amine used in the synthesis of azo dyes. Its presence in industrial wastewater is a significant environmental concern due to its potential toxicity and persistence. Accurate and reliable analytical methods are crucial for monitoring its levels in wastewater to ensure regulatory compliance and assess the efficacy of treatment processes. This document outlines three distinct analytical approaches for its determination.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and cost. The following table summarizes the typical performance characteristics of the described methods. Note that some data are based on closely related naphthalene (B1677914) derivatives and serve as a reference for expected performance.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryElectrochemical Sensing
Principle Chromatographic separation followed by UV detection.Formation of a colored azo dye followed by absorbance measurement.Oxidation of this compound on a modified electrode surface.
Linear Range 1 - 100 µg/mL[1]0.2 - 4 µg/mL[2]0.01 - 435.0 µM[3]
Limit of Detection (LOD) ~0.1 µg/mL (estimated)~0.05 µg/mL (estimated)0.002 µM[3]
Limit of Quantification (LOQ) ~0.3 µg/mL (estimated)~0.15 µg/mL (estimated)0.007 µM[3]
Precision (%RSD) < 2%[1]< 3%[2]< 5%[4]
Accuracy (% Recovery) 98 - 102%[1]95 - 105% (typical)95 - 105%[3]
Analysis Time 10 - 20 minutes per sample15 - 30 minutes per sample5 - 10 minutes per sample
Selectivity HighModerate to HighHigh
Instrumentation Cost HighLowMedium
Primary Application Routine quantitative analysis, purity testing.[5]Rapid screening and quantification in simple matrices.In-situ and rapid monitoring, high sensitivity applications.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for similar naphthalenic compounds and provides a robust approach for the quantification of this compound.[1][5]

1.1. Principle

This compound is separated from other components in the wastewater sample on a reversed-phase HPLC column and is quantified by a UV detector.

1.2. Materials and Reagents

  • This compound reference standard (>99% purity)

  • HPLC-grade acetonitrile (B52724) and methanol

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (ACS grade)

  • 0.45 µm syringe filters

1.3. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

1.4. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40, v/v) containing 0.1% phosphoric acid.[1] The exact ratio may need optimization.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.[1]

1.5. Sample Preparation

  • Collect the wastewater sample in a clean glass container.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the calibration range.

1.6. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid[1]

  • Flow Rate: 1.0 mL/min[1][5]

  • Column Temperature: 30°C[1][5]

  • Detection Wavelength: 254 nm (or λmax of this compound)[1][5]

  • Injection Volume: 10 µL[1][5]

1.7. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the prepared wastewater samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

1.8. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7]

UV-Visible Spectrophotometric Method

This method involves the conversion of this compound into a colored azo dye, which can be quantified using a spectrophotometer. This protocol is adapted from a method for 1-naphthylamine (B1663977).[2]

2.1. Principle

The primary amino group of this compound is diazotized with nitrous acid, followed by coupling with a suitable coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) to form a stable, intensely colored azo dye. The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) and is proportional to the concentration of this compound.

2.2. Materials and Reagents

2.3. Instrumentation

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

2.4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of deionized water.

  • Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of NaNO₂ in 100 mL of deionized water.

  • Sulfamic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulfamic acid in 100 mL of deionized water.

  • NED Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle.

2.5. Sample Preparation

  • Filter the wastewater sample using a 0.45 µm filter.

  • If the sample is colored or turbid, appropriate cleanup steps like solid-phase extraction (SPE) may be necessary.

  • Dilute the sample with deionized water to ensure the concentration falls within the linear range of the assay.

2.6. Analytical Procedure

  • Pipette a known volume (e.g., 10 mL) of the standard solutions and the prepared sample into separate 25 mL volumetric flasks.

  • Add 1 mL of 1 M HCl to each flask and cool in an ice bath.

  • Add 1 mL of 0.1% sodium nitrite solution, mix well, and let it stand for 5 minutes for diazotization.

  • Add 1 mL of 0.5% sulfamic acid solution to quench the excess nitrous acid and mix.

  • Add 1 mL of 0.1% NED solution, mix, and allow the color to develop for 15 minutes at room temperature.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Measure the absorbance of the solutions at the λmax (to be determined experimentally, typically around 520-550 nm) against a reagent blank.

  • Construct a calibration curve and determine the concentration of this compound in the sample.

Electrochemical Sensing Method

This protocol outlines a general approach for the determination of this compound using a modified electrochemical sensor. This is a more advanced technique that may require specialized expertise.

3.1. Principle

This compound is electrochemically oxidized at the surface of a modified working electrode. The resulting current is proportional to the concentration of this compound in the sample. The modification of the electrode with nanomaterials or polymers can enhance sensitivity and selectivity.[8]

3.2. Materials and Reagents

  • This compound reference standard

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution, PBS)

  • Electrode modification materials (e.g., carbon nanotubes, graphene, conducting polymers)

  • Polishing materials (alumina slurry)

  • Deionized water

3.3. Instrumentation

  • Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).

  • Glassy carbon electrode (GCE) or screen-printed electrode (SPE) as the working electrode.

  • Ag/AgCl reference electrode.

  • Platinum wire counter electrode.

3.4. Electrode Preparation and Modification

  • Polish the GCE with alumina (B75360) slurry to a mirror finish, then sonicate in deionized water and ethanol.

  • Modify the electrode surface by drop-casting a dispersion of nanomaterials or by electropolymerization of a suitable monomer.[8] For instance, a conducting polymer based on a naphthalene derivative can be electropolymerized onto the electrode surface.

3.5. Analytical Procedure

  • Prepare a series of standard solutions of this compound in the supporting electrolyte (e.g., PBS at a specific pH).

  • Place a known volume of the standard or sample solution in the electrochemical cell.

  • Immerse the three-electrode system into the solution.

  • Record the electrochemical response using a suitable technique, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). DPV is often preferred for quantitative analysis due to its higher sensitivity.[3]

  • Measure the peak current corresponding to the oxidation of this compound.

  • Construct a calibration plot of peak current versus concentration.

  • Determine the concentration of this compound in the wastewater sample.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Wastewater Sample Collection B Filtration (0.45 µm) A->B C Dilution (if necessary) B->C D Preparation of Standards F Injection of Standards D->F E System Equilibration E->F G Injection of Samples F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification of this compound I->J

Caption: General workflow for the determination of this compound in wastewater by HPLC.

Method_Selection A High Sensitivity Required? B Rapid Screening Needed? A->B No E Electrochemical Sensor A->E Yes C Complex Matrix? B->C No D On-site Monitoring? B->D No F UV-Vis Spectrophotometry B->F Yes G HPLC with Sample Cleanup C->G Yes H HPLC C->H No D->E Yes D->F No

References

Application Notes and Protocols: The Use of Naphthionic Acid in the Preparation of Specific Congo Red Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of Congo red analogues derived from Naphthionic acid for amyloid research. Detailed protocols for synthesis and key in vitro assays are included to guide researchers in the development and characterization of novel compounds targeting amyloidogenic proteins.

Introduction

Congo red is a symmetrical bis-azo dye renowned for its ability to bind to the cross-β-sheet structure of amyloid fibrils, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease and prion diseases.[1][2] This binding property has made Congo red a valuable histological stain for identifying amyloid plaques in tissue samples. However, the therapeutic potential of Congo red is limited by its poor blood-brain barrier permeability and the carcinogenicity of its metabolic byproduct, benzidine (B372746).[3][4]

This has spurred the development of Congo red analogues with improved pharmacological properties. One of the key building blocks in the synthesis of Congo red and its analogues is this compound (4-aminonaphthalene-1-sulfonic acid).[5] By replacing the benzidine core with substituted benzidines or other diamines and coupling them with this compound, a diverse library of analogues can be generated. These modifications aim to enhance binding affinity and specificity for different amyloid species, improve brain penetrance, and reduce toxicity.

These notes will detail the synthetic strategies for creating such analogues and provide protocols for their evaluation as potential anti-amyloid agents.

Synthesis of Congo Red and its Analogues

The fundamental synthesis of Congo red and its analogues involves a two-step process: the diazotization of a primary aromatic diamine followed by an azo coupling reaction with this compound.[6]

General Synthetic Workflow

The overall process for synthesizing Congo red analogues from this compound is depicted in the following workflow diagram.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification Diamine Substituted Benzidine (or other diamine) Diazonium Bis-diazonium Salt Diamine->Diazonium 0-5 °C NaNO2 Sodium Nitrite (B80452) (NaNO2) NaNO2->Diazonium HCl Hydrochloric Acid (HCl) HCl->Diazonium Analogue Congo Red Analogue Diazonium->Analogue Alkaline conditions Naphthionic_Acid This compound Naphthionic_Acid->Analogue Purification Salting out & Recrystallization Analogue->Purification Final_Product Purified Analogue Purification->Final_Product

Caption: General synthetic workflow for Congo red analogues.

Experimental Protocols

Protocol 1: Synthesis of Congo Red

This protocol details the synthesis of Congo red from benzidine and this compound.

Materials:

  • Benzidine

  • This compound

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium carbonate (Na2CO3)

  • Sodium chloride (NaCl)

  • Ethanol (B145695)

  • Distilled water

  • Ice

Procedure:

  • Preparation of Sodium Naphthionate:

    • Dissolve 3.5 g of this compound in a minimal amount of 5% NaOH solution (approximately 30 mL).

  • Diazotization of Benzidine:

    • Dissolve the appropriate molar equivalent of benzidine in boiling water containing a molar excess of concentrated HCl.

    • Cool the solution to 0-5 °C in an ice-water bath and add some small pieces of ice.

    • Slowly add a concentrated aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0-5 °C.

    • Continuously stir the mixture. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Azo Coupling:

    • Slowly add the cold bis-diazonium salt solution to the sodium naphthionate solution with vigorous stirring.

    • The pH should be maintained on the alkaline side to facilitate the coupling reaction. The formation of the red dye should be immediate.

    • Continue stirring for an additional 30-60 minutes.

  • Isolation and Purification:

    • Add sodium carbonate to the reaction mixture to ensure complete neutralization.

    • "Salt out" the dye by adding solid sodium chloride until the dye precipitates.

    • Filter the crude Congo red and wash it with a saturated NaCl solution.

    • Recrystallize the product from a mixture of water and ethanol to obtain the purified dye.

  • Drying:

    • Dry the purified Congo red in a vacuum oven at a moderate temperature.

Protocol 2: Synthesis of a Congo Red Analogue (from 3,3'-Dimethoxybenzidine)

This protocol describes the synthesis of a Congo red analogue using a substituted benzidine.

Materials:

  • 3,3'-Dimethoxybenzidine (B85612)

  • This compound

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na2CO3)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

The procedure is analogous to the synthesis of Congo red (Protocol 1), with 3,3'-dimethoxybenzidine used in place of benzidine. Molar equivalents should be adjusted accordingly. The resulting analogue will have methoxy (B1213986) groups at the 3 and 3' positions of the biphenyl (B1667301) core.

Application Protocols for Analogue Evaluation

The following protocols are essential for evaluating the potential of the synthesized Congo red analogues as anti-amyloid agents.

Experimental Workflow for Analogue Evaluation

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis Synthesis Analogue Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Aggregation_Assay Amyloid Aggregation Assay (Thioflavin T) Characterization->Aggregation_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Characterization->Cytotoxicity_Assay Binding_Assay Binding Affinity Assay (e.g., Spectrophotometry) Characterization->Binding_Assay IC50 Determine IC50 (Aggregation Inhibition) Aggregation_Assay->IC50 EC50 Determine EC50 (Cytotoxicity) Cytotoxicity_Assay->EC50 Kd Determine Kd (Binding Affinity) Binding_Assay->Kd SAR Structure-Activity Relationship (SAR) IC50->SAR EC50->SAR Kd->SAR

Caption: Experimental workflow for evaluating Congo red analogues.

Protocol 3: Thioflavin T (ThT) Amyloid Aggregation Assay

This assay is used to monitor the kinetics of amyloid-β (Aβ) fibril formation and to assess the inhibitory potential of the synthesized analogues.

Materials:

  • Aβ peptide (e.g., Aβ42)

  • Thioflavin T (ThT)

  • Phosphate (B84403) buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)

  • Synthesized Congo red analogues

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in a buffer to obtain a monomeric solution.

    • Prepare a stock solution of ThT in the phosphate buffer.

    • Prepare stock solutions of the Congo red analogues in a suitable solvent (e.g., DMSO) and dilute them to the desired concentrations in the phosphate buffer.

  • Assay Setup:

    • In each well of the 96-well plate, add the Aβ peptide solution to a final concentration of, for example, 10 µM.

    • Add the Congo red analogue at various concentrations. Include a control with no analogue and a control with no Aβ peptide.

    • Add ThT to a final concentration of, for example, 20 µM.

    • The final volume in each well should be constant (e.g., 200 µL).

  • Measurement:

    • Incubate the plate at 37 °C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Determine the lag time and the maximum fluorescence intensity for each concentration of the analogue.

    • Calculate the percentage of inhibition of Aβ aggregation for each analogue concentration.

    • Determine the IC50 value (the concentration of the analogue that inhibits 50% of Aβ aggregation).

Protocol 4: MTT Cell Viability Assay

This assay is used to assess the cytotoxicity of the synthesized Congo red analogues on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • Cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Synthesized Congo red analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the Congo red analogues. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the analogue relative to the vehicle control.

    • Plot the cell viability against the analogue concentration to determine the CC50 value (the concentration of the analogue that reduces cell viability by 50%).

Quantitative Data Summary

The following table summarizes representative quantitative data for Congo red and some of its analogues from the literature. It is important to note that the experimental conditions and the specific amyloid species may vary between studies, making direct comparisons challenging.

CompoundAssayTargetKey FindingReference
Congo Red Binding AssayInsulin FibrilsK_d = 0.175 µM[7]
Analogue 2a Anti-prion Cell AssayPrP-resEC50 = 25-50 nM[3]
Compound D737 Cytotoxicity AssayAβ42 HMW Oligomers~20% reduction in toxicity at 5 µM[8]

Signaling Pathways

While the primary mechanism of action of Congo red and its analogues is the direct binding to amyloid aggregates, thereby inhibiting their formation and/or toxicity, the downstream cellular effects are still under investigation. There is currently a lack of comprehensive studies in the public domain that definitively elucidate the specific intracellular signaling pathways modulated by this compound-based Congo red analogues. Further research is required to understand how these compounds may influence cellular processes beyond direct amyloid interaction.

Conclusion

This compound is a critical precursor for the synthesis of a wide range of Congo red analogues. By systematically modifying the diamine component, researchers can develop novel compounds with potentially enhanced therapeutic properties for amyloid-related diseases. The protocols provided herein offer a framework for the synthesis and in vitro evaluation of these analogues, paving the way for the discovery of new drug candidates.

References

Naphthionic Acid as a Coupling Agent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthionic acid, systematically known as 4-aminonaphthalene-1-sulfonic acid, is a versatile bifunctional organic compound derived from naphthalene (B1677914).[1][2] Its structure, featuring both an amino group and a sulfonic acid group on a naphthalene backbone, makes it a valuable intermediate in various organic syntheses. This document provides detailed application notes and experimental protocols for the use of this compound as a coupling agent, primarily in the synthesis of azo dyes, which are of significant interest in the textile, pharmaceutical, and research sectors.

The primary application of this compound as a coupling agent lies in its ability to react with diazonium salts to form azo compounds. This reaction is a cornerstone of the synthetic dye industry. The amino group of an aromatic amine is first converted into a highly reactive diazonium salt through a process called diazotization. This diazonium salt then acts as an electrophile, readily attacking the electron-rich naphthalene ring of this compound to form a stable azo linkage (-N=N-), which is a strong chromophore responsible for the vibrant colors of these dyes.[3][4]

Beyond the dye industry, the resulting azo compounds can serve as advanced intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. The sulfonic acid group in this compound imparts water solubility to the final products, a desirable characteristic for many applications.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
Chemical Formula C₁₀H₉NO₃S[1][2]
Molar Mass 223.25 g/mol [1]
Appearance White to grayish solid/powder[1][2]
Melting Point >300 °C[1]
Solubility Sparingly soluble in cold water; soluble in alkaline solutions[1]
CAS Number 84-86-6[1]

Application 1: Synthesis of Congo Red

Congo Red is a well-known symmetrical bis-azo dye synthesized by the coupling of tetrazotized benzidine (B372746) with two equivalents of this compound.[5][6] It is historically significant as a direct dye for cotton and is also utilized as a pH indicator and a biological stain for amyloid.[6]

Reaction Mechanism

The synthesis of Congo Red from this compound proceeds in two main stages:

  • Diazotization of Benzidine: Benzidine, a diamine, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures to form the corresponding bis-diazonium salt.

  • Azo Coupling: The bis-diazonium salt then undergoes an electrophilic aromatic substitution reaction with two molecules of the sodium salt of this compound (sodium naphthionate) under controlled pH conditions to yield Congo Red.[2]

Congo_Red_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Benzidine Benzidine Diazonium_Salt Benzidine bis-diazonium Salt Benzidine->Diazonium_Salt  2 NaNO₂, 4 HCl  0-5 °C Naphthionic_Acid 2x this compound (as sodium salt) Diazonium_Salt->Naphthionic_Acid  Coupling  pH ~8 Congo_Red Congo Red Naphthionic_Acid->Congo_Red

Caption: Synthesis of Congo Red from Benzidine and this compound.

Experimental Protocol: Synthesis of Congo Red

This protocol is based on the diazotization of benzidine and subsequent coupling with sodium naphthionate.

Materials:

  • Benzidine dihydrochloride

  • This compound

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Ethanol

  • Ice

  • Starch-iodide paper

Procedure:

Part A: Preparation of Sodium Naphthionate Solution

  • In a beaker, prepare a 5% (w/v) solution of sodium hydroxide.

  • Dissolve 3.5 g of this compound in the minimum required volume of the 5% NaOH solution (approximately 30 mL) with stirring to form a clear solution of sodium naphthionate. Keep this solution cold.[1]

Part B: Diazotization of Benzidine

  • Prepare a solution of benzidine hydrochloride by dissolving the appropriate amount (molar equivalent to this compound) in boiling water containing a small amount of concentrated HCl.

  • Cool the benzidine hydrochloride solution to 0-5 °C in an ice-water bath. Add small pieces of ice directly to the mixture to maintain the low temperature.[1]

  • Add additional concentrated HCl (approximately 0.6 mL).

  • Slowly, and with constant stirring, add a pre-prepared cold solution of sodium nitrite (e.g., 0.29 g in 6 mL of water) dropwise.[1]

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The addition of sodium nitrite is complete when a positive test is maintained for at least 10 minutes.

Part C: Azo Coupling

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part B to the cold sodium naphthionate solution from Part A.[1]

  • A deep red color, indicative of Congo Red formation, should appear immediately.

  • Continue stirring the reaction mixture in the ice bath for at least 30-60 minutes to ensure the completion of the coupling reaction.[1][2]

  • The pH of the reaction mixture should be maintained at approximately 8.0 during the coupling process. If necessary, add a solution of sodium carbonate to adjust the pH.[2]

Part D: Isolation and Purification

  • After the coupling is complete, "salt out" the dye by adding solid sodium chloride to the reaction mixture until the dye precipitates.[2]

  • Collect the crude Congo Red by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities.

  • For further purification, the crude dye can be recrystallized from an ethanol-water mixture.[1]

  • Dry the purified Congo Red in a desiccator or a vacuum oven at a low temperature.

Quantitative Data for Congo Red Synthesis
ParameterValue/ConditionNotesReference
Reactants Benzidine, this compoundMolar ratio of approximately 1:2[5]
Diazotization Temperature 0 - 5 °CCrucial for the stability of the diazonium salt[1][2]
Coupling pH ~ 8.0Alkaline conditions are necessary for effective coupling[2]
Reaction Time (Coupling) 30 - 60 minutesMonitored by TLC (e.g., ethyl acetate:ethanol 1:1)[1][2]
Purification Method Salting out with NaCl, Recrystallization from Ethanol-[1][2]

Application 2: Synthesis of Rocceline (Acid Red 88)

Rocceline, also known as Acid Red 88, is another important azo dye synthesized using this compound. In this case, diazotized this compound is coupled with 2-naphthol (B1666908).[1][7]

Reaction Mechanism

The synthesis of Rocceline involves the following steps:

  • Diazotization of this compound: The amino group of this compound is converted into a diazonium salt using nitrous acid at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with 2-naphthol under alkaline conditions to form Rocceline.

Rocceline_Synthesis cluster_diazotization_roc Diazotization cluster_coupling_roc Azo Coupling Naphthionic_Acid_R This compound Diazonium_Salt_R This compound Diazonium Salt Naphthionic_Acid_R->Diazonium_Salt_R  NaNO₂, HCl  0-5 °C Two_Naphthol 2-Naphthol Diazonium_Salt_R->Two_Naphthol  Coupling  Alkaline pH Rocceline Rocceline (Acid Red 88) Two_Naphthol->Rocceline

Caption: Synthesis of Rocceline from this compound and 2-Naphthol.

Experimental Protocol: Synthesis of Rocceline (Acid Red 88)

This protocol describes the diazotization of this compound and its subsequent coupling with 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

Part A: Diazotization of this compound

  • Suspend the desired amount of this compound in a mixture of water and concentrated hydrochloric acid in a beaker.

  • Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.

  • Prepare a cold solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the cold this compound suspension. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 20-30 minutes after the addition is complete to ensure full diazotization. Check for the presence of excess nitrous acid with starch-iodide paper.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to form the sodium salt of 2-naphthol (sodium 2-naphthoxide).[2][8]

  • Cool this solution to 0-5 °C in an ice-water bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • An intense red precipitate of Rocceline should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Collect the precipitated Rocceline by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • The dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

  • Dry the purified Rocceline. It is noted that Rocceline may vitrify upon cooling or salting out rather than crystallizing.[1]

Quantitative Data for Rocceline Synthesis
ParameterValue/ConditionNotesReference
Reactants This compound, 2-NaphtholStoichiometric amounts are typically used.[1][7]
Diazotization Temperature 0 - 5 °CEssential for diazonium salt stability.[8]
Coupling Medium Alkaline (NaOH solution)To activate the 2-naphthol for electrophilic attack.[2][8]
Reaction Time (Coupling) 30 - 60 minutes-[2]
Purification Method Filtration, Washing, RecrystallizationMay form a vitreous solid instead of crystals.[1]

Influence of pH on Azo Coupling with this compound

The pH of the reaction medium is a critical parameter in azo coupling reactions. For the coupling of a diazonium salt with this compound (as in the synthesis of Congo Red), the reaction is typically carried out under mildly alkaline conditions (pH ~8).[2] This is because the amino group of this compound is a deactivating group under acidic conditions (due to protonation to -NH₃⁺), which would hinder the electrophilic attack of the diazonium ion. In a slightly alkaline medium, the amino group remains as -NH₂, an activating group, thus facilitating the coupling reaction.

Conversely, when diazotized this compound is the electrophile (as in the synthesis of Rocceline), the coupling with a phenol (B47542) like 2-naphthol is also performed under alkaline conditions. This is to deprotonate the hydroxyl group of the phenol to the more strongly activating phenoxide ion, which is more susceptible to electrophilic attack.[4][8]

It is important to note that excessively high pH should be avoided as it can lead to the conversion of the diazonium salt to the unreactive diazotate ion. Therefore, careful control of pH is essential to maximize the yield and purity of the desired azo dye.

Conclusion

This compound is a key building block in the synthesis of a variety of azo dyes, serving as a versatile coupling agent. The protocols provided for the synthesis of Congo Red and Rocceline highlight the typical experimental conditions and methodologies employed. Successful synthesis relies on careful control of reaction parameters, particularly temperature during diazotization and pH during the coupling step. The quantitative data and reaction diagrams presented in these application notes offer a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the reproducible and efficient preparation of this compound-based azo compounds.

References

Troubleshooting & Optimization

troubleshooting low yield in Naphthionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of Naphthionic acid (4-amino-1-naphthalenesulfonic acid).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the common causes?

Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and the formation of side products. The most common synthesis involves the sulfonation of 1-aminonaphthalene (α-naphthylamine). An alternative route, the Piria reaction from α-nitronaphthalene, is known for inherently low yields.

Common Causes for Low Yield:

  • Suboptimal Reaction Temperature: The temperature during the sulfonation of 1-aminonaphthalene is critical. Incorrect temperatures can lead to the formation of unwanted isomers or incomplete reactions.

  • Incorrect Sulfuric Acid Concentration: The concentration and molar ratio of sulfuric acid to 1-aminonaphthalene affect the reaction's efficiency and the product distribution.

  • Formation of Isomeric Byproducts: The sulfonation of 1-aminonaphthalene can yield not only the desired 4-sulfonic acid (this compound) but also other isomers such as 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid, which reduces the yield of the target compound.[1]

  • Side Reactions: Besides isomer formation, other side reactions like disulfonation can occur, further reducing the yield of the desired monosulfonated product.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant portion of the starting material remaining unreacted.

  • Product Loss During Workup and Purification: this compound and its salts have varying solubilities, and improper handling during precipitation, filtration, and washing can lead to significant product loss.

Q2: I suspect the formation of isomeric impurities is the main reason for my low yield. How can I control the regioselectivity of the sulfonation?

Controlling the position of the sulfonic acid group on the naphthalene (B1677914) ring is crucial for maximizing the yield of this compound. The reaction temperature is a key determinant of the isomeric distribution.

  • Temperature Control: The formation of this compound (the 4-isomer) is favored under specific temperature ranges. While detailed temperature studies for 1-aminonaphthalene sulfonation are proprietary, the general principle in naphthalene sulfonation is that lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product. For the synthesis of the related 2-naphthalenesulfonic acid, temperatures above 150°C are used to favor the beta-isomer.[2] For this compound, a careful optimization of the temperature is necessary to maximize the formation of the 4-isomer.

  • Use of Additives: The addition of certain salts can significantly improve the selectivity of the sulfonation towards the 4-position. For instance, carrying out the sulfonation in the presence of alkali metal, alkaline earth metal, or ammonium (B1175870) sulfates can lead to excellent yields and high selectivity for this compound.[1] The presence of these salts helps to direct the sulfonation to the desired position.[1]

Q3: My final product is impure. What are the likely impurities and how can I remove them?

Impurities in this compound synthesis are typically unreacted starting materials, isomeric aminonaphthalenesulfonic acids, and disulfonated byproducts.

  • Common Impurities:

    • 1-Aminonaphthalene (unreacted starting material)

    • 1-Aminonaphthalene-5-sulfonic acid

    • 1-Aminonaphthalene-6-sulfonic acid

    • Aminonaphthalenedisulfonic acids

  • Purification Strategies:

    • Fractional Crystallization: This technique exploits the differences in solubility between the salts of the isomeric sulfonic acids. By carefully selecting the cation (e.g., sodium) and controlling the crystallization conditions (temperature, solvent), it is possible to selectively precipitate the desired isomer.

    • Recrystallization: The crude this compound can be purified by recrystallization from water. The solubility of this compound in water increases with temperature, allowing for the removal of less soluble impurities by hot filtration and crystallization of the pure product upon cooling.

    • Washing: Thorough washing of the filtered product with cold water can help remove soluble inorganic salts and some organic impurities.

Q4: I am using the Piria reaction to synthesize this compound and my yields are consistently low (20-30%). Is this normal?

Yes, low yields in the range of 20-30% are expected when synthesizing this compound via the Piria reaction, which involves the reaction of α-nitronaphthalene with a sulfite (B76179) or bisulfite.[3] The primary reason for this low yield is the formation of a significant amount of sodium aminodisulfonate as a byproduct.[3] While this method is a valid synthetic route, it is not as efficient as the direct sulfonation of 1-aminonaphthalene for achieving high yields of this compound.

Data Presentation

Table 1: Influence of Additives on this compound Synthesis

Additive (1.0 mol)Sulfuric Acid (96%)1-Aminonaphthalene (1.0 mol)Reaction TemperatureReaction TimeYield of this compound (purity)Theoretical Yield (%)
Ammonium sulfate (B86663)5.5 mol143.0 g110 °C16 h227.1 g (87.5%)89.1%
Sodium sulfate5.5 mol143.0 g130 °C16 hPractically the same as above~89%
Potassium sulfate5.5 mol143.0 g130 °C16 hPractically the same as above~89%
Urea5.5 mol143.0 g130 °C16 hPractically the same as above~89%

Data extracted from patent literature describing the sulfonation of 1-aminonaphthalene in the presence of various additives.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfonation of 1-Aminonaphthalene with Ammonium Sulfate

This protocol is based on a patented procedure designed to achieve a high yield and selectivity for this compound.[1]

Materials:

  • 1-Aminonaphthalene (143.0 g, 1.0 mol)

  • 96% Sulfuric acid (561.5 g, 5.5 mol)

  • Ammonium sulfate (132 g, 1.0 mol)

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a mixture of 96% sulfuric acid (561.5 g) and ammonium sulfate (132 g).

  • While cooling the mixture to 25 °C, slowly add solid 1-aminonaphthalene (143.0 g).

  • Over the course of 30 minutes, heat the reaction mixture to 110 °C.

  • Maintain the temperature at 110 °C and continue stirring for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture onto 700 g of ice and stir for 6 hours to precipitate the product.

  • Filter the precipitate and wash it with water until it is free of acid.

  • Press the filter cake well to remove excess water and dry it in a vacuum oven.

Expected Outcome:

This procedure is reported to yield approximately 227.1 g of 87.5% pure this compound, which corresponds to a theoretical yield of 89.1%.[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield in this compound Synthesis check_synthesis_route Identify Synthesis Route start->check_synthesis_route sulfonation Sulfonation of 1-Aminonaphthalene check_synthesis_route->sulfonation Sulfonation piria Piria Reaction from α-Nitronaphthalene check_synthesis_route->piria Piria check_temp Check Reaction Temperature sulfonation->check_temp piria_yield Expect Low Yield (20-30%) Due to Byproduct Formation piria->piria_yield temp_ok Temperature Optimal check_temp->temp_ok Yes temp_not_ok Suboptimal Temperature check_temp->temp_not_ok No check_acid Check H₂SO₄ Concentration and Molar Ratio temp_ok->check_acid adjust_temp Optimize Temperature (e.g., 110-130°C) temp_not_ok->adjust_temp adjust_temp->check_acid acid_ok Concentration/Ratio Correct check_acid->acid_ok Yes acid_not_ok Incorrect Concentration/Ratio check_acid->acid_not_ok No check_additives Consider Use of Additives acid_ok->check_additives adjust_acid Adjust H₂SO₄ (e.g., 96% H₂SO₄, 5.5 mol eq.) acid_not_ok->adjust_acid adjust_acid->check_additives additives_used Additives Used check_additives->additives_used Yes additives_not_used No Additives Used check_additives->additives_not_used No check_workup Review Workup & Purification additives_used->check_workup add_additives Introduce Additives (e.g., (NH₄)₂SO₄, Na₂SO₄) additives_not_used->add_additives add_additives->check_workup workup_ok Purification Optimized check_workup->workup_ok Yes workup_not_ok Inefficient Purification check_workup->workup_not_ok No yield_improved Yield Improved workup_ok->yield_improved optimize_workup Optimize Precipitation, Filtration, and Washing workup_not_ok->optimize_workup optimize_workup->yield_improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental_Workflow start Start mix_reagents Mix H₂SO₄ and (NH₄)₂SO₄ start->mix_reagents add_naphthylamine Add 1-Aminonaphthalene at 25°C mix_reagents->add_naphthylamine heat_reaction Heat to 110°C over 30 min add_naphthylamine->heat_reaction react Stir at 110°C for 16 hours heat_reaction->react cool_down Cool to Room Temperature react->cool_down precipitate Pour onto Ice and Stir for 6 hours cool_down->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry Product under Vacuum filter_wash->dry end This compound dry->end

Caption: Experimental workflow for high-yield this compound synthesis.

References

Technical Support Center: Optimizing the Diazotization of Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diazotization of naphthionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of this compound, and why is it so critical?

A1: The optimal temperature for the diazotization of this compound is between 0-5°C.[1][2] This low temperature is crucial because the resulting diazonium salt is thermally unstable and can rapidly decompose at higher temperatures.[2][3] Decomposition can lead to the formation of unwanted byproducts, such as phenols, and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.[2][4]

Q2: How can I be certain that the diazotization reaction has gone to completion?

A2: A common and effective method to confirm the completion of the diazotization reaction is to test for the presence of a slight excess of nitrous acid.[5] This is done by spotting the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine (this compound) has been consumed.[5] If there is no color change, the diazotization is incomplete, and more sodium nitrite (B80452) solution should be added dropwise.[5]

Q3: My reaction mixture has turned a dark brown or black color. What is the likely cause?

A3: A dark coloration in the reaction mixture often indicates the decomposition of the diazonium salt.[2] This is typically caused by the temperature rising above the optimal 0-5°C range. Another potential cause is insufficient acidity, which can lead to undesirable side reactions, such as azo coupling between the newly formed diazonium salt and the unreacted this compound.[2]

Q4: What is the recommended acid for this reaction, and why is high acidity important?

A4: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used for the diazotization of this compound.[2] High acidity is crucial for two primary reasons: it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO⁺), from sodium nitrite, and it ensures the primary amine is protonated, which prevents it from coupling with the diazonium salt, a common side reaction.[2]

Q5: The yield of my diazonium salt is consistently low. How can I improve it?

A5: To improve the yield of your diazonium salt, consider the following:

  • Temperature Control: Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath for more effective temperature management.[2]

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the this compound. This helps to control the exothermic nature of the reaction and maintain the low temperature.[2]

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to ensure homogeneity and prevent localized "hot spots" or areas of high reactant concentration that could lead to side reactions.[5]

  • Purity of Reagents: Use high-purity this compound and other reagents, as impurities can interfere with the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature too high.2. Insufficient acid.3. Slow or incomplete dissolution of this compound.4. Degradation of reagents.1. Maintain temperature strictly at 0-5°C using an ice-salt bath.[2]2. Ensure a sufficient excess of strong mineral acid is used.[2]3. Ensure the this compound is fully dissolved or is a fine, well-dispersed slurry before adding sodium nitrite.[6]4. Use fresh, high-purity reagents.
Reaction Mixture Turns Dark/Oily 1. Decomposition of the diazonium salt.2. Azo coupling side reaction.1. Check and maintain the low temperature. Ensure slow, dropwise addition of sodium nitrite.[2]2. Increase the concentration of the acid to fully protonate the starting amine.[2]
Solid Precipitates Out of Solution Unexpectedly 1. The this compound salt is not fully soluble in the acid.2. The diazonium salt is precipitating.1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[2]2. This can be normal. Ensure good stirring to maintain a fine suspension for subsequent reactions.
Evolution of Gas (Nitrogen) 1. Decomposition of the diazonium salt due to elevated temperature.[2]2. Decomposition of nitrous acid.1. Immediately check and lower the reaction temperature.[2]2. Add the sodium nitrite solution more slowly to the strongly acidic solution.[2]

Optimized Reaction Parameters

The following table summarizes the generally accepted optimal conditions for the diazotization of this compound.

Parameter Recommended Range/Value Rationale
Temperature 0 - 5°CDiazonium salts are unstable and decompose at higher temperatures.[1][2][3]
pH Strongly Acidic (pH < 2)Acid is required to generate the nitrosonium ion (NO⁺) and prevent side reactions.[2][7]
Molar Ratio (this compound : Sodium Nitrite) 1 : 1.0 to 1 : 1.1A slight excess of sodium nitrite ensures complete conversion of the amine.
Molar Ratio (this compound : Acid) 1 : 2.5 to 1 : 3An excess of acid is necessary to maintain a low pH and protonate the amine.
Reaction Time 15 - 30 minutes after nitrite additionAllows for the complete formation of the diazonium salt.[2]
Solvent WaterThis compound is typically used as its sodium salt, which is water-soluble, or as a fine suspension in acidic water.

Experimental Protocol: Diazotization of this compound

This protocol outlines a standard procedure for the diazotization of this compound.

Materials:

  • This compound (or its sodium salt)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of this compound Solution/Suspension:

    • In a beaker, dissolve a specific molar amount of this compound (or its sodium salt) in distilled water. If using the free acid, it may not fully dissolve.

    • Place the beaker in an ice-salt bath and cool the solution/suspension to 0-5°C with continuous stirring.

    • Slowly add the required molar excess of concentrated acid to the cooled mixture while maintaining the temperature below 5°C.

  • Preparation of Nitrite Solution:

    • In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.0-1.1 molar equivalents) in cold distilled water.

  • Diazotization:

    • Add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred this compound solution/suspension.

    • Monitor the temperature closely and ensure it does not rise above 5°C. The addition should be slow to control the exothermic reaction.[2]

  • Reaction Completion and Testing:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[2]

    • Test for the completion of the reaction by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates a slight excess of nitrous acid and the completion of the diazotization.[5]

  • Use of the Diazonium Salt Solution:

    • The resulting diazonium salt solution is unstable and should be used immediately in subsequent coupling reactions. Do not attempt to isolate the diazonium salt unless you have specific procedures and safety precautions in place.[8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_naphthionic Prepare this compound Solution/Suspension cool_acidify Cool to 0-5°C and Acidify This compound Mixture prep_naphthionic->cool_acidify prep_nitrite Prepare Sodium Nitrite Solution add_nitrite Slowly Add Sodium Nitrite Solution prep_nitrite->add_nitrite cool_acidify->add_nitrite stir Stir for 15-30 min at 0-5°C add_nitrite->stir test_completion Test for Completion (Starch-Iodide Paper) stir->test_completion use_product Use Diazonium Salt Solution Immediately test_completion->use_product reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product naphthionic This compound (Ar-NH₂) diazonium_salt Naphthalene Diazonium Salt (Ar-N₂⁺) naphthionic->diazonium_salt + Nitrosonium Ion na_nitrite Sodium Nitrite (NaNO₂) nitrous_acid Nitrous Acid (HONO) na_nitrite->nitrous_acid + Acid acid Acid (e.g., HCl) nitrosonium Nitrosonium Ion (NO⁺) nitrous_acid->nitrosonium + H⁺

References

Technical Support Center: Purification of Crude Naphthionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude Naphthionic acid (4-amino-1-naphthalenesulfonic acid). It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My crude this compound is dark or highly colored. How can I remove the color impurities?

A: The coloration in crude this compound is typically due to residual starting materials, by-products from the sulfonation process, or oxidation of the amino group.[1] The most effective method for decolorization is treatment with activated carbon during recrystallization.

  • Cause: Aromatic impurities and oxidation products are common culprits for discoloration.[1]

  • Solution: Add a small amount (typically 1-2% by weight of your crude product) of activated carbon to the hot, dissolved solution of this compound just before the filtration step in the recrystallization protocol. The activated carbon adsorbs the colored impurities.

  • Caution: Avoid adding activated carbon to a boiling or superheated solution, as this can cause violent bumping. Adding too much carbon can also lead to the adsorption of the desired product, reducing the overall yield.

Q2: My final yield after recrystallization is significantly lower than expected. What are the common causes and how can I improve it?

A: Low recovery is a frequent issue in recrystallization. The primary causes involve solvent choice, procedural execution, and premature crystallization.

  • Cause 1: Using an excessive amount of solvent. The most common error is adding too much solvent to dissolve the crude product. While this ensures complete dissolution, it leaves a significant amount of your product dissolved in the mother liquor even after cooling, thus reducing the yield.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[2] Add the solvent in small portions to the heated crude material until it just dissolves.[2]

  • Cause 2: Cooling the solution too rapidly. Rapid cooling, such as immediately placing the hot flask in an ice bath, leads to the formation of very small, often impure crystals and can trap impurities.[3] It also reduces the overall recovery.

  • Solution 2: Allow the hot, filtered solution to cool slowly and undisturbed to room temperature.[2][4] Once it has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize precipitation.[4]

  • Cause 3: Premature crystallization during hot filtration. If the solution cools during the filtration step to remove insoluble impurities or activated carbon, the product will crystallize on the filter paper or in the funnel, leading to significant loss.

  • Solution 3: This is known as "hot filtration."[2] To prevent this, use a pre-heated funnel (stemless or short-stemmed is best) and filter the hot solution as quickly as possible. Keeping the receiving flask on a hot plate to allow solvent vapor to heat the funnel can also be effective.

  • Cause 4: Incomplete precipitation. The product may be more soluble in the chosen solvent than anticipated, even at low temperatures.

  • Solution 4: Ensure the solution is thoroughly cooled in an ice-water bath for an adequate amount of time (e.g., 15-20 minutes) after slow cooling to room temperature.[4] If yield is still low, consider a different recrystallization solvent.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Recrystallization Yield q1 Was an excessive amount of solvent used? start->q1 a1 Solution: Use minimum amount of hot solvent. Add in portions. q1->a1 Yes q2 Did crystals form in the funnel during hot filtration? q1->q2 No end Yield Improved a1->end a2 Solution: Pre-heat funnel. Filter solution quickly. Keep solution hot. q2->a2 Yes q3 Was the solution cooled too rapidly? q2->q3 No a2->end a3 Solution: Allow slow cooling to RT before placing in ice bath. q3->a3 Yes q3->end No, review solvent choice a3->end

Caption: Troubleshooting workflow for low recrystallization yield.

Q3: What is the best solvent for the recrystallization of this compound?

A: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. This compound is slightly soluble in water but readily soluble in dilute aqueous solutions of alkali hydroxides and carbonates.[1] For general laboratory purification, water is often a suitable solvent.

  • Recommendation: Water is a common choice for recrystallization.[4][5] Its polarity allows it to dissolve the polar sulfonic acid and amino groups effectively at high temperatures.

  • Alternative: If purification via neutral water is ineffective, dissolving the acid in a dilute basic solution (e.g., aqueous sodium carbonate) and then re-precipitating the acid by adding a strong acid (like HCl) can be an effective purification strategy. This acid-base manipulation helps remove neutral impurities.

Quantitative Data and Physical Properties

The following tables summarize key data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₀H₉NO₃S
Molecular Weight 223.25 g/mol [1]
Appearance White to light beige or slightly greyish crystalline powder[1][6]
Melting Point ≥300 °C[6]
pKa 2.81 (at 25 °C)[6]
Water Solubility 309.9 mg/L (at 20 °C)[6]

Table 2: Solubility Characteristics of this compound

SolventSolubility
Water Slightly soluble[1]
Dilute Alkali Solutions Soluble[1][6]
Dichloromethane Sparingly soluble[6]
Organic Oils / Solvents Generally soluble[7]

Experimental Protocol: Recrystallization and Decolorization

This protocol provides a detailed methodology for purifying crude this compound.

Objective: To purify crude this compound by removing colored impurities and other soluble contaminants via recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless or short-stemmed glass funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 100 mL) and a boiling chip. Heat the mixture on a hot plate with stirring until it begins to boil. Add more hot water in small portions until the solid has just dissolved completely.[2] Do not add excess solvent.

  • Decolorization: Remove the flask from the heat source and allow the boiling to subside. Carefully add a small amount of activated carbon (approx. 0.1 g) to the hot solution. Swirl the flask gently for a few minutes to ensure the impurities are adsorbed.

  • Hot Gravity Filtration: Place a piece of fluted filter paper into a stemless or pre-heated funnel resting on a second, clean Erlenmeyer flask. Bring the solution back to a boil briefly and immediately pour it through the filter paper to remove the activated carbon and any insoluble impurities.[2] This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[2][4] Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[4]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the purified this compound to a watch glass and allow it to air dry completely or dry in a low-temperature oven.

The following diagram illustrates the general workflow for this purification process.

G cluster_prep Preparation cluster_purify Purification Steps cluster_isolate Isolation crude Crude this compound in Flask dissolve 1. Dissolve Crude Solid in Minimum Hot Water crude->dissolve solvent Heat Water (Solvent) in Beaker solvent->dissolve decolorize 2. Add Activated Carbon to Hot Solution dissolve->decolorize hot_filter 3. Hot Gravity Filtration (Remove Carbon/Impurities) decolorize->hot_filter crystallize 4. Slow Cooling to Room Temp (Formation of Crystals) hot_filter->crystallize ice_bath 5. Cool in Ice Bath (Maximize Precipitation) crystallize->ice_bath vac_filter 6. Vacuum Filtration (Collect Crystals) ice_bath->vac_filter wash 7. Wash with Ice-Cold Water vac_filter->wash dry 8. Dry the Purified Product wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Improving the Stability of Naphthionic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthionic acid solutions. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What is the cause and is it still usable?

A change in color, often to a brownish or darker shade, typically indicates degradation of the this compound. The primary cause is the oxidation of the amino group on the naphthalene (B1677914) ring. This process can be accelerated by exposure to air (oxygen), light (particularly UV), and elevated temperatures. The presence of metal ion contaminants can also catalyze this degradation.

Whether the solution is still usable depends on the specific requirements of your experiment. For applications requiring high purity, such as in the synthesis of specific azo dyes for pharmaceutical reference standards, a freshly prepared solution is strongly recommended. For less sensitive applications, the suitability of the solution should be verified through analytical methods like HPLC to determine the concentration of the intact this compound and identify any degradation products that might interfere with your downstream processes.

Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?

For optimal stability, this compound solutions should be stored in conditions that minimize exposure to factors that promote degradation. Key recommendations include:

  • Temperature: Store solutions at low temperatures. Refrigeration at 2-8°C is suitable for short-term storage, while freezing at -20°C is recommended for long-term storage (months).[1]

  • Light: Protect the solution from light by storing it in amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: For highly sensitive applications, purging the solution and the container headspace with an inert gas like nitrogen or argon can prevent oxidation.

Q3: The solubility of my this compound is poor. How can I improve it?

This compound is sparingly soluble in water but its solubility is pH-dependent.[2] It is more soluble in dilute alkaline solutions, such as aqueous solutions of sodium hydroxide (B78521) or sodium carbonate, due to the formation of the more soluble sodium salt.[2] When preparing solutions, consider adjusting the pH to the alkaline range to enhance solubility. However, be mindful that a very high pH might affect the stability of the compound over time.

Q4: I am using a this compound solution for a diazotization reaction and the yield is low. Could the solution's stability be the issue?

Yes, the stability of the this compound solution is critical for successful diazotization. The diazonium salt formed from this compound is itself unstable and susceptible to decomposition, which is exacerbated at temperatures above 5°C.[3][4][5] If the starting this compound solution has degraded, the concentration of the active amine will be lower than expected, leading to a reduced yield of the diazonium salt. Furthermore, degradation products in the solution could potentially interfere with the reaction. It is crucial to use a fresh, properly prepared this compound solution and to strictly control the temperature of the diazotization reaction, typically maintaining it between 0-5°C.[3][4]

Troubleshooting Guides

Problem: Unexpected Precipitation in this compound Solution
Possible Cause Recommended Action
Low Temperature Storage of a Concentrated Solution Gently warm the solution to room temperature and sonicate to redissolve the precipitate. If it does not redissolve, it may be a degradation product.
pH Shift Measure the pH of the solution. This compound is less soluble at its isoelectric point. Adjust the pH to a more alkaline range (e.g., pH 8-9) to increase solubility.
Degradation If the precipitate does not redissolve upon warming or pH adjustment, it is likely a degradation product. The solution should be discarded and a fresh one prepared.
Problem: Color Change and Decreased Performance in Azo Dye Synthesis
Possible Cause Recommended Action
Oxidation of this compound Prepare a fresh solution of this compound immediately before use. Store the solid this compound in a cool, dark, and dry place.
Photodegradation Store the this compound solution in an amber bottle or protect it from light.
Contamination with Metal Ions Use high-purity water and reagents for solution preparation. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to the solution.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with improved stability for use in applications such as the synthesis of azo dyes.

Materials:

  • This compound

  • Sodium Carbonate (anhydrous)

  • Sodium Sulfite (B76179) (anhydrous)

  • Deionized water, deoxygenated (by boiling and cooling under nitrogen or argon)

  • Amber glass volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Deoxygenate Water: Boil a sufficient volume of deionized water for 15-20 minutes and then allow it to cool to room temperature under a gentle stream of nitrogen or argon gas.

  • Weigh Reagents: In a clean, dry beaker, accurately weigh the required amount of this compound. In a separate beaker, weigh out sodium carbonate (approximately 0.5 molar equivalents to the this compound) and a small amount of sodium sulfite (e.g., 0.1% w/v of the final solution volume) as an antioxidant.

  • Dissolution: To the beaker containing the this compound, add a portion of the deoxygenated water and begin stirring.

  • pH Adjustment for Solubilization: Slowly add the weighed sodium carbonate to the this compound suspension while stirring. The this compound will dissolve as it is converted to its more soluble sodium salt.

  • Addition of Antioxidant: Once the this compound is fully dissolved, add the sodium sulfite and stir until it is also dissolved.

  • Final Volume Adjustment: Quantitatively transfer the solution to an amber volumetric flask. Rinse the beaker with small portions of the deoxygenated water and add the rinsings to the flask. Make up to the final volume with deoxygenated water.

  • Storage: Stopper the flask and invert several times to ensure homogeneity. Store the solution at 2-8°C, protected from light. For long-term storage, aliquot into smaller amber vials, purge with nitrogen or argon, and store at -20°C.

Protocol for HPLC Analysis of this compound Solution Stability

This protocol provides a general method for monitoring the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: At specified time points (e.g., 0, 24, 48 hours, 1 week), withdraw an aliquot of the stored this compound solution. Dilute the aliquot with the mobile phase to a concentration within the range of the calibration standards.

  • HPLC Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples.

  • Data Analysis: Quantify the peak area of the this compound in the chromatograms of the samples. Use the calibration curve to determine the concentration of this compound at each time point. A decrease in concentration over time indicates degradation. The appearance of new peaks in the chromatogram suggests the formation of degradation products.

Visualizations

Troubleshooting Workflow for Unstable this compound Solution start Start: Unstable Naphthionic Acid Solution Observed (e.g., color change, precipitation) check_storage Check Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No correct_storage Action: Correct Storage - Store at 2-8°C (short-term) or -20°C (long-term) - Use amber vials - Consider inert atmosphere improper_storage->correct_storage check_preparation Review Solution Preparation Protocol: - pH? - Antioxidants used? - Water quality? proper_storage->check_preparation prepare_fresh Prepare a Fresh Solution Using Corrected Procedures correct_storage->prepare_fresh improper_prep Improper Preparation check_preparation->improper_prep Yes proper_prep Proper Preparation check_preparation->proper_prep No correct_prep Action: Revise Protocol - Adjust pH for solubility - Add antioxidant (e.g., sodium sulfite) - Use deoxygenated water improper_prep->correct_prep proper_prep->prepare_fresh correct_prep->prepare_fresh end_point End: Stable Solution prepare_fresh->end_point Chemical Degradation Pathway of this compound naphthionic_acid This compound (4-Amino-1-naphthalenesulfonic acid) oxidized_intermediates Oxidized Intermediates (e.g., quinone-imine) naphthionic_acid->oxidized_intermediates Oxidation polymers Polymeric Degradation Products (colored compounds) oxidized_intermediates->polymers Polymerization factors Degradation Factors: - Oxygen (Air) - Light (UV) - Heat - Metal Ions factors->naphthionic_acid accelerate

References

overcoming solubility issues of Naphthionic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with naphthionic acid in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (4-amino-1-naphthalenesulfonic acid) is an organic compound containing both a primary amine (-NH₂) and a sulfonic acid (-SO₃H) group.[1][2] This dual functionality makes it a valuable intermediate in the synthesis of azo dyes and some pharmaceutical compounds.[3] Its amphoteric nature, possessing both acidic and basic groups, leads to complex solubility behavior.[4][5] In its free acid form, it is sparingly soluble in water and many common organic solvents, which can pose a significant challenge for achieving homogeneous reaction conditions and efficient reactivity.[3][4][6][7]

Q2: What are the general solubility characteristics of this compound?

This compound is a white to grayish crystalline solid.[4] It exhibits low solubility in water at neutral pH.[3] Its solubility is highly dependent on the pH of the medium; it is soluble in aqueous alkaline solutions (like sodium hydroxide (B78521) or sodium carbonate) due to the formation of its highly soluble salt.[3][6][8] It is sparingly soluble in polar aprotic solvents like dichloromethane (B109758) and soluble in dimethyl sulfoxide (B87167) (DMSO).[3][8][9]

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is significantly influenced by pH. The sulfonic acid group is strongly acidic with a pKa of approximately 2.81.[7]

  • In acidic to neutral aqueous solutions (pH < 7): The sulfonic acid group is protonated, and the compound exists as a zwitterion, which has limited solubility in water.

  • In alkaline aqueous solutions (pH > 8): The sulfonic acid group is deprotonated to form the sulfonate anion (-SO₃⁻). The resulting salt (e.g., sodium naphthionate) is an ionic species with much higher water solubility.[3] Therefore, adjusting the pH of the aqueous reaction medium to the alkaline range is a primary method for dissolving this compound.

Q4: Is it better to use this compound or its sodium salt for aqueous reactions?

For aqueous reactions, it is often more convenient to use the sodium salt of this compound (sodium naphthionate). This salt is readily soluble in water, bypassing the need to add a base to dissolve the free acid.[6][10] The sodium salt is commercially available and provides a direct route to preparing aqueous stock solutions.[10][11]

Troubleshooting Guide

Issue 1: this compound does not dissolve in water.
  • Cause: this compound in its free acid form has very low solubility in neutral water.[7]

  • Solution 1: pH Adjustment. Add a base to the aqueous suspension to raise the pH. The addition of an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) will deprotonate the sulfonic acid group, forming the highly soluble sodium naphthionate salt.[3][8] A pH above 8 is generally sufficient.

  • Solution 2: Use the Salt Form. Start with the commercially available sodium salt of this compound, which is readily soluble in water.[6][10]

Issue 2: this compound precipitates out of the reaction mixture upon addition of another reagent.
  • Cause: The addition of an acidic reagent can lower the pH of the reaction mixture, causing the soluble naphthionate salt to protonate and precipitate as the less soluble free acid.

  • Solution:

    • Maintain pH: Use a buffered solution to maintain the pH in the alkaline range throughout the reaction.

    • Order of Addition: If possible, add the acidic reagent slowly to a well-stirred, basic solution of this compound to allow for reaction to occur before significant pH changes lead to precipitation.

    • Use a Co-solvent: The presence of a co-solvent like ethanol (B145695) or DMSO may help keep the free acid form in solution to some extent, even at a lower pH.

Issue 3: this compound is insoluble in the desired organic solvent for a non-aqueous reaction.
  • Cause: this compound is a polar, zwitterionic compound with limited solubility in many non-polar or moderately polar organic solvents.[3]

  • Solution 1: Use a Polar Aprotic Solvent. this compound shows solubility in highly polar aprotic solvents like dimethyl sulfoxide (DMSO).[9] Consider using DMSO as the reaction solvent or as a co-solvent.

  • Solution 2: Co-solvent System. A mixture of solvents can be employed. For instance, dissolving this compound in a minimal amount of DMSO and then diluting with a less polar solvent might maintain homogeneity.

  • Solution 3: Phase Transfer Catalysis (PTC). For reactions involving an organic phase and an aqueous phase, a phase transfer catalyst can be used. The this compound can be dissolved in the aqueous phase as its sodium salt. The PTC (e.g., a quaternary ammonium (B1175870) salt) then transports the naphthionate anion into the organic phase to react with the substrate.[12][13]

Data Presentation

Table 1: Solubility of this compound and its Sodium Salt in Various Solvents

CompoundSolventTemperatureSolubilityReference(s)
This compoundWater20 °C309.9 mg/L[7]
This compoundWater100 °C2.5 g/L (0.25%)[3]
This compoundDichloromethaneAmbientSparingly Soluble[3][7]
This compoundDiethyl EtherAmbientInsoluble[6]
This compoundDimethyl Sulfoxide (DMSO)AmbientSoluble[9]
Sodium NaphthionateWaterAmbientReadily Soluble[6][7][10]
Sodium Naphthionate1N Sodium HydroxideAmbient> 200 g/L[11]
Sodium Naphthionate95% EthanolAmbientSoluble[6]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound via pH Adjustment

Objective: To prepare a homogeneous aqueous solution of this compound for use in reactions such as diazotization.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) or 1 M Sodium carbonate (Na₂CO₃) solution

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing the required volume of deionized water.

  • Begin stirring the suspension at room temperature. The this compound will not dissolve completely.

  • Slowly add the 1 M NaOH or 1 M Na₂CO₃ solution dropwise to the suspension.

  • Monitor the pH of the solution. As the base is added, the this compound will begin to dissolve.

  • Continue adding the base until all the solid has dissolved and the solution becomes clear. The pH should be in the range of 8-10.

  • The resulting solution contains sodium naphthionate and is ready for use.

Protocol 2: Using a Co-solvent System for a Reaction in a Predominantly Organic Medium

Objective: To achieve a homogeneous solution of this compound in a reaction medium that is primarily organic.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • The desired organic reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry flask, add the required amount of this compound.

  • Add a minimal volume of DMSO sufficient to completely dissolve the this compound with stirring. Gentle warming may be applied if necessary, but caution should be exercised depending on the stability of the reactants.

  • Once a clear solution is obtained, slowly add the primary organic reaction solvent to the DMSO solution while stirring continuously.

  • Observe the solution for any signs of precipitation. If the solution remains homogeneous, it is ready for the addition of other reactants.

  • Note: The ratio of DMSO to the main organic solvent should be optimized to ensure all components remain in solution throughout the reaction.

Visualizations

experimental_workflow_aqueous cluster_start Starting Materials cluster_process Solubilization Process cluster_end Result naphthionic_acid This compound (Solid) suspension Create Suspension naphthionic_acid->suspension water Water water->suspension add_base Add Base (e.g., NaOH) Adjust pH > 8 suspension->add_base Insoluble dissolution Stir until Dissolved add_base->dissolution solution Homogeneous Aqueous Solution of Sodium Naphthionate dissolution->solution Soluble

Caption: Workflow for dissolving this compound in an aqueous medium.

logical_relationship_solubility cluster_problem Problem cluster_solutions Solutions cluster_aqueous Aqueous Media cluster_organic Organic Media cluster_biphasic Biphasic Media insoluble This compound Insoluble in Reaction Medium ph_adjust Increase pH with Base (Forms Soluble Salt) insoluble->ph_adjust use_salt Use Sodium Naphthionate Salt Directly insoluble->use_salt polar_solvent Use Polar Aprotic Solvent (e.g., DMSO) insoluble->polar_solvent cosolvent Use Co-solvent System (e.g., DMSO + DCM) insoluble->cosolvent ptc Phase Transfer Catalysis (Aqueous/Organic) insoluble->ptc

Caption: Decision tree for overcoming this compound solubility issues.

References

Technical Support Center: Refining Coupling Conditions for Naphthionic Acid-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthionic acid-based dyes. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the coupling reaction when using diazotized this compound?

The optimal pH for coupling reactions involving diazotized this compound is highly dependent on the coupling component. For coupling with phenols or naphthols, a mildly alkaline condition (pH 9-10) is generally preferred to facilitate the formation of the more reactive phenoxide or naphthoxide ion.[1][2] When coupling with aromatic amines, a weakly acidic medium (pH 4-5) is typically employed to prevent side reactions involving the amino group.[1] Specifically for coupling diazotized this compound, a pH of around 4 has been utilized.[3]

Q2: What is the ideal temperature for the diazotization of this compound and the subsequent coupling reaction?

Diazotization of this compound should be carried out at a low temperature, typically between 0-5°C.[4][5] This is crucial to prevent the decomposition of the unstable diazonium salt. The coupling reaction should also be maintained at this low temperature to ensure a controlled reaction and minimize the formation of byproducts.[6]

Q3: What are the recommended reactant ratios for the synthesis of this compound-based dyes?

A stoichiometric ratio of approximately 1:1 for the diazo component to the coupling component is standard. For the diazotization step, a slight excess of sodium nitrite (B80452) (e.g., 1:1.1 amine to NaNO₂) is often used to ensure the complete conversion of the primary aromatic amine.

Q4: How can I monitor the progress of the coupling reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the coupling reaction. By spotting the reaction mixture on a TLC plate over time and eluting with an appropriate solvent system, the disappearance of the starting materials and the appearance of the colored dye product can be observed.[7] Additionally, the completion of the diazotization step can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates that the reaction is complete.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Dye Yield Incomplete diazotization.- Ensure the reaction temperature is maintained at 0-5°C. - Use a slight excess of sodium nitrite. - Confirm complete diazotization with a positive starch-iodide test.
Incorrect coupling pH.- Adjust the pH to the optimal range for your specific coupling component (acidic for amines, alkaline for phenols).[1] - Use appropriate buffers to maintain a stable pH throughout the reaction.
Decomposition of the diazonium salt.- Use the diazonium salt immediately after preparation. - Maintain a low temperature (0-5°C) at all times.[6]
Color Deviation from Expected Shade Presence of impurities in starting materials.- Use high-purity this compound and coupling components. - Recrystallize starting materials if necessary.
Formation of side products.- Control the rate of addition of the diazonium salt to the coupling component. - Ensure efficient stirring to maintain a homogenous reaction mixture. - Optimize the pH to favor the desired coupling reaction.
pH of the final isolated product.- Many azo dyes are pH indicators; ensure the final product is isolated at a consistent pH.
Difficulty in Isolating the Product High solubility of the dye in the reaction medium.- Utilize "salting out" by adding a saturated sodium chloride solution to decrease the dye's solubility and promote precipitation.[8]
Formation of a fine precipitate that is difficult to filter.- Allow the precipitate to digest by stirring in the cold for an extended period to increase particle size. - Use a centrifuge for separation if filtration is ineffective.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Azo Dye (Example: Coupling with β-Naphthol)

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • β-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Eluent for TLC (e.g., Butan-1-ol: DMF: acetic acid)[9]

Procedure:

Part A: Diazotization of this compound

  • In a beaker, create a suspension of this compound in distilled water and cool it to 0-5°C in an ice bath.

  • Slowly add concentrated hydrochloric acid while maintaining the low temperature.

  • In a separate beaker, dissolve sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the this compound suspension with constant stirring, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, continue stirring for 15-30 minutes.

  • Confirm the completion of diazotization by spotting the solution onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid.

Part B: Coupling Reaction

  • In a separate beaker, dissolve β-Naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold β-Naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling is complete.

Part C: Isolation and Purification

  • Collect the crude dye by vacuum filtration.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove impurities.

  • The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or water.

Part D: Reaction Monitoring

  • Throughout the coupling reaction, spot small aliquots of the reaction mixture onto a TLC plate.

  • Elute the TLC plate with a suitable solvent system.

  • Visualize the spots to monitor the disappearance of the starting materials and the formation of the product.

Visualizations

Experimental_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling Reaction cluster_isolation Part C: Isolation & Purification A1 Suspend this compound in H2O A2 Cool to 0-5°C A1->A2 A3 Add conc. HCl A2->A3 A5 Dropwise addition of NaNO2 A3->A5 A4 Prepare NaNO2 solution A4->A5 A6 Stir for 15-30 min A5->A6 A7 Test with Starch-Iodide Paper A6->A7 B3 Slowly add Diazonium Salt Solution A7->B3 Diazonium Salt Ready B1 Dissolve Coupling Agent (e.g., β-Naphthol) in NaOH(aq) B2 Cool to 0-5°C B1->B2 B2->B3 B4 Stir for 30-60 min B3->B4 C1 Vacuum Filtration B4->C1 Crude Dye Formed C2 Wash with cold NaCl(aq) C1->C2 C3 Recrystallization C2->C3

Caption: Experimental workflow for the synthesis of this compound-based dyes.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_color Troubleshooting Color Deviation cluster_isolation_solutions Troubleshooting Isolation Start Problem Encountered LowYield Low or No Yield Start->LowYield ColorDev Color Deviation Start->ColorDev IsolationIssue Isolation Difficulty Start->IsolationIssue Y1 Check Diazotization: Temp, NaNO2 excess, Starch-Iodide Test LowYield->Y1 Y2 Verify Coupling pH: Acidic for amines, Alkaline for phenols LowYield->Y2 Y3 Ensure Diazonium Salt Stability: Use immediately, keep cold LowYield->Y3 CD1 Check Purity of Starting Materials ColorDev->CD1 CD2 Optimize Reaction Conditions: Slow addition, efficient stirring ColorDev->CD2 CD3 Control Final Product pH ColorDev->CD3 I1 Induce Precipitation: 'Salting Out' with NaCl IsolationIssue->I1 I2 Improve Filtration: Allow precipitate to digest IsolationIssue->I2

Caption: Troubleshooting logic for common issues in this compound dye synthesis.

References

addressing color inconsistencies in azo dyes from Naphthionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing color inconsistencies and other common challenges encountered during the synthesis of azo dyes from Naphthionic acid.

Troubleshooting Guide

Issue 1: The final color of my azo dye is different from the expected shade or varies between batches.

This is a common issue that can arise from several factors influencing the final chromophore of the dye. Even minor deviations in the synthesis process can lead to significant color shifts.[1]

  • Question: What are the primary causes of color deviation in azo dyes synthesized from this compound? Answer: Color variations are typically due to a lack of precise control over reaction parameters and the quality of raw materials.[1] Key factors include:

    • Inconsistent Raw Materials: Variations in the purity of this compound and the coupling component can introduce impurities that lead to side reactions and color differences.[1]

    • Temperature Fluctuations: The diazotization step is highly sensitive to temperature. If the temperature rises above the optimal 0-5°C range, the diazonium salt can decompose, leading to the formation of unwanted byproducts that alter the final color.[1][2]

    • Incorrect pH Control: The pH of the coupling reaction is critical. For coupling with phenols or naphthols, a mildly alkaline pH is required to activate the coupling agent. For aromatic amines, a mildly acidic environment is necessary. Deviations from the optimal pH can affect the position of the coupling on the aromatic ring, thus changing the dye's chromophore and its color.[1][2]

    • Inconsistent Reaction Times: Insufficient or excessive reaction times for either the diazotization or coupling steps can result in incomplete reactions or the formation of degradation products, both of which can impact the final color.[1]

Issue 2: The color intensity of my azo dye is weak, or the yield is low.

A weak color or low yield often points to problems with the diazotization or coupling reactions, leading to a smaller amount of the desired azo compound.

  • Question: What should I investigate if my azo dye's color is weak or the yield is low? Answer: A weak color or low yield can be attributed to several factors:

    • Incomplete Diazotization: This can be caused by an incorrect stoichiometric ratio of reagents (insufficient sodium nitrite (B80452) or acid), or if the nitrous acid, generated in situ, decomposes before it can react with the this compound.[3]

    • Decomposition of the Diazonium Salt: As diazonium salts are unstable at higher temperatures, allowing the reaction mixture to warm up before or during the coupling step will lead to its decomposition and a lower yield of the final dye.[2][3]

    • Oxidation of the Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions. This reduces the amount of available coupling agent and can introduce colored impurities.[3]

    • Incorrect pH for Coupling: If the pH is not optimal for the chosen coupling agent, the reaction will be slow or may not proceed to completion, resulting in a low yield. For phenols, a slightly alkaline pH (8-10) is necessary, while for anilines, a slightly acidic pH (4-5) is required.[3]

Frequently Asked Questions (FAQs)

FAQs: Diazotization of this compound

  • Question: What is the optimal temperature for the diazotization of this compound? Answer: The diazotization reaction should be carried out at a temperature between 0 and 5°C.[2][3] This low temperature is crucial to prevent the unstable diazonium salt from decomposing.[2] An ice-salt bath is recommended to maintain this temperature.[3]

  • Question: What is the optimal pH for the diazotization of this compound? Answer: Diazotization should be conducted in a strongly acidic medium, typically with a pH between 1 and 2.[4] This is achieved by using a strong mineral acid like hydrochloric acid, which is necessary for the in situ generation of nitrous acid from sodium nitrite.[4]

  • Question: How can I confirm that the diazotization is complete? Answer: A common method is to test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates that there is excess nitrous acid, which suggests that all of the this compound has been consumed.[1]

FAQs: Azo Coupling Reaction

  • Question: What is the optimal pH for the coupling reaction? Answer: The optimal pH depends on the coupling agent. For phenols and naphthols, a mildly alkaline pH of 8-10 is required to form the more reactive phenoxide ion. For aromatic amines, a mildly acidic pH of 4-5 is necessary to have sufficient free amine for the reaction to occur without protonating it.[3]

  • Question: Why is the slow addition of the diazonium salt solution to the coupling component important? Answer: Slow addition helps to control the reaction temperature and prevent localized overheating, which can lead to side reactions and decomposition of the diazonium salt.[2][5]

Experimental Protocols

Protocol 1: Diazotization of this compound

  • In a beaker, create a suspension of 10 mmol of this compound in 50 mL of water.

  • Add 25 mmol of hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate flask, dissolve 11 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold this compound suspension over 15-20 minutes, ensuring the temperature remains between 0 and 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes.

  • The resulting solution containing the diazonium salt should be used immediately in the coupling reaction.

Protocol 2: Azo Coupling with a Naphthol Derivative

  • In a separate beaker, dissolve 10 mmol of the naphthol coupling component in 50 mL of a 1 M sodium hydroxide (B78521) solution.

  • Cool this solution to 0-10°C in an ice bath. The pH should be in the range of 9-10.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

  • Isolate the azo dye by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry the product.

Data Presentation

Table 1: Optimal Reaction Conditions for Azo Dye Synthesis from this compound

ParameterDiazotization StepCoupling Step (with Phenols/Naphthols)Coupling Step (with Amines)Notes
Temperature 0 - 5 °C[2][3]0 - 10 °C0 - 10 °CLow temperature is critical to prevent the decomposition of the diazonium salt.[2]
pH Strongly Acidic (pH 1-2)[4]Mildly Alkaline (pH 8-10)[3]Mildly Acidic (pH 4-5)[3]The pH is crucial for activating the coupling component.[3]
Reactant Ratio This compound:NaNO₂ ≈ 1:1 to 1:1.1[2]Diazo:Coupler ≈ 1:1[2]Diazo:Coupler ≈ 1:1[2]A slight excess of sodium nitrite ensures complete diazotization.[2]
Reaction Time 10 - 60 minutes10 - 60 minutes10 - 60 minutesReaction completion can be monitored by testing for the disappearance of the diazonium salt.[2]

Mandatory Visualization

Azo Dye Synthesis Pathway Figure 1: Synthesis Pathway of Azo Dyes from this compound cluster_diazotization Diazotization cluster_coupling Azo Coupling Naphthionic_Acid This compound Diazonium_Salt This compound Diazonium Salt Naphthionic_Acid->Diazonium_Salt Nitrous Acid NaNO2_HCl NaNO2 + HCl (0-5°C) NaNO2_HCl->Diazonium_Salt Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->Azo_Dye Optimal pH

Caption: Synthesis Pathway of Azo Dyes from this compound

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Color Inconsistencies Start Color Inconsistency or Low Yield Observed Check_Temp Was Diazotization Temp < 5°C? Start->Check_Temp Decomposition High Probability of Diazonium Salt Decomposition Check_Temp->Decomposition No Check_pH Was Coupling pH Optimal for Component? Check_Temp->Check_pH Yes Decomposition->Check_pH Coupling_Activation Coupling Component was not sufficiently activated Check_pH->Coupling_Activation No Check_Reagents Purity of this compound and Coupling Component Verified? Check_pH->Check_Reagents Yes Coupling_Activation->Check_Reagents Side_Reactions Impurities may be causing side reactions Check_Reagents->Side_Reactions No Check_Stoichiometry Was NaNO2 in slight excess? Were Diazo:Coupler ratios correct? Check_Reagents->Check_Stoichiometry Yes Side_Reactions->Check_Stoichiometry Incomplete_Reaction Incomplete Diazotization or Coupling likely Check_Stoichiometry->Incomplete_Reaction No Resolved Issue Potentially Resolved Check_Stoichiometry->Resolved Yes Incomplete_Reaction->Resolved

Caption: Troubleshooting Workflow for Color Inconsistencies

References

Technical Support Center: Enhancing the Fluorescence Quantum Yield of Naphthionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Naphthionic acid derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and enhance the fluorescence quantum yield (Φf) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (Φf) and why is it important for this compound derivatives?

The fluorescence quantum yield (Φf) is a fundamental parameter that measures the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a molecule.[1] A high quantum yield is crucial for applications requiring bright fluorescent probes, such as in bioimaging, sensing, and high-throughput screening, as it leads to a stronger signal and greater sensitivity.[2] this compound and its derivatives, like anilinonaphthalene sulfonic acids (ANS), are widely used as fluorescent probes, and optimizing their quantum yield is key to maximizing their performance.[3]

Q2: How does the chemical structure, specifically substituents on the naphthalene (B1677914) core, affect the quantum yield?

The introduction of different chemical groups (substituents) onto the naphthalene ring can significantly alter the photophysical properties of the molecule, including its quantum yield.[2]

  • Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent influences the energy levels of the molecule and can either enhance or diminish the quantum yield.[3]

  • Heavy Atoms: The presence of heavy atoms, such as bromine, can decrease the fluorescence quantum yield due to the "heavy atom effect." This effect promotes a non-radiative decay pathway known as intersystem crossing, which competes with fluorescence.[2]

  • Positional Isomerization: Changing the position of a substituent on the aromatic core can dramatically alter molecular packing and intermolecular interactions, potentially switching a molecule from having aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE).[4]

Q3: What role does solvent polarity play in the fluorescence of this compound derivatives?

Solvent polarity is a critical factor. For many this compound derivatives, an increase in solvent polarity can lead to a decrease in fluorescence quantum yield.[5][6] This occurs because polar solvents can stabilize the excited state of the fluorophore, reducing the energy gap between the excited and ground states and often promoting non-radiative decay pathways.[5] This sensitivity allows these molecules to be used as probes for the polarity of their microenvironment, for instance, within the hydrophobic pockets of proteins.[5]

Q4: How does pH affect the fluorescence intensity and quantum yield?

The fluorescence of this compound and its derivatives is often highly sensitive to pH changes.[7] This is typically due to the protonation or deprotonation of ionizable groups, such as the sulfonic acid or amino groups.[7][8] A change in the ionization state alters the molecule's electronic configuration, which in turn affects its fluorescence properties, including intensity, quantum yield, and even the maximum emission wavelength.[7] The most significant changes are observed around the pKa of the ionizable group.[7]

Q5: What is Aggregation-Caused Quenching (ACQ) and how can it be avoided?

Aggregation-Caused Quenching (ACQ) is a phenomenon where fluorophores at high concentrations form aggregates, which leads to a significant decrease in fluorescence intensity.[9] This is a common issue with planar aromatic molecules like this compound derivatives. To avoid ACQ, it is crucial to work with dilute solutions. For quantitative measurements like determining quantum yield, the absorbance of the solution should generally be kept below 0.1 to prevent both ACQ and inner filter effects.[10][11]

Q6: Can host molecules like cyclodextrins be used to enhance the quantum yield?

Yes. Encapsulating this compound derivatives within the hydrophobic cavity of host molecules like cyclodextrins (CDs) or cucurbiturils (CBs) can significantly enhance their fluorescence quantum yield.[12][13] The hydrophobic and rigid environment of the host cavity restricts molecular motion and protects the fluorophore from solvent-induced quenching, leading to a brighter emission.[12][14]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound derivatives.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Fluorescence Signal Compound Purity: Fluorescent impurities in solvents or quenching impurities in the sample can interfere with measurements.[1][15]Purification: Use spectroscopic grade solvents and ensure the this compound derivative is highly pure. Recrystallization or column chromatography are recommended purification methods.[15] Always run a blank with the pure solvent to check for background fluorescence.[1]
Incorrect pH: The ionization state of the molecule may be unfavorable for fluorescence at the current pH.[7]pH Optimization: Adjust the pH of the solution. Test a range of pH values, especially around the pKa of any ionizable groups, to find the optimal condition for fluorescence.[7]
Inappropriate Solvent: The chosen solvent may be quenching the fluorescence due to high polarity or other interactions.[5][16]Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents often enhance the quantum yield of these derivatives.[6]
Aggregation-Caused Quenching (ACQ): The compound concentration is too high, leading to the formation of non-fluorescent aggregates.[9]Reduce Concentration: Lower the concentration of the derivative. For quantitative analysis, ensure the absorbance at the excitation wavelength is below 0.1.[10][11]
Unstable or Erratic Fluorescence Readings Photobleaching: The fluorophore is being destroyed by prolonged or high-intensity exposure to the excitation light.Minimize Light Exposure: Use the lowest possible excitation intensity and shortest exposure time necessary for the measurement.[7] Consider using an anti-fade mounting medium for microscopy applications.[17]
Inner Filter Effects: The solution is too concentrated, causing the emitted light to be re-absorbed by other fluorophore molecules.Dilute the Sample: Ensure the absorbance of the solution in a standard 10 mm cuvette does not exceed 0.1 at the excitation wavelength.[10]
Contamination: The cuvette or sample contains fluorescent contaminants.Thorough Cleaning: Scrupulously clean all glassware and cuvettes before each measurement.
Unexpected Shifts in Emission Wavelength Change in pH: Protonation or deprotonation of the fluorophore can alter the energy of the excited state.[7]Buffer the Solution: Use a buffer system with sufficient capacity to maintain a stable pH throughout the experiment.[7]
Change in Solvent Polarity: The polarity of the solvent affects the energy separation between the ground and excited states.[5]Maintain Consistent Solvent: Ensure the solvent composition remains constant for all comparative measurements.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the factors that influence the fluorescence quantum yield of this compound derivatives.

Table 1: General Influence of Solvent Polarity on Fluorescence Quantum Yield

SolventRelative PolarityTypical Effect on Quantum Yield (Φf)
DioxaneLowHigh
TolueneLowHigh
EthanolMediumIntermediate
MethanolHighLow
WaterVery HighVery Low / Quenched
This table illustrates a general trend. The magnitude of the effect is specific to each derivative.[3][5][6]

Table 2: Effect of Substituents on Photophysical Properties of ANS Derivatives

DerivativeSubstituent NatureQuantum Yield (Φf) in Ethylene GlycolEmission Max (λem) in Ethylene Glycol
8-Anilino-1-naphthalenesulfonic acid (ANS)-H (Reference)~0.35~470 nm
Derivative with Electron-Donating Group (e.g., -OCH3)Electron-DonatingOften IncreasedMay be Blue-shifted
Derivative with Electron-Withdrawing Group (e.g., -NO2)Electron-WithdrawingSignificantly Decreased / QuenchedOften Red-shifted
Data is representative and based on trends reported for various ANS derivatives. Absolute values are highly structure-dependent.[3]

Table 3: Enhancement of Fluorescence Quantum Yield (Φf) of ANS Derivatives by Host Molecules

Guest MoleculeHost MoleculeAssociation Constant (K) / M⁻¹Quantum Yield (Φf) of Complex
2,6-ANS2,6-di-O-methylated β-CDHigh (e.g., ~11700)Significantly Enhanced
1,8-ANSβ-Cyclodextrin (β-CD)Moderate (e.g., ~50-195)Enhanced
2,6-ANSCucurbit[12]uril (CB[12])HighSignificantly Enhanced
This table demonstrates the principle that inclusion in a hydrophobic cavity enhances quantum yield. The degree of enhancement does not always correlate directly with the stability (K) of the complex.[12]

Visualizations and Workflows

Enhancing_Quantum_Yield cluster_optimization Optimization Cycle Start Goal: Enhance Quantum Yield of this compound Derivative Purity Ensure High Purity (Purify via Chromatography/ Recrystallization) Start->Purity Solvent Optimize Solvent Environment Purity->Solvent Concentration Adjust Concentration Solvent->Concentration pH Optimize pH Concentration->pH Structure Consider Structural Modification pH->Structure Host Utilize Host Molecules (Cyclodextrins, CBs) Structure->Host Measure Measure Quantum Yield Host->Measure Troubleshooting_Workflow Start Problem: Low or No Fluorescence CheckPurity Is the sample and solvent pure? Start->CheckPurity CheckConc Is Absorbance < 0.1? CheckPurity->CheckConc Yes Purify Action: Purify sample and use spectroscopic grade solvents. CheckPurity->Purify No CheckpH Is pH optimal? CheckConc->CheckpH Yes Dilute Action: Dilute sample. CheckConc->Dilute No CheckSolvent Is solvent non-polar / low polarity? CheckpH->CheckSolvent Yes AdjustpH Action: Adjust pH, use appropriate buffer. CheckpH->AdjustpH No ChangeSolvent Action: Screen other solvents. CheckSolvent->ChangeSolvent No Success Quantum Yield Improved CheckSolvent->Success Yes Purify->CheckPurity Dilute->CheckConc AdjustpH->CheckpH ChangeSolvent->CheckSolvent Exp_Workflow Start Start: Prepare Stock Solutions (Sample & Standard) Dilutions Prepare Dilution Series (Absorbance 0.01-0.1) Start->Dilutions MeasureAbs Measure Absorbance Spectra Dilutions->MeasureAbs MeasureFluo Measure Fluorescence Spectra (Same Excitation Wavelength) MeasureAbs->MeasureFluo Integrate Integrate Area Under Emission Curves MeasureFluo->Integrate Plot Plot: Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Gradients (Slopes) of the Linear Fits Plot->Calculate FinalCalc Calculate Quantum Yield Using the Equation Calculate->FinalCalc

References

strategies to prevent degradation of Naphthionic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Naphthionic acid to prevent its degradation. Below you will find a troubleshooting guide for common issues, frequently asked questions (FAQs), and a protocol for assessing stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Color Change (from white/off-white to yellow/brown) Oxidation or Photodegradation1. Immediately transfer the material to a tightly sealed, amber glass container. 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store the container in a cool, dark, and dry place, preferably in a desiccator. 4. Evaluate the purity of the material using a suitable analytical method, such as HPLC, before use.
Inconsistent or Unexpected Experimental Results Degradation of this compound Stock1. Prepare fresh stock solutions for each experiment. 2. If storing stock solutions, aliquot into single-use vials and store at -20°C for the short term. 3. Protect solutions from light by using amber vials or wrapping them in aluminum foil. 4. Verify the purity of the solid this compound used to prepare the solution.
Appearance of New Peaks in HPLC Analysis Formation of Degradation Products1. Compare the chromatogram to a reference standard of undegraded this compound. 2. Potential degradation products may include hydroxylated naphthalenes or products of oxidative coupling. 3. Discard the degraded material and obtain a fresh batch. 4. Review your storage and handling procedures to identify the source of degradation.
Poor Solubility in Recommended Solvents Formation of Insoluble Degradation Products or Salt Formation1. Confirm the pH of your solvent; this compound's solubility is pH-dependent.[1] 2. Attempt gentle warming or sonication to aid dissolution. 3. If solubility issues persist, it may indicate degradation. Analyze the material's purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. For long-term storage (months to years), it is recommended to store it at -20°C. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable.[2] The container should be tightly sealed and stored in a desiccator to protect it from moisture. To prevent oxidation, storing under an inert atmosphere like nitrogen or argon is best practice.[3][4]

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors that can lead to the degradation of this compound are:

  • Light: Exposure to UV and visible light can induce photodegradation. Studies on similar naphthalene (B1677914) sulfonic compounds show that irradiation can lead to the formation of various byproducts.[5][6][7]

  • Heat: Elevated temperatures can accelerate decomposition. At high temperatures, thermal decomposition of naphthalene sulfonates can occur.[8]

  • Oxygen: The amino group in this compound is susceptible to oxidation, especially when exposed to air. This can lead to color changes and the formation of impurities.

  • Moisture: this compound should be kept in a dry environment to prevent potential hydrolysis, although hydrolysis of the sulfonic acid group generally requires harsh conditions like high temperatures and strong acids.[9][10]

  • Incompatible Substances: Contact with strong oxidizing agents should be avoided.[3]

Q3: How can I tell if my this compound sample has degraded?

A3: Signs of degradation include a noticeable color change from its typical white or slightly grayish powder to yellow or brown. A decrease in purity, confirmed by analytical techniques like High-Performance Liquid Chromatography (HPLC), is a definitive indicator of degradation. The appearance of new peaks in the chromatogram suggests the presence of degradation products.

Q4: What is the recommended procedure for handling this compound to minimize degradation?

A4: To minimize degradation during handling, it is recommended to:

  • Handle the material in a well-ventilated area, and for sensitive applications, under an inert atmosphere (e.g., in a glovebox).[3]

  • Minimize its exposure to light by working in a dimly lit area or using amber-colored labware.

  • Keep the container tightly closed when not in use to limit exposure to air and moisture.[5][6]

  • Use clean, dry spatulas and equipment to prevent contamination.

Q5: What are the known or likely degradation products of this compound?

A5: While specific studies on this compound are limited, based on related compounds, likely degradation products include:

  • Photodegradation products: Hydroxylated intermediates and other oxygenated compounds.[5][7]

  • Thermal decomposition products: At very high temperatures, decomposition can yield naphthalene and naphthols.[8]

  • Oxidation products: The amino group can be oxidized, leading to colored impurities.

  • Hydrolysis products: Under harsh conditions, the sulfonic acid group could be hydrolyzed, though this is less likely under normal storage conditions.[9][10]

Summary of Storage Conditions

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years)
Temperature 0 - 4°C[2]-20°C[2]
Atmosphere Tightly sealed container[5][6]Inert atmosphere (Nitrogen or Argon)[3]
Light Protect from light (Amber vial)[3]Protect from light (Amber vial)[3]
Moisture Store in a dry, well-ventilated area[3][5]Store in a desiccator[5]

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a representative method for assessing the stability of this compound under various stress conditions.

1. Objective: To evaluate the stability of this compound when exposed to heat, light, and humidity.

2. Materials:

  • This compound (solid powder)

  • HPLC grade methanol (B129727) and water

  • Amber and clear glass vials with airtight seals

  • Forced-air stability oven

  • Photostability chamber with UV and visible light sources

  • Humidity chamber

  • Desiccator

  • Analytical balance

  • HPLC system with a UV detector and a C18 column

3. Procedure:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into separate, appropriately labeled amber and clear glass vials for each stress condition.

    • Prepare a control sample by storing it in a tightly sealed amber vial at -20°C in a desiccator.

  • Stress Conditions:

    • Thermal Stress: Place the vials in a forced-air oven at 40°C and 60°C.

    • Photostability: Expose the clear glass vials to light in a photostability chamber according to ICH Q1B guidelines. Wrap a corresponding set of amber vials in aluminum foil to serve as dark controls within the chamber.

    • Humidity Stress: Place the vials in a humidity chamber set to 25°C and 75% relative humidity.

  • Time Points:

    • Withdraw samples for analysis at initial (T=0), 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Analytical Method (HPLC):

    • At each time point, dissolve the contents of one vial in a known volume of methanol/water to achieve a concentration of approximately 0.1 mg/mL.

    • Analyze the samples by HPLC. A typical starting condition could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 226 nm.[5]

    • Record the peak area of this compound and any new peaks that appear.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the control sample at T=0.

  • Monitor the formation of any new peaks, which indicate degradation products.

  • Plot the percentage of this compound remaining versus time for each stress condition.

Visualizations

TroubleshootingWorkflow start Suspected this compound Degradation issue What is the observed issue? start->issue color_change Color Change (Yellow/Brown) issue->color_change Visual bad_results Inconsistent Experimental Results issue->bad_results Experimental new_peaks New Peaks in HPLC issue->new_peaks Analytical action_color Potential Oxidation/Photodegradation. Store in amber vial under inert gas. Verify purity before use. color_change->action_color action_results Stock solution may be degraded. Prepare fresh solutions. Check storage of solid material. bad_results->action_results action_peaks Degradation products present. Discard material. Review storage and handling procedures. new_peaks->action_peaks end Problem Resolved / Material Replaced action_color->end action_results->end action_peaks->end

Caption: Troubleshooting workflow for suspected this compound degradation.

DegradationPrevention cluster_factors Degradation Factors cluster_prevention Preventative Strategies light Light (UV/Visible) degraded_acid Degraded this compound light->degraded_acid heat Heat heat->degraded_acid oxygen Oxygen (Air) oxygen->degraded_acid moisture Moisture moisture->degraded_acid store_dark Store in Amber Vials naphthionic_acid This compound (Stable) store_dark->naphthionic_acid Protects store_cool Refrigerate or Freeze (-20°C) store_cool->naphthionic_acid Protects store_inert Store Under Inert Gas (N2/Ar) store_inert->naphthionic_acid Protects store_dry Use Desiccator store_dry->naphthionic_acid Protects naphthionic_acid->light naphthionic_acid->heat naphthionic_acid->oxygen naphthionic_acid->moisture

Caption: Factors causing this compound degradation and preventative strategies.

References

Validation & Comparative

A Comparative Guide to the Quantification of Naphthionic Acid: HPLC Method Validation and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Naphthionic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals, is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive validation overview of a typical HPLC method for this compound quantification, presents its performance data, and compares it with alternative analytical techniques.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Besides HPLC, other techniques such as Ultraviolet-Visible (UV-Vis) Spectrophotometry and Capillary Electrophoresis (CE) can be employed.

ParameterHPLC-UVUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, followed by UV detection.Measurement of light absorption by the analyte in a solution.Separation of ions based on their electrophoretic mobility in an electric field.
Specificity High; separates this compound from other components in the sample matrix.Low; prone to interference from other UV-absorbing compounds.High; provides efficient separation of charged species.
Linearity (r²) > 0.999Typically > 0.99> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 10.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL~0.3 µg/mL

HPLC Method Validation: A Detailed Look

The validation of an HPLC method ensures its reliability for its intended purpose. The following tables summarize the typical validation parameters and expected results for the quantification of a compound structurally similar to this compound, 1-Naphthoic acid.

System Suitability

System suitability tests are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.3
Theoretical Plates > 20004500
%RSD of Peak Area (n=6) ≤ 1.0%0.5%
Resolution > 2.0 (from nearest peak)3.5
Method Validation Parameters
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD)
Repeatability (Intra-day)≤ 2.0%0.8%
Intermediate Precision (Inter-day)≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Robustness %RSD of results after minor changes ≤ 5.0%1.5%

Experimental Protocols

HPLC Method for this compound Quantification (Representative Protocol)

This protocol is based on methods used for structurally similar aromatic sulfonic acids.

1. Materials and Reagents:

  • This compound reference standard (>99% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol

  • Deionized water

  • Phosphoric acid (analytical grade)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230 nm).

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to an appropriate upper limit (e.g., 1-100 µg/mL).

5. Validation Experiments:

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

  • Accuracy: Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3 and 10, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the effect on the results.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the decision-making for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Select Select Column & Mobile Phase MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions MD_Select->MD_Optimize MD_End Finalized HPLC Method MD_Optimize->MD_End MV_Protocol Develop Validation Protocol MD_End->MV_Protocol MV_Linearity Linearity MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Validation Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report

Caption: Workflow for HPLC method development and validation.

Method_Selection_Logic Start Need to Quantify This compound HighSpecificity High Specificity Required? Start->HighSpecificity HighSensitivity High Sensitivity (Low LOD/LOQ) Required? HighSpecificity->HighSensitivity Yes Select_UV Select UV-Vis Spectrophotometry HighSpecificity->Select_UV No ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix Yes Select_HPLC Select HPLC HighSensitivity->Select_HPLC No ComplexMatrix->Select_HPLC Yes Select_CE Consider Capillary Electrophoresis ComplexMatrix->Select_CE Consider as Alternative

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to Naphthionic Acid and Sulfanilic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of azo dyes, the selection of the aromatic amine for the diazotization reaction is a critical determinant of the final dye's properties, including its color, fastness, and solubility. Among the myriad of available amines, naphthionic acid and sulfanilic acid are two sulfonated aromatic amines that serve as foundational precursors for a wide range of commercially significant azo dyes. This guide provides an objective comparison of their performance in azo dye synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

At a Glance: Key Performance Differences

While both this compound and sulfanilic acid are workhorses in the azo dye industry, they impart distinct characteristics to the resulting dyes. The choice between them often hinges on the desired color and the required fastness properties of the final product.

FeatureThis compoundSulfanilic Acid
Resulting Dye Color Typically yields red to bluish-red dyes.Generally produces orange to red dyes.
Molecular Complexity The naphthalene (B1677914) ring system offers more positions for substitution, allowing for a wider range of colors and properties.The simpler benzene (B151609) ring structure offers fewer substitution possibilities.
Lightfastness Dyes can exhibit good to excellent lightfastness.Dyes generally exhibit good lightfastness.
Wash Fastness Dyes can exhibit good to excellent wash fastness.Dyes generally exhibit moderate to good wash fastness.
Typical Yield Yields are generally good, though can be influenced by reaction conditions.Yields are typically high, often exceeding 80%.[1]

Performance in Azo Dye Synthesis: A Comparative Overview

This compound, with its naphthalene ring structure, and sulfanilic acid, with its benzene ring, both readily undergo diazotization followed by coupling with various aromatic compounds to form azo dyes. The fundamental difference in their aromatic core leads to variations in the electronic properties and steric hindrance of the resulting diazonium salts, which in turn influences the coupling reaction and the properties of the final dye.

Structural and Electronic Effects: The larger, more electron-rich naphthalene system in this compound can influence the conjugation and the overall electronic structure of the resulting azo dye, often leading to a bathochromic (deepening of color) shift compared to dyes derived from sulfanilic acid when the same coupling component is used.

Solubility: The presence of the sulfonic acid group in both molecules renders the resulting dyes water-soluble, a crucial property for their application in dyeing textiles from an aqueous bath.

Experimental Data: this compound vs. Sulfanilic Acid

To provide a direct comparison, let's consider the synthesis of two well-known azo dyes: Acid Red 88 (also known as Rocceline) from this compound and Acid Orange 7 (Orange II) from sulfanilic acid. Both dyes are synthesized using β-naphthol as the coupling component, allowing for a more direct comparison of the influence of the diazo component.

ParameterAcid Red 88 (from this compound)Orange II (from Sulfanilic Acid)
Diazo Component This compoundSulfanilic Acid
Coupling Component β-Naphtholβ-Naphthol
Typical Yield Good82.5%[1]
Color Red[2]Orange[3]
Lightfastness Rating GoodGood
Wash Fastness Rating GoodModerate to Good

Note: Fastness properties are rated on a scale of 1 to 5 for wash fastness and 1 to 8 for lightfastness, with higher numbers indicating better fastness. Specific ratings can vary depending on the dyeing process and the substrate.

Experimental Protocols

Detailed methodologies for the synthesis of azo dyes from both this compound and sulfanilic acid are provided below. These protocols are intended to serve as a guide for laboratory synthesis.

Synthesis of Acid Red 88 from this compound and β-Naphthol

1. Diazotization of this compound:

  • Dissolve a specific molar equivalent of this compound in an aqueous sodium carbonate solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (B80452) (1 molar equivalent) to the cooled this compound solution.

  • Slowly add this mixture to a chilled solution of hydrochloric acid (approximately 2.5 molar equivalents).

  • Maintain the temperature at 0-5°C and stir for 15-20 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.

2. Coupling with β-Naphthol:

  • Dissolve β-naphthol (1 molar equivalent) in an aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared diazonium salt solution to the cold β-naphthol solution with constant stirring.

  • A red precipitate of Acid Red 88 will form.

  • Continue stirring for 1-2 hours while maintaining the low temperature.

  • The dye can be isolated by filtration, washed with a saturated sodium chloride solution to aid in precipitation (salting out), and then dried.[2]

Synthesis of Orange II from Sulfanilic Acid and β-Naphthol

1. Diazotization of Sulfanilic Acid:

  • Dissolve 2.4 g of sulfanilic acid in 25 mL of a 2.5% aqueous sodium carbonate solution by gentle heating.[4]

  • Cool the solution under running water.

  • Add 1.0 g of sodium nitrite and swirl to dissolve.[4]

  • Prepare an acidic ice solution in a separate beaker by combining approximately 10-12 chunks of ice with 2.5 mL of concentrated hydrochloric acid.[4]

  • Add the sulfanilic acid/sodium nitrite solution to the acidic ice solution to form a white precipitate of the diazonium salt.[4]

2. Coupling with β-Naphthol:

  • In a separate beaker, dissolve 1.8 g of β-naphthol in 10 mL of 10% sodium hydroxide solution, and cool it in an ice bath.[4]

  • Pour the diazonium salt suspension into the cold β-naphthol solution with stirring.

  • Stir for 5-10 minutes as the orange dye precipitates.

  • Heat the mixture until the solid dissolves, then add 5 g of sodium chloride to salt out the dye.[4]

  • Allow the solution to cool slowly, then cool further in an ice bath to complete the precipitation of Orange II.

  • Collect the solid product by suction filtration and wash it with a saturated sodium chloride solution.[4]

Logical Workflow for Azo Dye Synthesis

The synthesis of azo dyes from both this compound and sulfanilic acid follows a conserved two-step pathway: diazotization and azo coupling. The logical relationship of this process is illustrated below.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (Naphthionic or Sulfanilic Acid) DiazoniumSalt Aryl Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl) 0-5°C HCl->DiazoniumSalt CouplingComponent Coupling Component (e.g., β-Naphthol) DiazoniumSalt->CouplingComponent Electrophilic Aromatic Substitution AzoDye Azo Dye CouplingComponent->AzoDye NaOH Sodium Hydroxide (NaOH) Alkaline Conditions NaOH->AzoDye

References

A Comparative Guide to Novel Naphthionic Acid Analogues: Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and application of novel analogues of Naphthionic acid (4-amino-1-naphthalenesulfonic acid). The focus is on derivatives with potential therapeutic applications, particularly as anticancer and antimicrobial agents. The information presented is collated from recent scientific literature and aims to provide a clear, data-driven comparison to aid in the design and development of new chemical entities.

Introduction to this compound and its Analogues

This compound is a versatile building block in medicinal chemistry, characterized by its naphthalene (B1677914) core bearing both an amino and a sulfonic acid group.[1] These functional groups provide opportunities for a variety of chemical modifications, leading to the synthesis of novel analogues with diverse biological activities. Researchers have explored the derivatization of this compound to develop compounds with enhanced efficacy and selectivity against various diseases. This guide focuses on two key therapeutic areas where this compound analogues have shown promise: oncology and infectious diseases.

Synthesis of this compound Analogues

The synthesis of this compound analogues typically involves the modification of the amino or sulfonic acid groups, or substitution on the naphthalene ring. A common approach is the conversion of the amino group into a sulfonamide linkage.

General Synthesis of Naphthalene-Sulfonamide Hybrids

A prevalent method for synthesizing this compound-based sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. While specific protocols vary, a general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of N-Aryl-6-acetylnaphthalene-2-sulfonamides

This protocol is a generalized procedure based on the synthesis of naphthalene-sulfonamide hybrids with reported anticancer activity.[2]

  • Preparation of the Sulfonyl Chloride: 6-Acetylnaphthalene-2-sulfonyl chloride is synthesized from 6-acetylnaphthalene.

  • Sulfonamide Formation: A solution of the appropriate aryl or heteroaryl amine (1.1 equivalents) in a suitable solvent (e.g., pyridine (B92270) or dichloromethane) is prepared.

  • To this solution, 6-acetylnaphthalene-2-sulfonyl chloride (1.0 equivalent) is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature for a specified time (typically 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-aryl-6-acetylnaphthalene-2-sulfonamide derivative.

Comparative Performance of this compound Analogues

The biological activity of this compound analogues is highly dependent on their structural modifications. This section provides a comparative analysis of their performance as anticancer and antimicrobial agents, with quantitative data presented in tabular format.

Anticancer Activity

Several studies have demonstrated the potential of this compound analogues as anticancer agents. A notable class of these compounds are naphthalene-sulfonamide hybrids that have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer.[2][3]

Table 1: In Vitro Anticancer Activity of Naphthalene-Sulfonamide Hybrids against MCF-7 Breast Cancer Cells [2]

Compound IDN-Aryl/Heteroaryl MoietyIC50 (µM)
5a 4-Methoxyphenyl10.25
5b 4-Chlorophenyl8.32
5e Thiazol-2-yl7.87
5i 5-Methylisoxazol-3-yl8.58
Doxorubicin (Reference Drug)1.24

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds against cancer cell lines.

  • Cell Seeding: Human breast cancer cells (MCF-7) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogues (typically ranging from 0.01 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties. For instance, a series of naphthylthiazolylamine derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4]

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Naphthylthiazolylamine Derivatives [4]

Compound IDR-group on PiperidineS. aureusP. aeruginosaC. albicansC. glabrata
5a H12525062.5125
5b 4-Methyl25062.562.562.5
5c 4-Ethyl500125125125
5f 4-Phenyl12525062.5125
Ketoconazole (Reference Drug)--62.562.5

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration of antimicrobial agents.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of 10⁵ CFU/mL in the appropriate broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by this compound analogues is crucial for their rational design and development.

Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway

As mentioned earlier, certain naphthalene-sulfonamide hybrids exert their anticancer effects by modulating the IL-6/JAK2/STAT3 signaling pathway.[2][3] This pathway is a critical regulator of cell proliferation, survival, and inflammation, and its aberrant activation is implicated in various cancers.

IL6_JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R gp130 gp130 IL-6R->gp130 JAK2 JAK2 gp130->JAK2 Activation p-JAK2 JAK2-P JAK2->p-JAK2 STAT3 STAT3 p-JAK2->STAT3 Phosphorylation p-STAT3 STAT3-P STAT3->p-STAT3 STAT3_dimer STAT3-P Dimer p-STAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Naphthionic_Analogue This compound Analogue Naphthionic_Analogue->p-JAK2 Inhibition Naphthionic_Analogue->p-STAT3 Inhibition

Caption: IL-6/JAK2/STAT3 signaling pathway and inhibition by this compound analogues.

Experimental Workflow for Kinase Inhibition Assay

To determine the inhibitory activity of this compound analogues against specific kinases like JAK2 or STAT3, a biochemical assay is typically employed.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of this compound Analogue Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme to each well Dispense_Inhibitor->Add_Kinase Incubate_1 Pre-incubate Kinase and Inhibitor Add_Kinase->Incubate_1 Initiate_Reaction Add ATP and Substrate to initiate reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate at optimal temperature Initiate_Reaction->Incubate_2 Stop_Reaction Stop the reaction Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a biochemical kinase inhibition assay.

Conclusion

Novel analogues of this compound represent a promising class of compounds with significant potential in drug discovery. The data presented in this guide highlight the anticancer and antimicrobial activities of select derivatives, demonstrating the importance of structural modifications in tuning their biological profiles. The provided synthetic and biological testing protocols offer a foundation for researchers to build upon in the development of new and more effective therapeutic agents based on the this compound scaffold. Further exploration of structure-activity relationships and mechanisms of action will be crucial in advancing these compounds towards clinical applications.

References

Assessing the Cross-Reactivity of Naphthionic Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the potential for cross-reactivity in immunoassays is paramount for ensuring data accuracy and reliability. This guide provides a comprehensive framework for assessing the cross-reactivity of Naphthionic acid, a small molecule that can potentially interfere with immunoassays due to its structural properties. This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes key processes to facilitate a thorough evaluation.

Introduction to Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[1][2] However, substances with a similar chemical structure to the target analyte can sometimes bind to the antibody, leading to inaccurate results.[3][4][5] This phenomenon, known as cross-reactivity, can result in falsely elevated (positive interference) or falsely decreased (negative interference) measurements.[3][4] For small molecules like this compound, which shares structural similarities with other aromatic compounds, assessing cross-reactivity is a critical step in assay validation.[3][6]

Experimental Protocol: Assessing this compound Cross-Reactivity using Competitive ELISA

The most common method for evaluating the cross-reactivity of small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1] This protocol outlines the steps to determine the degree of interference from this compound and structurally related compounds.

Objective: To quantify the cross-reactivity of this compound and other potential cross-reactants against the target analyte in a competitive immunoassay.

Materials:

  • Microtiter plates (96-well) coated with the target antigen

  • Standard solution of the target analyte

  • Solutions of this compound and other potential cross-reactants (e.g., other aminonaphthalenesulfonic acids, aniline (B41778) derivatives) at various concentrations

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBST)

  • Assay buffer (e.g., PBS with BSA)

  • Microplate reader

Procedure:

  • Preparation of Standards and Cross-Reactants:

    • Prepare a serial dilution of the target analyte standard to create a standard curve.

    • Prepare serial dilutions of this compound and other potential cross-reactants. The concentration range should be wide enough to observe a full dose-response curve if possible.

  • Assay Procedure:

    • Add a fixed concentration of the primary antibody to all wells of the antigen-coated microtiter plate, except for the blank wells.

    • Simultaneously add the standard solutions, this compound solutions, or other potential cross-reactant solutions to the wells.

    • Incubate the plate to allow for competitive binding between the analyte/cross-reactant and the immobilized antigen for the primary antibody.

    • Wash the plate to remove unbound antibodies and other components.

    • Add the enzyme-conjugated secondary antibody and incubate.

    • Wash the plate again to remove any unbound secondary antibody.

    • Add the substrate solution and incubate until a color develops.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the concentration of the standard analyte to generate a standard curve.

    • Determine the concentration of the standard analyte that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, plot the absorbance values for each potential cross-reactant against its concentration to obtain their respective IC50 values.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Presentation: Comparative Cross-Reactivity of this compound

The following table provides a template for summarizing the quantitative data obtained from the competitive ELISA experiment.

CompoundChemical StructureIC50 (ng/mL)% Cross-Reactivity
Target Analyte (Insert Structure)10100%
This compound C₁₀H₉NO₃S5002%
Sulfanilic Acid C₆H₇NO₃S10001%
1-Naphthylamine C₁₀H₉N2504%
Aniline C₆H₇N>10,000<0.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific antibody and assay conditions.

Visualizing the Experimental Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare Standard Curve (Target Analyte) C Add Primary Antibody & Analyte/Cross-Reactant to Antigen-Coated Plate A->C B Prepare Serial Dilutions (this compound & Others) B->C D Incubate (Competitive Binding) C->D E Wash D->E F Add Secondary Antibody E->F G Incubate F->G H Wash G->H I Add Substrate & Incubate H->I J Add Stop Solution I->J K Read Absorbance J->K L Generate Dose-Response Curves K->L M Calculate IC50 Values L->M N Calculate % Cross-Reactivity M->N

Caption: Workflow for assessing this compound cross-reactivity using competitive ELISA.

G cluster_main Cross-Reactivity Rationale cluster_key Key Target Target Analyte Antibody Specific Antibody Target->Antibody High Affinity Binding (Specific Recognition) Naphthionic This compound Naphthionic->Antibody Potential Low Affinity Binding (Cross-Reactivity) Unrelated Unrelated Compound Unrelated->Antibody No Binding Key1 High Structural Similarity => High Cross-Reactivity Potential Key2 Low Structural Similarity => Low Cross-Reactivity Potential

Caption: Logical relationship between structural similarity and immunoassay cross-reactivity.

Conclusion

The assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay, particularly when dealing with small molecules in complex biological matrices. By following a structured experimental protocol, such as the competitive ELISA outlined here, researchers can quantitatively determine the potential for interference from substances like this compound. The clear presentation of this data is crucial for making informed decisions about the specificity and reliability of an immunoassay in a given application. This guide provides the necessary tools for researchers to design and execute a robust cross-reactivity assessment, thereby ensuring the integrity of their experimental results.

References

Quantitative Purity Analysis of Naphthionic Acid: A Comparative Guide to Titrimetric and Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of Naphthionic acid (4-aminonaphthalene-1-sulfonic acid) purity is crucial for ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of the traditional diazotization titration method with a modern spectrophotometric approach for the quantitative analysis of this compound purity. Detailed experimental protocols and a comparative analysis of their performance are presented to aid in selecting the most suitable method for specific analytical needs.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, precision, specificity, and the nature of potential impurities. While titration is a classic and cost-effective technique, spectrophotometric methods can offer advantages in terms of sensitivity and specificity, especially when dealing with colored impurities or complex matrices. High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, offering high resolution for separating and quantifying individual components in a mixture.[1]

ParameterDiazotization TitrationUV-Vis SpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Reaction of the primary aromatic amine with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. The endpoint is determined by the first excess of nitrous acid.[2][3]Measurement of the absorbance of a colored product formed by the reaction of the diazotized this compound with a coupling agent.[4]Separation of this compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase, followed by detection and quantification.[5][6][7]
Specificity Can be affected by other primary aromatic amines or reducing agents present as impurities.Can be highly specific depending on the choice of coupling agent and the wavelength of measurement.Highly specific; capable of separating and quantifying closely related impurities.
Sensitivity Generally lower sensitivity compared to instrumental methods.High sensitivity, suitable for detecting low levels of the analyte.Very high sensitivity, capable of detecting trace impurities.
Precision High precision can be achieved with careful technique (typically <1% RSD).[8]Good precision, but can be influenced by factors such as instrument stability and reaction conditions.Excellent precision (typically <1% RSD).[8]
Accuracy Can be highly accurate if the stoichiometry of the reaction is well-defined and there are no interfering substances.[8]Accuracy depends on the completeness of the color-forming reaction and the stability of the colored product.Generally considered the most accurate method for purity determination due to its high resolving power.[8]
Cost & Complexity Low cost, requires standard laboratory glassware and reagents. The procedure is relatively simple but requires careful control of temperature.[3]Moderate cost, requires a UV-Vis spectrophotometer. The procedure is relatively straightforward.High initial instrument cost and ongoing operational expenses. Requires skilled personnel for method development and operation.
Typical Purity Range Suitable for determining the purity of bulk material (e.g., >90%).Suitable for a wide range of concentrations, including the determination of impurities at lower levels.The gold standard for determining high purity levels (e.g., >99%) and for impurity profiling.

Experimental Protocols

Diazotization Titration Method

This method is based on the quantitative reaction of the primary aromatic amino group of this compound with nitrous acid, which is formed in situ from sodium nitrite and a mineral acid.[2]

Reagents and Equipment:

  • This compound sample

  • Sodium nitrite (NaNO2), 0.1 M standard solution

  • Hydrochloric acid (HCl), concentrated

  • Potassium bromide (KBr)

  • Starch-iodide paper

  • Distilled water

  • Burette, beaker, conical flask, magnetic stirrer

  • Ice bath

Procedure:

  • Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and transfer it to a 250 mL beaker.

  • Add 50 mL of distilled water and 10 mL of concentrated hydrochloric acid. Stir until the sample is dissolved.

  • Add approximately 1 g of potassium bromide to catalyze the reaction.[3]

  • Titration: Cool the solution to 0-5 °C in an ice bath.

  • Titrate slowly with a standardized 0.1 M sodium nitrite solution, stirring continuously.

  • Endpoint Detection: Towards the end of the titration, test for the endpoint by withdrawing a drop of the solution and streaking it on starch-iodide paper. The endpoint is reached when the paper immediately turns a permanent blue-black color, indicating the presence of excess nitrous acid.[2][3]

  • Record the volume of sodium nitrite solution consumed.

  • Calculation: The percentage purity of this compound can be calculated using the following formula:

    Where:

    • V = Volume of NaNO2 solution in Liters

    • M = Molarity of NaNO2 solution

    • E = Equivalent weight of this compound (223.25 g/mol )

    • W = Weight of the sample in grams

UV-Vis Spectrophotometric Method

This method involves the diazotization of this compound followed by coupling with a suitable chromogenic agent to form a colored azo dye. The absorbance of the resulting solution is then measured spectrophotometrically, and the concentration is determined from a calibration curve.

Reagents and Equipment:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in distilled water. From this stock solution, prepare a series of standard solutions of varying concentrations.

  • Sample Solution Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a known volume of distilled water to obtain a concentration within the range of the standard solutions.

  • Color Development:

    • To an aliquot of the standard or sample solution in a volumetric flask, add 1 mL of 1 M HCl and 1 mL of 0.1% NaNO2 solution. Mix and allow to stand for 2 minutes for diazotization to complete.

    • Add 1 mL of 0.5% ammonium sulfamate solution to neutralize the excess nitrous acid. Mix and let it stand for 1 minute.

    • Add 1 mL of 0.1% NED solution. A color will develop.

    • Dilute the solution to the mark with distilled water and mix well.

  • Spectrophotometric Measurement: After a specified time for color stabilization, measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax is typically determined by scanning the spectrum of one of the standard solutions.

  • Calibration and Calculation: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.

Mandatory Visualizations

Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration Process cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in HCl and Water weigh->dissolve add_kbr Add KBr Catalyst dissolve->add_kbr cool Cool to 0-5°C add_kbr->cool titrate Titrate with 0.1M NaNO2 cool->titrate endpoint Endpoint Detection (Starch-Iodide Paper) titrate->endpoint record_vol Record Volume of Titrant endpoint->record_vol calculate Calculate % Purity record_vol->calculate

Figure 1. Experimental workflow for the diazotization titration of this compound.

Method_Comparison cluster_titration Diazotization Titration cluster_spectro UV-Vis Spectrophotometry cluster_hplc HPLC titration Titration titration_adv Advantages: - Low Cost - High Precision titration->titration_adv titration_dis Disadvantages: - Lower Sensitivity - Potential Interferences titration->titration_dis spectro Spectrophotometry spectro_adv Advantages: - High Sensitivity - Good Specificity spectro->spectro_adv spectro_dis Disadvantages: - Moderate Cost - Requires Calibration spectro->spectro_dis hplc HPLC hplc_adv Advantages: - High Specificity & Accuracy - Impurity Profiling hplc->hplc_adv hplc_dis Disadvantages: - High Cost - Complex Operation hplc->hplc_dis

Figure 2. Logical relationship comparing key aspects of the analytical methods.

References

A Comparative Performance Analysis of Naphthionic Acid-Derived Dyes and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of custom-synthesized dyes derived from Naphthionic acid with commercially available dyes. The following sections detail the photophysical and dyeing properties, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers in the fields of materials science, chemistry, and textile engineering, offering insights into the potential of this compound-based chromophores.

Executive Summary

This compound, a derivative of naphthalene (B1677914), serves as a versatile precursor for the synthesis of a wide range of azo dyes.[1] These dyes exhibit promising performance characteristics, often comparable to their commercial counterparts. This guide consolidates performance data, including photophysical properties, dyeing efficiency (exhaustion and fixation), and color fastness on various textile substrates such as cotton, wool, nylon, and polyester. While a direct, one-to-one comparison with specific commercial dyes under identical conditions is limited in the available literature, this guide aggregates and presents the existing data to facilitate an informed assessment. The synthesized dyes from naphthalene derivatives have been shown to produce a spectrum of colors, including bright yellow to purple shades, with very good depth and levelness on fabrics.[2]

Performance Data Overview

The performance of this compound-derived dyes is evaluated based on several key parameters: photophysical properties, dye exhaustion and fixation on the fabric, and color fastness to various environmental factors.

Photophysical Properties

The color of a dye is determined by its absorption of light in the visible spectrum. This compound-derived azo dyes exhibit a range of absorption maxima (λmax), which dictates their color. The photostability of these dyes is also a critical factor in their performance.

Dye DescriptionSolventAbsorption Max (λmax) (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Reference
Azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-olVarious--[3]
Naphthalene-based azo dyesAcetonitrileVaries with protonation-[4]
Azo acid dyes from 4-aminonaphthalene-1-sulfonic acid-Red-shifted compared to other dyes-[5]
Dyeing Performance: Exhaustion and Fixation

The efficiency of the dyeing process is quantified by the percentage of dye that is absorbed by the fabric from the dyebath (exhaustion) and the percentage of the absorbed dye that chemically binds to the fabric (fixation).

Dye TypeFabricExhaustion (%)Fixation (%)Reference
Azo dyes from Naphthalen-2-olCottonVery GoodVery Good[2]
Azo dyes from Naphthalen-2-olWoolVery GoodVery Good[2]
Azo dyes from Naphthalen-2-olNylonVery GoodVery Good[2]
Azo-triazine reactive disperse dyesCotton-67-84[6]
Azo dyesLeather and Cotton70-8964-93[7]
Color Fastness Properties

Color fastness is a measure of a textile's color resistance to fading or running under various conditions such as washing, light exposure, rubbing, and perspiration. The ratings are typically based on a grey scale or blue scale, with higher numbers indicating better fastness.

Table 1: Wash Fastness

Dye TypeFabricWash Fastness Rating (Staining)Wash Fastness Rating (Color Change)Reference
Azo dyes from Naphthalen-2-olWoolVery GoodVery Good[2]
Azo dyes from Naphthalen-2-olNylonVery GoodVery Good[2]
Azo dyes from Naphthalen-2-olCottonModerateModerate[2]
Azo-triazine reactive disperse dyesCotton≥ 4-[6]
Azo dyesLeather and Cotton4-5-[7]
Direct dyes from terephthalic/isophthalic acidsCotton3-4, 4, 4-5 (with after-treatment)-[8]

Table 2: Light Fastness

Dye TypeFabricLight Fastness RatingReference
Azo dyesLeather and Cotton5-6[7]
Direct dyes from terephthalic/isophthalic acidsCotton4-7[8]

Table 3: Rubbing Fastness

Dye TypeFabricDry RubbingWet RubbingReference
Azo-triazine reactive disperse dyesCotton≥ 4≥ 4[6]
Direct dyes from terephthalic/isophthalic acidsCotton3 to 4-53 to 4-5[8]

Table 4: Perspiration Fastness

Dye TypeFabricAcidicAlkalineReference
Azo dyesLeather and Cotton4-54-5[7]
Direct dyes from terephthalic/isophthalic acidsCotton3 to 4-53 to 4-5[8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis, application, and performance evaluation of this compound-derived dyes, based on standard methodologies.

Synthesis of this compound-Derived Azo Dyes

A typical synthesis involves a two-step diazotization and coupling reaction.

  • Diazotization: this compound is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt.

  • Coupling: The diazonium salt solution is slowly added to a cooled alkaline solution of a coupling component (e.g., a phenol (B47542) or another aromatic amine). The reaction mixture is stirred for several hours, allowing the azo dye to precipitate.

  • Isolation and Purification: The precipitated dye is collected by filtration, washed with cold water to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Dyeing Procedure (Exhaustion Method for Cotton)
  • Preparation of Dyebath: A dyebath is prepared with the synthesized dye, a neutral electrolyte (e.g., sodium chloride or sodium sulfate), and water.

  • Dyeing: A pre-wetted cotton fabric is introduced into the dyebath. The temperature is gradually raised to 60-80°C and maintained for 30-60 minutes with continuous stirring.

  • Fixation: An alkali, such as sodium carbonate, is added to the dyebath to raise the pH, which facilitates the chemical reaction between the dye and the cotton fibers. The dyeing is continued for another 30-60 minutes.

  • Washing: The dyed fabric is rinsed with cold water, followed by a soaping treatment at or near the boil to remove any unfixed dye. Finally, it is rinsed again and dried.[9]

Performance Evaluation Methods

Color fastness tests are conducted according to the International Organization for Standardization (ISO) 105 standards.[10][11][12][13][14]

  • Color Fastness to Washing (ISO 105-C06): A dyed fabric sample is washed with a standard detergent in a laundrometer under specified conditions of temperature, time, and mechanical agitation. The change in color of the sample and the staining of an adjacent multifiber fabric are assessed using grey scales.[14]

  • Color Fastness to Light (ISO 105-B02): A dyed fabric sample is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural daylight. The fading of the sample is compared against a set of blue wool standards with known lightfastness ratings.[14]

  • Color Fastness to Rubbing (Crocking) (ISO 105-X12): A dyed fabric sample is rubbed with a dry and a wet white cotton cloth using a crockmeter. The amount of color transferred to the white cloth is evaluated using a grey scale for staining.[14]

  • Color Fastness to Perspiration (ISO 105-E04): A dyed fabric sample is treated with two different artificial perspiration solutions (one acidic and one alkaline) and subjected to a fixed pressure and temperature for a specific duration. The color change and staining of an adjacent multifiber fabric are assessed.[14]

Visualizations

Experimental Workflow for Dye Synthesis and Application

G cluster_synthesis Dye Synthesis cluster_application Dye Application (Exhaustion Method) Diazotization Diazotization of This compound Coupling Coupling with Aromatic Compound Diazotization->Coupling Isolation Isolation and Purification Coupling->Isolation Dyeing Dyeing of Fabric Isolation->Dyeing Fixation Alkaline Fixation Dyeing->Fixation Washing Washing and Soaping Fixation->Washing G cluster_tests Color Fastness Testing (ISO 105) cluster_evaluation Performance Assessment DyedFabric Dyed Fabric Sample WashTest Washing (ISO 105-C06) DyedFabric->WashTest LightTest Light (ISO 105-B02) DyedFabric->LightTest RubTest Rubbing (ISO 105-X12) DyedFabric->RubTest PerspirationTest Perspiration (ISO 105-E04) DyedFabric->PerspirationTest GreyScale Grey Scale Evaluation WashTest->GreyScale BlueScale Blue Scale Evaluation LightTest->BlueScale RubTest->GreyScale PerspirationTest->GreyScale

References

A Comparative Guide to the Validation of Spectroscopic and Chromatographic Methods for Naphthionic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated UV-Vis spectroscopic method and a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Naphthionic acid. The objective is to offer an objective evaluation of their performance characteristics, supported by experimental data, to aid in the selection of the most suitable analytical method for specific research and development needs.

Method Performance Comparison

The selection of an analytical method is contingent on factors such as required sensitivity, sample matrix, throughput, and available instrumentation. UV-Vis spectrophotometry offers a simple and cost-effective approach, while HPLC provides higher sensitivity and specificity, particularly for complex sample matrices. The following table summarizes the typical performance characteristics of these two methods for the analysis of this compound, based on established validation principles.

Validation Parameter UV-Vis Spectrophotometric Method High-Performance Liquid Chromatography (HPLC) Method
Linearity Range 1 - 40 µg/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.5 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.5 µg/mL
Analysis Time per Sample ~5 minutes~15 minutes
Instrumentation Cost LowHigh
Specificity Moderate (Prone to interference from UV-absorbing impurities)High (Excellent separation of analyte from impurities)

Experimental Protocols

Detailed methodologies for both the UV-Vis spectroscopic and HPLC methods are provided below. These protocols are based on established analytical procedures for this compound and similar aromatic sulfonic acid compounds.

UV-Vis Spectrophotometric Method

This method relies on the inherent ultraviolet absorbance of this compound in a suitable solvent.

a) Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Methanol (B129727) (spectroscopic grade)

b) Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution in methanol to obtain concentrations ranging from 1 µg/mL to 40 µg/mL.

c) Sample Preparation:

Accurately weigh a portion of the sample containing this compound, dissolve it in methanol, and dilute to a final concentration within the linear range of the method.

d) Spectrophotometric Measurement:

  • Set the UV-Vis spectrophotometer to scan from 400 nm to 200 nm.

  • Use methanol as the blank.

  • Record the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λmax), determined to be approximately 242 nm.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This method provides enhanced specificity and sensitivity through chromatographic separation prior to detection.

a) Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

b) Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 60:40:0.35, v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 272 nm

  • Injection Volume: 20 µL

c) Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

d) Sample Preparation:

Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.

e) Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions and the sample solution.

  • Record the peak area of this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation and Comparison Workflow

The following diagrams illustrate the logical workflow for the validation of an analytical method and a comparison of the procedural steps for the two described methods.

cluster_0 Method Development & Validation Workflow A Method Development B Method Validation Protocol A->B C Linearity & Range B->C D Accuracy B->D E Precision (Repeatability & Intermediate) B->E F Specificity B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I

Caption: Workflow for Analytical Method Validation.

cluster_UV UV-Vis Spectrophotometry cluster_HPLC HPLC UV1 Prepare Standards & Sample UV2 Set Wavelength UV1->UV2 UV3 Measure Absorbance UV2->UV3 UV4 Calculate Concentration UV3->UV4 HPLC1 Prepare Mobile Phase, Standards & Sample HPLC2 Equilibrate System HPLC1->HPLC2 HPLC3 Inject & Run Separation HPLC2->HPLC3 HPLC4 Detect & Integrate Peak Area HPLC3->HPLC4 HPLC5 Calculate Concentration HPLC4->HPLC5

Caption: Comparison of UV-Vis and HPLC Procedural Steps.

A Comparative Analysis of the Biological Activity of Naphthionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthionic acid, a naphthalene (B1677914) derivative featuring both an amino and a sulfonic acid group, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of selected this compound derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

Anticancer Activity of Naphthalen-1-yloxyacetamide Derivatives

A series of naphthalen-1-yloxyacetamide derivatives have been synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. The core structure involves the naphthalen-1-yloxyacetic acid backbone, with variability introduced through different amide conjugations. The data presented below highlights the structure-activity relationship, indicating that the nature of the substituent on the amide moiety significantly influences the anticancer potency.

Data Presentation: Anticancer Activity

The cytotoxic effects of naphthalen-1-yloxyacetamide derivatives were assessed using the MTT assay, with IC50 values indicating the concentration required to inhibit 50% of cell growth. Doxorubicin (Dox), a standard chemotherapeutic agent, was used as a positive control.[1]

Compound IDSubstituent on AmideIC50 (µM) against MCF-7 Cells[1]
5c 4-Bromobenzohydrazide (B182510)2.33
5d 4-Nitrobenzohydrazide3.03
5e 4-Hydroxybenzohydrazide7.39
Doxorubicin -6.89

The results demonstrate that derivatives 5c and 5d , featuring electron-withdrawing groups on the benzohydrazide (B10538) moiety, exhibit superior cytotoxic activity compared to the standard drug, doxorubicin.[1] Notably, the 4-bromobenzohydrazide derivative (5c ) was the most potent compound in this series.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the methodology used to determine the anticancer activity of the naphthalen-1-yloxyacetamide derivatives against the MCF-7 cell line.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity of 1-Aminoalkyl-2-naphthol Derivatives

The antimicrobial potential of this compound derivatives has been explored through the synthesis and evaluation of 1-aminoalkyl-2-naphthols. These compounds, synthesized via the Betti base reaction, have shown promising activity against a range of bacterial and fungal pathogens. A comparative analysis of two such derivatives highlights the impact of the aminoalkyl substituent on their antimicrobial efficacy.[2]

Data Presentation: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial potency. The table below compares the MIC values of two 1-aminoalkyl-2-naphthol derivatives against various bacterial and fungal strains.[2]

Compound IDStructureMIC (µg/mL)[2]
Bacteria
2 1-(dimethylaminomethyl)naphthalen-2-olS. aureus MDR: >400P. aeruginosa MDR1: >400
3 1-(piperidin-1-ylmethyl)naphthalen-2-olS. aureus MDR: 100P. aeruginosa MDR1: 10
Fungi
2 1-(dimethylaminomethyl)naphthalen-2-olP. notatum: 400P. funiculosum: 400
3 1-(piperidin-1-ylmethyl)naphthalen-2-olC. albicans: 400A. niger: 400

Compound 3 , containing a piperidinyl moiety, demonstrated significantly greater antibacterial activity, particularly against multidrug-resistant (MDR) strains of Staphylococcus aureus and Pseudomonas aeruginosa, when compared to compound 2 , which has a dimethylaminomethyl group.[2] Both compounds exhibited comparable antifungal activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: The this compound derivatives are serially diluted in the broth within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Inhibition of STAT3 Signaling Pathway

Several this compound derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in tumor cell proliferation and survival. One such pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor growth and metastasis.[3][4]

STAT3 Signaling Pathway Inhibition

The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by certain this compound derivatives. These compounds can interfere with the phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation, thereby preventing the transcription of downstream target genes involved in cell proliferation and survival.[3][4]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA Binds to DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Naphthionic_Derivative This compound Derivative Naphthionic_Derivative->JAK Inhibition

STAT3 Signaling Pathway Inhibition
Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition

This protocol describes how to assess the inhibitory effect of this compound derivatives on STAT3 phosphorylation in cancer cells.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. The level of STAT3 phosphorylation is determined by the ratio of phospho-STAT3 to total STAT3. A decrease in this ratio in treated cells compared to untreated cells indicates inhibition.

References

Detecting Naphthionic Acid in Environmental Samples: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of Naphthionic acid in environmental matrices is crucial for monitoring industrial effluent and ensuring environmental safety. This guide provides a comparative overview of analytical methodologies for the determination of this compound, with a focus on establishing the limit of detection (LOD).

This compound, an aminonaphthalenesulfonic acid, is utilized in the synthesis of various azo dyes. Its potential release into the environment through industrial wastewater necessitates reliable analytical methods for its quantification at trace levels. This guide explores and compares several techniques, providing available performance data to aid in method selection.

Comparison of Analytical Methods

While specific studies detailing the limit of detection for this compound in environmental samples are not abundant in publicly available literature, data from related compounds and techniques provide a strong basis for comparison. The following table summarizes the performance of various analytical methods applicable to the analysis of this compound and related aromatic compounds.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Sample MatrixReference
Spectrophotometry Nitrite (B80452) (using this compound as a reagent)Molar absorptivity of 30.5 × 10³ l mol⁻¹ cm⁻¹Water[1]
Colorimetry Naphthalene0.0015 ppmWater[2]
Capillary Electrophoresis Aminonaphthalene sulfonic acidsMethod dependentGeneral[3]

Experimental Protocols

Detailed experimental protocols are essential for replicating and validating analytical methods. Below are foundational methodologies that can be adapted for the determination of this compound.

Spectrophotometric Determination (Conceptual)

This method is based on the principle of forming a colored azo dye that can be quantified using a UV-Vis spectrophotometer.

  • Diazotization: this compound is first diazotized by reacting it with nitrous acid (generated in situ from sodium nitrite and a strong acid) in a cold environment (0-5 °C).

  • Coupling Reaction: The resulting diazonium salt is then coupled with a suitable aromatic compound (a coupling agent) under alkaline conditions to form a stable and colored azo dye.

  • Spectrophotometric Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Quantification: The concentration of this compound is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of this compound.

High-Performance Liquid Chromatography (HPLC) (General Protocol)

HPLC is a powerful technique for separating and quantifying components in a mixture.

  • Sample Preparation: Environmental water samples may require pre-concentration and cleanup to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.

  • Chromatographic System:

    • Column: A reversed-phase C18 column is typically used for the separation of aromatic compounds.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The composition can be isocratic or a gradient.

    • Detector: A UV-Vis detector set at a wavelength where this compound exhibits strong absorbance is a common choice.

  • Analysis: An aliquot of the prepared sample is injected into the HPLC system. The retention time and peak area of this compound are used for identification and quantification, respectively, by comparison with standards.

Capillary Electrophoresis (CE) (General Protocol)

CE offers high separation efficiency and is suitable for the analysis of charged species like this compound.

  • Sample Preparation: Similar to HPLC, samples may require filtration and dilution before analysis.

  • Electrophoretic System:

    • Capillary: A fused-silica capillary is typically used.

    • Background Electrolyte (BGE): The choice of BGE is critical for achieving good separation. It typically consists of a buffer solution at a specific pH.

    • Detection: UV-Vis detection is commonly employed.

  • Analysis: The sample is introduced into the capillary by electromigration or hydrodynamic injection. A high voltage is applied across the capillary, causing the analytes to migrate at different velocities based on their charge and size, thus achieving separation.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in determining the limit of detection, the following diagrams are provided.

Caption: General workflow for determining the limit of detection of this compound.

colorimetric_reaction Naphthionic This compound Diazonium Diazonium Salt Naphthionic->Diazonium Diazotization (0-5 °C) Nitrous Nitrous Acid (NaNO2 + H+) Nitrous->Diazonium AzoDye Colored Azo Dye Diazonium->AzoDye Coupling (Alkaline) Coupling Coupling Agent Coupling->AzoDye

Caption: Signaling pathway for the colorimetric detection of this compound.

References

Safety Operating Guide

Proper Disposal of Naphthionic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of naphthionic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards and to use appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous chemical that can cause skin and eye irritation.[1]

Personal Protective Equipment (PPE):

Protection TypeSpecifications
Eye Protection Chemical safety goggles or a face shield should be worn.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after.[1]
Body Protection A lab coat or chemical-resistant apron is required to prevent skin contact.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1]
Hazard Profile and Disposal Overview

This compound waste is considered hazardous and must be disposed of accordingly. Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited and can lead to environmental contamination and potential harm to human health.[1][2] The primary disposal route is through a licensed hazardous waste disposal company.[1]

Hazard ClassificationDisposal Information
Skin IrritantAvoid contact with skin.[1]
Eye IrritantAvoid contact with eyes.[1]
Environmental HazardDo not empty into drains or dispose of in regular trash.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous waste. This includes solid waste (e.g., contaminated filter paper, gloves, and empty containers) and liquid waste (e.g., solutions containing this compound).[2]

  • Segregate this compound waste from non-hazardous waste at the point of generation.[3]

2. Waste Container Selection and Labeling:

  • Use a chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[3] The date of waste accumulation should also be noted.

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of waste generation.[3]

  • The SAA should be a secondary containment system to prevent the release of hazardous materials in case of a spill.

  • Keep the waste container closed at all times, except when adding waste.

4. Arranging for Professional Disposal:

  • Once the waste container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for its disposal.

  • Contact your institution's EHS department to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[2]

5. Spill Management:

  • In the event of a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE.

  • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2]

  • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][2]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]

  • For large spills, evacuate the area and immediately contact your institution's EHS department.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Handling cluster_1 Collection & Storage cluster_2 Disposal & Emergency start Start: This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste classify->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store spill Spill Occurs? store->spill handle_spill Follow Spill Management Procedure spill->handle_spill Yes full Container Full? spill->full No handle_spill->full full->store No contact_ehs Contact EHS for Professional Disposal full->contact_ehs Yes end End: Waste Disposed Compliantly contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Naphthionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol: Handling Naphthionic Acid

The following guide provides essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedural steps is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This compound is a corrosive chemical that can cause severe skin burns and eye damage, necessitating strict safety protocols.[1][2]

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling. The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CategoryHazard Statement
Skin CorrosionCategory 1BH314: Causes severe skin burns[1]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Respiratory System-Material is extremely destructive to tissue of the mucous membranes and upper respiratory tract[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. All PPE should be inspected prior to use and selected based on the specific tasks being performed.

Protection TypePPE SpecificationRationale and Guidelines
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.[1][2]Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] Protects against dust particles and chemical splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves immediately after use.[1][2]
Body Protection Long-sleeved lab coat or chemical-resistant apron/suit.Provides a barrier against accidental spills and contact with contaminated surfaces. Contaminated clothing must be removed immediately and washed before reuse.[1][4]
Respiratory Protection NIOSH/MSHA-approved respirator with a P2 filter.[1]Required when dusts are generated or if working outside of a dedicated ventilation system (e.g., fume hood).[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to control dust and vapors.[2][4]

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Avoid Dust: Plan procedures to minimize the generation and accumulation of dust.[4]

2. Handling the Chemical:

  • Wear all required PPE as specified in the table above.

  • Avoid all direct contact with the substance.[5]

  • When weighing or transferring the solid, do so carefully to prevent it from becoming airborne.

  • Keep the container tightly closed when not in use.[2][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][4]

  • Store in a designated corrosives area, away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be locked.[1][2]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][4] Immediately call a poison center or doctor.[1]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Disposal Plan: Step-by-Step Waste Management

This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All this compound waste, including contaminated PPE and cleaning materials, must be classified as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams.[1][2]

2. Container and Labeling:

  • Collect all waste in a designated, chemically compatible, and leak-proof container.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Corrosive").

3. Spill Management:

  • In case of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.

  • Wearing full PPE, carefully sweep or vacuum the spilled material and place it into the designated hazardous waste container.[4] Avoid actions that generate dust.[1][2][4]

  • Do not allow the product to enter drains.[1][2]

4. Final Disposal:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for professional waste pickup and disposal.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely managing this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Operational Phase cluster_post Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS) ppe_selection 2. Select & Inspect PPE (Goggles, Gloves, Coat, Respirator) risk_assessment->ppe_selection eng_controls 3. Prepare Engineering Controls (Fume Hood, Eyewash/Shower) ppe_selection->eng_controls handling 4. Chemical Handling (Minimize Dust, Keep Container Closed) eng_controls->handling storage 5a. Storage (Cool, Dry, Tightly Closed, Corrosives Area) handling->storage disposal_prep 5b. Waste Collection (Segregate, Label Container) handling->disposal_prep emergency Emergency Procedure (Spill / Exposure) handling->emergency final_disposal 6. Final Disposal (Contact EHS / Licensed Vendor) disposal_prep->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.